molecular formula C19H21ClF3N5O2 B610686 SAR405

SAR405

Cat. No.: B610686
M. Wt: 443.8 g/mol
InChI Key: SPDQRCUBFSRAFI-DOMZBBRYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SAR405 is an inhibitor of the phosphoinositide 3-kinase (PI3K) class III isoform Vps34 (IC50 = 1.2 nM). It is without effect (IC50 > 10,000 nM) on other PI3K isoforms and mTOR. This compound alters vesicle trafficking and inhibits autophagy by blocking autophagosome formation. This compound also synergizes with the mTOR inhibitor everolimus in preventing the proliferation of renal tumor cell lines.>SAR-405 is a potent and selective PIK3C3/Vps34 inhibitor that prevents autophagy and synergizes with MTOR inhibition in tumor cells. This compound treatment also inhibits autophagy induced either by starvation or by MTOR (mechanistic target of rapamycin) inhibition. Combining this compound with everolimus results in a significant synergy on the reduction of cell proliferation using renal tumor cells.

Properties

IUPAC Name

(8S)-9-[(5-chloropyridin-3-yl)methyl]-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClF3N5O2/c1-12-11-30-5-4-26(12)16-7-17(29)27-3-2-15(19(21,22)23)28(18(27)25-16)10-13-6-14(20)9-24-8-13/h6-9,12,15H,2-5,10-11H2,1H3/t12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDQRCUBFSRAFI-DOMZBBRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=CC(=O)N3CCC(N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCCN1C2=CC(=O)N3CC[C@H](N(C3=N2)CC4=CC(=CN=C4)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClF3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SAR405: A Deep Dive into its Mechanism of Action as a Selective Vps34 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SAR405, a first-in-class, potent, and highly selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), vacuolar protein sorting 34 (Vps34). This compound serves as a critical pharmacological tool for investigating the multifaceted roles of Vps34 in cellular processes, most notably autophagy and endosomal trafficking. Its high specificity makes it an invaluable asset in delineating the intricate signaling pathways governed by Vps34, paving the way for potential therapeutic applications, particularly in oncology.

Core Mechanism: Inhibition of Vps34 and Autophagy

This compound functions as an ATP-competitive inhibitor of Vps34, effectively blocking its lipid kinase activity.[1][2] Vps34 is a central component of the autophagy machinery, responsible for phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI3P). PI3P acts as a crucial docking site for effector proteins that initiate the formation of the autophagosome, the double-membraned vesicle that engulfs cellular components destined for degradation.

By inhibiting Vps34, this compound prevents the production of PI3P, thereby halting the initiation of autophagy.[3][4] This leads to a dose-dependent reduction in the formation of autophagosomes.[2] The inhibitory effect of this compound on autophagy has been observed in various cell lines and under different induction conditions, including starvation and mTOR inhibition.[2][5]

Beyond its role in autophagy, Vps34 is also involved in the maturation of late endosomes and their fusion with lysosomes.[1] Inhibition of Vps34 by this compound disrupts this process, leading to an accumulation of swollen late endosomes and impaired lysosomal function, as evidenced by defective cathepsin D maturation.[1]

Quantitative Potency and Selectivity

This compound exhibits high potency and remarkable selectivity for Vps34 over other lipid and protein kinases, including class I and II PI3Ks and mTOR, even at concentrations up to 10 μM.[1][3] This specificity is attributed to its unique binding mode within the ATP-binding cleft of human Vps34.[1]

ParameterValueSpecies/SystemReference
IC50 (Vps34 enzyme assay) 1 nMHuman recombinant Vps34[1][3]
IC50 (Vps34 enzyme assay) 1.2 nMNot Specified[2]
Kd (Binding affinity) 1.5 nMHuman Vps34[1][2][3]
IC50 (Autophagosome formation) 42 nMNot Specified[2][4]
IC50 (Starvation-induced autophagy) 419 nMStarved cells[2]
Selectivity No activity up to 10 µM on class I and II PI3Ks and mTORPC3 cell line[1][3]

Signaling Pathways and Therapeutic Implications

The primary signaling pathway affected by this compound is the autophagy pathway. By inhibiting the initial step of autophagosome formation, this compound effectively shuts down this critical cellular recycling process.

SAR405_Autophagy_Pathway cluster_upstream Upstream Signals cluster_core Core Autophagy Machinery Nutrient Deprivation Nutrient Deprivation Vps34 Complex Vps34 Complex Nutrient Deprivation->Vps34 Complex mTOR Inhibition mTOR Inhibition mTOR Inhibition->Vps34 Complex PI3P PI3P Vps34 Complex->PI3P PI -> PI3P PI PI PI->Vps34 Complex Autophagosome Formation Autophagosome Formation PI3P->Autophagosome Formation Autophagy Autophagy Autophagosome Formation->Autophagy This compound This compound This compound->Vps34 Complex SAR405_mTOR_Synergy cluster_cell_processes Cellular Processes Cell Growth & Proliferation Cell Growth & Proliferation Autophagy (Pro-survival) Autophagy (Pro-survival) mTOR mTOR mTOR->Cell Growth & Proliferation mTOR->Autophagy (Pro-survival) inhibits Vps34 Vps34 Vps34->Autophagy (Pro-survival) mTOR Inhibitor mTOR Inhibitor mTOR Inhibitor->mTOR Synergistic Tumor Cell Death Synergistic Tumor Cell Death mTOR Inhibitor->Synergistic Tumor Cell Death This compound This compound This compound->Vps34 This compound->Synergistic Tumor Cell Death GFP_LC3_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Transfect cells with GFP-LC3 Transfect cells with GFP-LC3 Induce autophagy (starvation/mTORi) Induce autophagy (starvation/mTORi) Transfect cells with GFP-LC3->Induce autophagy (starvation/mTORi) Treat with this compound Treat with this compound Induce autophagy (starvation/mTORi)->Treat with this compound Fix and stain nuclei Fix and stain nuclei Treat with this compound->Fix and stain nuclei Image acquisition Image acquisition Fix and stain nuclei->Image acquisition Quantify GFP-LC3 puncta Quantify GFP-LC3 puncta Image acquisition->Quantify GFP-LC3 puncta

References

SAR405: A Technical Guide to Vps34 Inhibition and its Cellular Consequences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SAR405, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. We will explore the core mechanism of this compound action, its impact on fundamental cellular processes such as autophagy and endosomal trafficking, and the experimental methodologies used to characterize its effects. This document is intended to serve as a comprehensive resource for researchers in cell biology and oncology, as well as professionals involved in the development of targeted therapeutics.

Introduction to this compound and Vps34

This compound is a first-in-class, ATP-competitive small molecule inhibitor of Vps34 (also known as PIK3C3)[1][2]. Vps34 is the sole class III PI3K, and it plays a critical role in intracellular vesicle trafficking by catalyzing the phosphorylation of phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PI(3)P)[3][4]. This lipid second messenger is essential for the initiation of autophagy and the maturation of endosomes[3][5]. By specifically targeting the catalytic activity of Vps34, this compound provides a powerful tool to dissect these pathways and represents a potential therapeutic strategy, particularly in oncology[6][7].

Mechanism of Action

This compound binds to the ATP-binding cleft of Vps34, thereby inhibiting its kinase activity[2][6]. This prevents the production of PI(3)P on endosomal and autophagosomal membranes. The absence of PI(3)P disrupts the recruitment and activation of downstream effector proteins that contain PI(3)P-binding domains, such as FYVE and PX domains[4]. This disruption leads to a blockade of two major cellular processes: autophagy and endosomal trafficking[6][7].

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its potency and selectivity across various assays and cellular models.

Table 1: this compound Potency and Binding Affinity

ParameterValueDescriptionReference(s)
IC50 (Vps34 enzyme) 1.2 nMHalf-maximal inhibitory concentration against recombinant human Vps34 enzyme.[1][8]
Kd 1.5 nMEquilibrium dissociation constant, indicating high binding affinity to Vps34.[1][8]
IC50 (GFP-FYVE HeLa cells) 27 nMOn-target cellular activity measured by the displacement of a PI(3)P-binding probe.[6][9]
IC50 (Starvation-induced Autophagy) 419 nMInhibition of autophagy in starved GFP-LC3 HeLa cells.[1]
IC50 (mTOR inhibitor-induced Autophagy) 42 nMInhibition of autophagy induced by the mTOR inhibitor AZD8055.[1][6]

Table 2: this compound Selectivity

Kinase FamilyActivityNotesReference(s)
Class I PI3Ks Inactive up to 10 µMHighly selective for Vps34 over class I PI3K isoforms.[2][8]
Class II PI3Ks Inactive up to 10 µMDemonstrates no significant inhibition of class II PI3Ks.[2][8]
mTOR Inactive up to 10 µMDoes not directly inhibit the mTOR kinase.[2][8]
Protein Kinases Highly selectiveExhibits an exquisite selectivity profile against a broad panel of protein kinases.[2][10]

Core Signaling Pathways Affected by this compound

Inhibition of Autophagy

Autophagy is a cellular degradation and recycling process that is initiated by the formation of a double-membraned vesicle called the autophagosome[3]. Vps34 is a key component of the pre-autophagosomal structure and is essential for the initiation of autophagosome formation[4][11]. This compound, by inhibiting Vps34, blocks the production of PI(3)P, thereby preventing the recruitment of downstream autophagy-related proteins and halting the formation of autophagosomes[6][12]. This leads to the accumulation of autophagy substrates and a failure to adapt to cellular stress.

G cluster_0 Nutrient Deprivation / mTOR Inhibition ULK1 Complex ULK1 Complex Vps34 Complex Vps34 Complex ULK1 Complex->Vps34 Complex activates Vps34 Vps34 Vps34 Complex->Vps34 This compound This compound This compound->Vps34 inhibits PI(3)P PI(3)P Vps34->PI(3)P produces Autophagosome Formation Autophagosome Formation PI(3)P->Autophagosome Formation Autophagy Autophagy Autophagosome Formation->Autophagy

Caption: this compound inhibits the Vps34-mediated production of PI(3)P, a critical step in autophagosome formation.

Disruption of Endosomal Trafficking

Vps34-generated PI(3)P is also crucial for the maturation of endosomes, specifically the transition from late endosomes to lysosomes[2][7]. This process is vital for the degradation of internalized cargo from endocytosis. Inhibition of Vps34 by this compound leads to a defect in this trafficking step, resulting in the accumulation of swollen late endosomes and impaired lysosomal function[2]. This is evidenced by a defect in the maturation of lysosomal enzymes like cathepsin D[2].

G cluster_1 Endosomal Pathway Early Endosome Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome matures to Lysosome Lysosome Late Endosome->Lysosome trafficking to Vps34 Vps34 PI(3)P PI(3)P Vps34->PI(3)P produces This compound This compound This compound->Vps34 inhibits PI(3)P->Late Endosome recruits effectors to

Caption: this compound disrupts late endosome to lysosome trafficking by inhibiting Vps34-dependent PI(3)P production.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

Vps34 Kinase Assay (In Vitro)
  • Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of Vps34.

  • Methodology:

    • Recombinant human Vps34 enzyme is incubated with a phosphatidylinositol (PtdIns) substrate.

    • The kinase reaction is initiated by the addition of ATP.

    • The production of PI(3)P is measured, typically using a luminescence-based assay that quantifies the amount of ADP produced.

    • This compound is added at varying concentrations to determine the IC50 value.

GFP-LC3 Autophagy Assay (Cell-based)
  • Objective: To visualize and quantify the effect of this compound on autophagosome formation in cells.

  • Methodology:

    • Cells (e.g., HeLa or H1299) are stably transfected with a plasmid encoding GFP-LC3. LC3 is a protein that is recruited to the autophagosomal membrane upon autophagy induction.

    • Autophagy is induced by either nutrient starvation (e.g., incubation in Earle's Balanced Salt Solution - EBSS) or treatment with an mTOR inhibitor (e.g., AZD8055)[8].

    • Cells are treated with a dose range of this compound or DMSO as a control.

    • Following treatment, cells are fixed and the nuclei are stained (e.g., with Hoechst 33342).

    • The formation of GFP-LC3 puncta (representing autophagosomes) is visualized and quantified using high-content imaging or fluorescence microscopy. A cell is considered positive if it contains a defined number of green spots (e.g., more than four)[8].

G cluster_2 GFP-LC3 Autophagy Assay Workflow Start Start Transfect Cells with GFP-LC3 Transfect Cells with GFP-LC3 Start->Transfect Cells with GFP-LC3 Induce Autophagy Induce Autophagy Transfect Cells with GFP-LC3->Induce Autophagy Treat with this compound Treat with this compound Induce Autophagy->Treat with this compound Fix and Stain Nuclei Fix and Stain Nuclei Treat with this compound->Fix and Stain Nuclei Image and Quantify Puncta Image and Quantify Puncta Fix and Stain Nuclei->Image and Quantify Puncta End End Image and Quantify Puncta->End

Caption: Workflow for assessing autophagy inhibition by this compound using the GFP-LC3 puncta formation assay.

Western Blot for LC3 Conversion
  • Objective: To biochemically quantify the inhibition of autophagy by measuring the conversion of LC3-I to LC3-II.

  • Methodology:

    • Cells are treated with autophagy inducers and this compound as described in the GFP-LC3 assay.

    • Cell lysates are prepared and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with a primary antibody specific for LC3, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • The conversion of the cytosolic form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) is detected by the appearance of a lower molecular weight band. The ratio of LC3-II to a loading control (e.g., actin) is quantified.

Therapeutic Potential and Synergistic Effects

The role of autophagy in cancer is complex, acting as both a tumor suppressor in early stages and a pro-survival mechanism in established tumors[7]. In many cancer cells, autophagy is upregulated to cope with metabolic stress and to resist the effects of chemotherapy[13]. By inhibiting this pro-survival pathway, this compound can enhance the efficacy of other anticancer agents.

A significant finding is the synergistic effect of this compound with mTOR inhibitors, such as everolimus[6][12]. mTOR is a negative regulator of autophagy[6]. Inhibition of mTOR, while having anti-proliferative effects, can also induce a cytoprotective autophagic response. By co-administering this compound, this protective mechanism is blocked, leading to a significant synergistic reduction in cell proliferation, particularly in models of renal cell carcinoma[6][14].

Conclusion

This compound is a highly potent and selective inhibitor of Vps34, offering a precise tool for the study of autophagy and endosomal trafficking. Its ability to block these fundamental cellular processes has significant implications for cancer therapy, particularly in combination with mTOR inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers seeking to utilize this compound in their investigations and for those involved in the development of novel cancer therapeutics.

References

SAR405: A Technical Guide to its Application in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAR405 is a potent and highly selective, ATP-competitive inhibitor of the class III phosphoinositide 3-kinase (PI3K), vacuolar protein sorting 34 (Vps34).[1][2][3] This specificity makes it an invaluable tool for investigating cellular processes mediated by Vps34, primarily autophagy and endosomal vesicle trafficking.[2][4] This technical guide provides an in-depth overview of the research applications of this compound, focusing on its mechanism of action, key experimental data, and detailed protocols for its use in a laboratory setting.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and disease.[5] Vps34 is a key regulator of the initiation of autophagy, making it a significant target for therapeutic intervention, particularly in oncology.[5][6] this compound has emerged as a first-in-class inhibitor of Vps34, enabling researchers to dissect the intricate roles of this kinase in both physiological and pathological contexts.[2][3] Its high selectivity for Vps34 over other PI3K classes and mTOR makes it a superior research tool compared to less specific inhibitors like 3-methyladenine (3-MA).[1][6]

Mechanism of Action

This compound binds to the ATP-binding cleft of Vps34, inhibiting its lipid kinase activity.[4] This inhibition prevents the phosphorylation of phosphatidylinositol (PI) to phosphatidylinositol 3-phosphate (PI3P). PI3P is essential for the recruitment of downstream effectors involved in the formation of the autophagosome and in the maturation of endosomes. Consequently, this compound effectively blocks autophagosome biogenesis and disrupts vesicle trafficking from late endosomes to lysosomes.[2][4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and use of this compound in research.

ParameterValueNotesReference
Vps34 (PIK3C3) IC₅₀ 1.2 nMIn vitro biochemical assay.[3]
Vps34 (PIK3C3) Kd 1.5 nMEquilibrium dissociation constant.[1]
Cellular IC₅₀ (Autophagy Inhibition) 42 nM (mTOR-induced)In GFP-LC3 H1299 cells treated with an mTOR inhibitor (AZD8055).[4]
Cellular IC₅₀ (Autophagy Inhibition) 419 nM (Starvation-induced)In starved GFP-LC3 HeLa cells.[3]
Selectivity >10 µM for Class I & II PI3Ks and mTORDemonstrates high selectivity for Vps34 over other related kinases.[1]

Table 1: In Vitro and Cellular Potency of this compound

Cell LineAssay TypeTreatment ConditionsKey FindingsReference
Renal Carcinoma (ACHN, 786-O) Cell ProliferationThis compound in combination with Everolimus (mTOR inhibitor)Significant synergistic reduction in cell proliferation.[4]
Pleural Mesothelioma (NCI-H28, NCI-H2452, MSTO-211H) Cell ViabilityThis compound (0.1-50 µM) with or without Cisplatin (1.0-5.0 µM)Investigated enhancement of cisplatin-induced growth suppression.[7]
A549 (Lung Carcinoma) Cytotoxicity (MTT Assay)This compound (15.6-500 nM) for up to 72 hoursNo significant cytotoxicity observed.[8]

Table 2: Effects of this compound in Cancer Cell Lines

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Autophagy Inhibition

SAR405_Mechanism cluster_upstream Upstream Signaling cluster_autophagy Autophagy Pathway Growth_Factors Growth Factors / Nutrients mTORC1 mTORC1 Growth_Factors->mTORC1 Activates ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Inhibits Vps34_Complex Vps34/PIK3C3 Complex mTORC1->Vps34_Complex Inhibits ULK1_Complex->Vps34_Complex Activates PI3P PI3P Vps34_Complex->PI3P Produces Autophagosome_Formation Autophagosome Formation PI3P->Autophagosome_Formation Autophagy_Blocked Autophagy Blocked This compound This compound This compound->Vps34_Complex Inhibits

Caption: this compound inhibits the Vps34 complex, blocking PI3P production and subsequent autophagosome formation.

Experimental Workflow: Assessing Autophagy Inhibition by this compound

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis cluster_results Expected Results Cell_Culture Culture Cells (e.g., HeLa, H1299) Induce_Autophagy Induce Autophagy (Starvation or mTOR inhibitor) Cell_Culture->Induce_Autophagy Treat_this compound Treat with this compound (Varying Concentrations) Induce_Autophagy->Treat_this compound Western_Blot Western Blot for LC3-I/II Treat_this compound->Western_Blot Immunofluorescence Immunofluorescence for LC3 puncta Treat_this compound->Immunofluorescence Cell_Viability Cell Viability/Proliferation Assay Treat_this compound->Cell_Viability LC3II_Decrease Decreased LC3-II levels Western_Blot->LC3II_Decrease Puncta_Reduction Reduced LC3 puncta formation Immunofluorescence->Puncta_Reduction Viability_Effect Effect on Cell Viability (e.g., synergistic effect with other drugs) Cell_Viability->Viability_Effect

References

SAR405: A Potent and Selective Chemical Probe for Vps34-Mediated Autophagy and Vesicle Trafficking

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SAR405 as a first-in-class, potent, and highly selective chemical probe for the class III phosphoinositide 3-kinase (PI3K), Vps34 (also known as PIK3C3). Vps34 is a crucial regulator of intracellular membrane trafficking, most notably for its role in the initiation of autophagy and in endosomal sorting. This compound offers researchers a powerful tool to dissect the intricate cellular functions of Vps34 with high precision. This document details the mechanism of action of this compound, presents its key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the relevant signaling pathways and experimental workflows.

Introduction to this compound and Vps34

Vacuolar protein sorting 34 (Vps34) is the sole member of the class III PI3K family and is evolutionarily conserved from yeast to mammals.[1] It catalyzes the phosphorylation of phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PI3P), a key lipid second messenger.[2] PI3P plays a pivotal role in the recruitment of effector proteins containing FYVE or PX domains, which are essential for the initiation of autophagy and for mediating endocytic trafficking events.[2] Vps34 exists in distinct protein complexes that direct its function towards either autophagy initiation or endosomal sorting.[3]

Given its central role in these fundamental cellular processes, dysregulation of Vps34 activity has been implicated in a range of human diseases, including cancer and neurodegenerative disorders.[4] this compound is a low-molecular-mass, ATP-competitive inhibitor of Vps34.[5][6] Its high potency and exquisite selectivity for Vps34 over other PI3K isoforms and protein kinases make it an invaluable tool for elucidating the specific functions of Vps34.[7][8]

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Potency and Binding Affinity of this compound for Vps34

ParameterValueAssay ConditionsReference(s)
IC50 1.0 - 1.2 nMPhosphorylation of a PtdIns substrate by human recombinant Vps34 enzyme.[5][8][5][8]
Kd 1.5 nMSurface Plasmon Resonance (SPR) with immobilized human Vps34 protein.[5][5]
Residence Half-Life (t1/2) 3.8 minCalculated from the dissociation rate constant (koff) determined by SPR.[5][5]

Table 2: Cellular Potency of this compound

ParameterValueAssay ConditionsReference(s)
IC50 (GFP-FYVE Assay) 27 nMInhibition of PtdIns3P formation measured by the relocalization of a GFP-FYVE probe in HeLa cells.[9][9]
IC50 (Autophagosome Formation) 42 nMPrevention of autophagosome formation induced by the mTOR inhibitor AZD8055 in GFP-LC3 H1299 cells.[7][7]
IC50 (Starved Cells) 419 nMInhibition of autophagy in starved GFP-LC3 HeLa cells.[6][10][6][10]

Table 3: Selectivity Profile of this compound

Kinase FamilySpecific IsoformsIC50Reference(s)
Class I PI3K α, β, δ, γ> 10,000 nM[5][11]
Class II PI3K α, β, γ> 10,000 nM[11]
mTOR -> 10,000 nM[5][11]
SMG1 -~1,000 nM[12]

Signaling Pathways and Experimental Workflows

Vps34 Signaling in Autophagy Initiation

Vps34 is a central component of the autophagy initiation machinery. Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inhibiting the ULK1 complex and the Vps34 complex. During starvation or other cellular stress, mTORC1 is inactivated, leading to the activation of the ULK1 and Vps34 complexes. The Vps34 complex, which includes Beclin-1, Vps15, and ATG14L, generates PI3P on the phagophore membrane. This PI3P enrichment recruits downstream effectors that are essential for the elongation and closure of the autophagosome.

Vps34_Autophagy_Pathway Nutrients Nutrient Availability mTORC1 mTORC1 Nutrients->mTORC1 Activates ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibits Vps34_complex Vps34-Beclin-1-Vps15-ATG14L Complex mTORC1->Vps34_complex Inhibits ULK1_complex->Vps34_complex Activates PI3P PtdIns(3)P Vps34_complex->PI3P Phosphorylates PtdIns PtdIns PtdIns->Vps34_complex Autophagosome_formation Autophagosome Formation PI3P->Autophagosome_formation Recruits Effectors This compound This compound This compound->Vps34_complex Inhibits

Vps34 signaling pathway in autophagy initiation.
Experimental Workflow for Characterizing this compound

The characterization of this compound as a Vps34 inhibitor involves a series of in vitro and cellular assays to determine its potency, selectivity, and functional effects on autophagy and vesicle trafficking.

SAR405_Characterization_Workflow start Start biochemical_assay In Vitro Kinase Assay (Potency - IC50) start->biochemical_assay selectivity_assay Kinase Panel Screening (Selectivity) start->selectivity_assay cellular_assay_fyve GFP-FYVE Cellular Assay (Cellular Potency) biochemical_assay->cellular_assay_fyve cellular_assay_lc3 LC3 Western Blot (Autophagy Inhibition) cellular_assay_fyve->cellular_assay_lc3 cellular_assay_cathepsin Cathepsin D Maturation Assay (Lysosomal Function) cellular_assay_lc3->cellular_assay_cathepsin end End cellular_assay_cathepsin->end

Experimental workflow for this compound characterization.

Experimental Protocols

In Vitro Vps34 Kinase Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant Vps34 in a cell-free system.

  • Materials:

    • Recombinant human Vps34/Vps15 complex

    • Phosphatidylinositol (PtdIns) substrate

    • [γ-32P]ATP or ADP-Glo™ Kinase Assay (Promega)

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS, 2 mM DTT)

    • This compound serial dilutions

    • Stop solution (e.g., 4M HCl for radiolabeling, or ADP-Glo™ reagent)

    • Thin-layer chromatography (TLC) plates and solvent (for radiolabeling)

    • Phosphorimager or luminometer

  • Protocol:

    • Prepare serial dilutions of this compound in DMSO and then in kinase reaction buffer.

    • In a reaction tube, combine the Vps34/Vps15 complex and the PtdIns substrate in kinase reaction buffer.

    • Add the this compound dilution or DMSO (vehicle control) to the reaction tubes and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding [γ-32P]ATP or cold ATP (for ADP-Glo™).

    • Incubate the reaction for 30-60 minutes at 30°C.

    • Stop the reaction by adding the appropriate stop solution.

    • For the radiolabeling method, spot the reaction mixture onto a TLC plate, separate the lipids using a suitable solvent system, and visualize the radiolabeled PI3P using a phosphorimager.

    • For the ADP-Glo™ assay, follow the manufacturer's instructions to measure the amount of ADP produced.

    • Quantify the results and calculate the IC50 value for this compound.

GFP-FYVE Cellular Assay

This assay assesses the effect of this compound on cellular PI3P levels by monitoring the localization of a GFP-tagged FYVE domain, which specifically binds to PI3P.

  • Materials:

    • HeLa or U2OS cells stably expressing a GFP-2xFYVE probe

    • Complete cell culture medium

    • This compound serial dilutions

    • Hoechst 33342 or DAPI for nuclear staining

    • Paraformaldehyde (PFA) for cell fixation

    • Phosphate-buffered saline (PBS)

    • High-content imaging system or fluorescence microscope

  • Protocol:

    • Seed the GFP-FYVE expressing cells in a multi-well imaging plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 1-2 hours.

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Stain the nuclei with Hoechst 33342 or DAPI for 10 minutes.

    • Wash the cells with PBS.

    • Acquire images using a high-content imaging system or fluorescence microscope.

    • Analyze the images to quantify the relocalization of the GFP-FYVE probe from punctate endosomal structures to a diffuse cytosolic pattern.

    • Calculate the IC50 value based on the percentage of cells showing a diffuse GFP signal.

LC3 Western Blot for Autophagy Flux

This assay measures the conversion of LC3-I to the lipidated, autophagosome-associated form, LC3-II, as a marker of autophagy.

  • Materials:

    • HeLa or other suitable cell line

    • Complete cell culture medium

    • Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy

    • This compound

    • Bafilomycin A1 or Chloroquine (lysosomal inhibitors)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels (12-15%) and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against LC3B

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Protocol:

    • Seed cells and grow to 70-80% confluency.

    • Induce autophagy by replacing the complete medium with EBSS for 2 hours. Include a non-starved control.

    • Treat the cells with this compound or DMSO during the last hour of starvation.

    • To measure autophagy flux, treat a parallel set of cells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the final 2 hours to block the degradation of LC3-II.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Determine the protein concentration of the lysates using the BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

    • Quantify the band intensities for LC3-I and LC3-II. An inhibition of the increase in LC3-II levels in the presence of this compound indicates a blockage of autophagy.

Cathepsin D Maturation Assay

This assay assesses the impact of this compound on lysosomal function by monitoring the proteolytic processing of the lysosomal protease cathepsin D.

  • Materials:

    • RKO or other suitable cell line

    • Complete cell culture medium

    • This compound

    • Lysis buffer

    • Primary antibody against Cathepsin D

    • Other materials for western blotting as described in section 4.3.

  • Protocol:

    • Treat cells with this compound (e.g., 10 µM) or DMSO for 16-24 hours.

    • Harvest and lyse the cells as described for the LC3 western blot.

    • Perform western blotting as detailed in section 4.3, using a primary antibody that recognizes both the pro-form and the mature form of cathepsin D.

    • Analyze the western blot for the accumulation of the pro-cathepsin D form and a decrease in the mature, active form, which indicates impaired lysosomal function.

Conclusion

This compound is a highly potent and selective inhibitor of Vps34, making it an exceptional chemical probe for investigating the roles of this lipid kinase in autophagy and endosomal trafficking. Its well-characterized biochemical and cellular activities, combined with its selectivity over other kinases, provide researchers with a reliable tool to dissect the Vps34 signaling pathway with high confidence. The experimental protocols provided in this guide offer a starting point for the effective utilization of this compound in a variety of research applications, ultimately contributing to a deeper understanding of fundamental cellular processes and their implications in health and disease.

References

SAR405's Effect on Lysosomal Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR405 is a potent, selective, and ATP-competitive small molecule inhibitor of the class III phosphatidylinositol 3-kinase (PI3K), also known as vacuolar protein sorting 34 (Vps34).[1] Vps34 is the sole enzyme responsible for generating phosphatidylinositol 3-phosphate (PI3P), a critical lipid messenger that governs fundamental cellular processes, including autophagy and endo-lysosomal vesicle trafficking.[2][3][4] Due to its high specificity, this compound has emerged as an indispensable pharmacological tool for dissecting the intricate roles of Vps34 in cellular homeostasis and disease.[2] This technical guide provides an in-depth overview of this compound's mechanism of action, its profound effects on lysosomal function, and detailed protocols for key experimental assays.

Mechanism of Action: Inhibition of Vps34 and PI3P Synthesis

The primary molecular target of this compound is Vps34. As an ATP-competitive inhibitor, this compound binds to the ATP-binding cleft of the Vps34 kinase domain, effectively preventing the phosphorylation of its substrate, phosphatidylinositol (PI).[2][4] This action blocks the synthesis of PI3P, a phosphoinositide that acts as a docking site on endosomal and autophagosomal membranes for proteins containing PI3P-binding motifs, such as FYVE and PX domains.[5] By depleting cellular pools of PI3P, this compound disrupts the recruitment and assembly of protein machinery essential for autophagosome biogenesis and the maturation of endosomes into lysosomes.[2][6][7]

SAR405_Mechanism_of_Action cluster_0 Vps34 Kinase Activity PI Phosphatidylinositol (PI) Vps34 Vps34 (PIK3C3) PI->Vps34 PI3P Phosphatidylinositol 3-Phosphate (PI3P) Vps34->PI3P Phosphorylation ATP ATP ATP->Vps34 This compound This compound This compound->Vps34 ATP-Competitive Inhibition

Caption: Mechanism of this compound as an ATP-competitive inhibitor of Vps34.

Quantitative Profile of this compound

This compound exhibits a highly potent and selective inhibitory profile for Vps34. Its specificity is crucial for attributing observed cellular effects directly to the inhibition of Vps34, as it shows negligible activity against class I and class II PI3Ks or the related mTOR kinase at effective concentrations.[1][8]

ParameterValueContextReference(s)
Binding Affinity (Kd) 1.5 nMRecombinant human Vps34[1][8][9][10][11]
Enzymatic Inhibition (IC50) 1.0 - 1.2 nMIn vitro kinase assay[1][8][10][11][12]
Cellular Vps34 Activity (IC50) 27 nMGFP-FYVE delocalization assay (HeLa cells)[2][12]
Autophagy Inhibition (IC50) 419 nMStarvation-induced autophagy (GFP-LC3 HeLa cells)[2][11]
Autophagy Inhibition (IC50) 42 nMmTOR inhibitor-induced autophagy[2][5][11]
Kinase Selectivity >10 µMNo activity on class I/II PI3Ks or mTOR[1][8]

Core Effects on Lysosomal Function

The inhibition of Vps34 by this compound initiates a cascade of events that severely impair lysosomal function and related degradative pathways.

Disruption of Endosome-to-Lysosome Trafficking

Vps34-generated PI3P is essential for the maturation of late endosomes and their subsequent fusion with lysosomes.[3] By depleting PI3P, this compound disrupts this critical vesicle trafficking step.[2][6][7] This blockade prevents the delivery of both endocytosed cargo and autophagosomes to the lysosome for degradation, leading to an accumulation of immature vesicles.[1][9]

Altered Lysosomal Morphology and Integrity

A hallmark of this compound treatment is a dramatic change in lysosomal morphology. Cells treated with this compound accumulate large, swollen, translucent vacuoles.[1][12] These structures are positive for the lysosomotropic dye LysoTracker, indicating they maintain an acidic internal pH, but are functionally impaired.[12] This phenotype suggests a defect in the resolution of late endosome-lysosome fusion events.

Impaired Lysosomal Enzyme Maturation

The proper functioning of lysosomes depends on a host of acid hydrolases, which are synthesized as inactive precursors (pro-enzymes) and mature into their active forms within the acidic lysosomal lumen. This compound treatment causes a significant defect in the maturation of key lysosomal enzymes, such as the aspartyl protease Cathepsin D.[1] Western blot analysis reveals an accumulation of the pro-Cathepsin D form and a reduction in the mature, processed heavy and light chains, providing direct biochemical evidence of lysosomal dysfunction.[1][13]

Potent Inhibition of Autophagy

Autophagy is a lysosome-dependent degradation process. Vps34 is a core component of the pre-autophagosomal structure, where its PI3P product is required for the recruitment of the autophagy machinery, including the LC3 conjugation system.[3] this compound acts as a proximal inhibitor of autophagy, blocking the formation of autophagosomes at a very early stage.[2] This prevents the sequestration of cytoplasmic cargo and its delivery to the lysosome, effectively shutting down the entire autophagy flux.[2][7][11]

SAR405_Cellular_Effects cluster_downstream Downstream Cellular Processes This compound This compound Vps34 Vps34 This compound->Vps34 PI3P PI3P Synthesis Vps34->PI3P Autophagosome Biogenesis Autophagosome Biogenesis PI3P->Autophagosome Biogenesis Required for Endosome Maturation Endosome Maturation PI3P->Endosome Maturation Required for Lysosome Function Lysosome Function Autophagosome Biogenesis->Lysosome Function Blocked Vesicle Trafficking Vesicle Trafficking Endosome Maturation->Vesicle Trafficking Impaired Vesicle Trafficking->Lysosome Function Impaired

Caption: Cellular pathways affected by this compound-mediated Vps34 inhibition.

Key Experimental Protocols

The following protocols describe key assays used to characterize the effects of this compound on Vps34 activity and lysosomal function.

Vps34 Cellular Activity Assay (GFP-FYVE Delocalization)

This assay directly visualizes the depletion of PI3P from endosomal membranes.

  • Objective: To quantify the cellular IC50 of this compound for Vps34 inhibition.

  • Materials:

    • HeLa or U2OS cells stably expressing a GFP-2xFYVE fusion protein.[12][14]

    • 96-well imaging plates.

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Complete culture medium.

    • Fixing Solution (e.g., 4% paraformaldehyde in PBS).

    • Nuclear stain (e.g., Hoechst 33342).

  • Protocol:

    • Seed GFP-FYVE expressing cells into a 96-well plate and allow them to adhere overnight.[14]

    • Prepare serial dilutions of this compound in culture medium. Include a DMSO-only vehicle control.

    • Treat cells with this compound dilutions for 2-4 hours at 37°C.[8][12]

    • Fix cells with 4% PFA for 15-20 minutes at room temperature.[8]

    • Wash wells three times with PBS.

    • Stain nuclei with Hoechst 33342 for 10 minutes.

    • Acquire images using a high-content imaging system.

  • Analysis: In control cells, GFP-FYVE appears as distinct puncta. Upon Vps34 inhibition, the GFP signal becomes diffuse throughout the cytoplasm. Quantify the percentage of cells with diffuse GFP signal at each concentration to determine the IC50.[12]

Assessment of Autophagy Flux (LC3-II Western Blot)

This biochemical assay measures the conversion of cytosolic LC3-I to membrane-bound, lipidated LC3-II, a hallmark of autophagosome formation.

  • Objective: To determine the effect of this compound on autophagosome formation.

  • Materials:

    • HeLa, H1299, or other relevant cell lines.[2]

    • This compound and autophagy inducers (e.g., EBSS for starvation, mTOR inhibitors).

    • Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine) to measure flux.

    • RIPA or other suitable lysis buffer with protease inhibitors.[15]

    • Antibodies: Rabbit anti-LC3B, anti-Actin or anti-Tubulin (loading control).[15][16]

    • SDS-PAGE gels (12-15% or gradient gels are recommended for good separation of LC3-I and LC3-II).[15]

  • Protocol:

    • Plate cells and grow to 70-80% confluency.

    • Pre-treat cells with desired concentrations of this compound or vehicle for 1-2 hours.

    • Induce autophagy (e.g., replace media with EBSS) for 2-4 hours. For flux measurements, a parallel set of samples should be co-treated with a lysosomal inhibitor like 50 µM Chloroquine during the last 2-16 hours of the experiment.[15]

    • Harvest cells, wash with ice-cold PBS, and lyse directly in sample buffer or RIPA buffer.[15]

    • Resolve 20-40 µg of protein per lane on a high-percentage SDS-PAGE gel.[15]

    • Transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against LC3 and a loading control, followed by HRP-conjugated secondary antibodies.

  • Analysis: this compound treatment will inhibit the stimulus-induced increase in the LC3-II band (running at ~14-16 kDa).[15] Comparing LC3-II levels in the presence and absence of lysosomal inhibitors allows for the calculation of autophagic flux.

Experimental_Workflow_LC3_Blot start Seed Cells in Plate treat Treat with this compound or Vehicle Control start->treat induce Induce Autophagy (e.g., Starvation) treat->induce lyse Harvest and Lyse Cells induce->lyse sds SDS-PAGE lyse->sds transfer Western Transfer (PVDF) sds->transfer probe Probe with Anti-LC3B & Loading Control Abs transfer->probe detect Detect with ECL & Image probe->detect end Quantify LC3-II/LC3-I Ratio detect->end

Caption: Workflow for assessing autophagy via LC3 Western Blotting.

Lysosomal Morphology Assay (LysoTracker Staining)

This live-cell imaging assay visualizes acidic compartments to assess changes in lysosome size and number.

  • Objective: To observe the this compound-induced swelling of lysosomal compartments.

  • Materials:

    • RKO or other adherent cell lines.[12]

    • Glass-bottom imaging dishes.

    • This compound stock solution.

    • LysoTracker dye (e.g., LysoTracker Red DND-99 or Deep Red).[17][18][19]

    • Live-cell imaging medium.

  • Protocol:

    • Seed cells on glass-bottom dishes and allow them to adhere.

    • Treat cells with this compound (e.g., 1-10 µM) or vehicle for 16-24 hours.[12]

    • Prepare a working solution of LysoTracker (typically 50-75 nM) in pre-warmed live-cell imaging medium.[19][20]

    • Remove the treatment medium and add the LysoTracker-containing medium to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.[17][18]

    • Image the cells immediately using fluorescence microscopy without washing.

  • Analysis: Control cells will display small, punctate lysosomes. This compound-treated cells will exhibit large, swollen, bright red vacuoles, which can be quantified by size and intensity.[12]

Lysosomal Enzyme Function Assay (Cathepsin D Maturation)

This Western blot-based assay provides a biochemical readout of lysosomal processing capacity.

  • Objective: To detect defects in the proteolytic processing of pro-Cathepsin D.

  • Materials:

    • Cell lines of interest.

    • This compound stock solution.

    • Lysis buffer and Western blot reagents (as in 5.2).

    • Primary antibody against Cathepsin D that recognizes precursor and mature forms.[21]

  • Protocol:

    • Treat cells with this compound or vehicle for a specified time (e.g., 24-48 hours).

    • Harvest and lyse cells as described for Western blotting.

    • Separate proteins via SDS-PAGE (a 10-12% gel is suitable).

    • Transfer to a PVDF membrane and probe with the anti-Cathepsin D antibody.

  • Analysis: In cell lysates, Cathepsin D can be detected in multiple forms: the ~52 kDa pro-form and the mature heavy (~31-34 kDa) and light (~14-15 kDa) chains.[21][22][23] Inhibition of lysosomal function with this compound will lead to an accumulation of the pro-Cathepsin D band and a corresponding decrease in the mature forms.[1]

Conclusion

This compound is a powerful and precise chemical probe for interrogating the function of Vps34. Its potent and selective inhibition of PI3P synthesis provides a clear mechanism for its profound effects on the lysosomal system. By disrupting endosome-lysosome trafficking, altering organelle morphology, impairing enzyme maturation, and blocking the initiation of autophagy, this compound has been instrumental in delineating the central role of Vps34 in cellular degradation pathways. The experimental protocols outlined in this guide provide a robust framework for researchers to utilize this compound to further explore the complexities of lysosomal biology in health and disease.

References

SAR405: A Technical Guide to its Impact on Cellular Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR405 is a potent and highly selective, first-in-class inhibitor of the class III phosphoinositide 3-kinase (PI3K), also known as vacuolar protein sorting 34 (Vps34).[1][2][3] Vps34 is a crucial enzyme in the regulation of intracellular vesicle trafficking, most notably in the initiation of autophagy.[2][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its profound impact on cellular homeostasis, and detailed experimental protocols for its study. The information is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Vps34, binding to its ATP-binding cleft.[2][5] This specific inhibition prevents the phosphorylation of phosphatidylinositol (PtdIns) to phosphatidylinositol 3-phosphate (PtdIns3P). PtdIns3P is a key lipid second messenger that recruits effector proteins to initiate the formation of autophagosomes. Consequently, this compound effectively blocks the autophagy process at an early stage.[6] Beyond its role in autophagy, this compound also disrupts the trafficking of vesicles from late endosomes to lysosomes, leading to impaired lysosomal function.[2][4][5][7] This dual impact on two fundamental cellular processes underscores its significance as a tool for research and as a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity from various in vitro and cellular assays.

Parameter Value Assay/System Reference
IC50 (Vps34) 1.2 nMRecombinant human Vps34 enzyme[1][3][8]
Kd (Vps34) 1.5 nM-[1][2][9]
IC50 (Autophagy Inhibition) 42 nMAutophagy induced by mTOR inhibitor AZD8055[1][5]
IC50 (GFP-FYVE HeLa cells) 27 nMOn-target activity[5][8]
IC50 (Starvation-induced Autophagy) 419 nMGFP-LC3 model[1]
Cell Line IC50 (Cell Viability, 72h) Reference
NCI-H28 (Pleural Mesothelioma) 11.5 µM[10]
NCI-H2452 (Pleural Mesothelioma) 16.7 µM[10]
MSTO-211H (Pleural Mesothelioma) 14.9 µM[10]

Signaling Pathways and Experimental Workflows

This compound's Impact on the Autophagy Pathway

The following diagram illustrates the central role of Vps34 in the autophagy pathway and the point of intervention by this compound. Under normal conditions, Vps34, as part of a complex, generates PtdIns3P, which is essential for the nucleation of the autophagosome. This compound directly inhibits Vps34, thereby halting this process.

G Simplified Autophagy Pathway and this compound Inhibition cluster_0 Simplified Autophagy Pathway and this compound Inhibition cluster_1 Simplified Autophagy Pathway and this compound Inhibition cluster_2 Simplified Autophagy Pathway and this compound Inhibition ULK1 Complex ULK1 Complex Vps34 Complex Vps34 Complex ULK1 Complex->Vps34 Complex activates PtdIns3P PtdIns3P Vps34 Complex->PtdIns3P phosphorylates PtdIns PtdIns PtdIns->Vps34 Complex Autophagosome Nucleation Autophagosome Nucleation PtdIns3P->Autophagosome Nucleation Autophagosome Autophagosome Autophagosome Nucleation->Autophagosome This compound This compound This compound->Vps34 Complex inhibits mTORC1 mTORC1 mTORC1->ULK1 Complex inhibits Growth Factors Growth Factors Growth Factors->mTORC1 activate Starvation Starvation Starvation->mTORC1 inhibits

Caption: this compound inhibits the Vps34 complex, blocking PtdIns3P production and autophagosome formation.

Experimental Workflow: Assessing Autophagy Inhibition

A common method to assess the inhibitory effect of this compound on autophagy is through monitoring the localization of GFP-tagged LC3 (Microtubule-associated protein 1A/1B-light chain 3). In autophagic cells, LC3 is lipidated and recruited to the autophagosome membrane, appearing as distinct puncta.

G Workflow for Assessing Autophagy Inhibition by this compound Start Start Cell Culture Culture GFP-LC3 expressing cells Start->Cell Culture Treatment Treat cells with this compound or vehicle control Cell Culture->Treatment Induce Autophagy Induce autophagy (e.g., starvation or mTOR inhibitor) Treatment->Induce Autophagy Fix and Image Fix cells and acquire fluorescence microscopy images Induce Autophagy->Fix and Image Quantify Puncta Quantify the number of GFP-LC3 puncta per cell Fix and Image->Quantify Puncta Analysis Compare puncta formation between treated and control groups Quantify Puncta->Analysis End End Analysis->End

Caption: Experimental workflow for quantifying autophagy inhibition using GFP-LC3 puncta formation assay.

Detailed Experimental Protocols

In Vitro Vps34 Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant Vps34.

Materials:

  • Recombinant human Vps34 enzyme

  • PtdIns substrate

  • ATP (with γ-³²P-ATP for radiometric detection or ADP-Glo™ Kinase Assay kit for luminescence-based detection)

  • This compound at various concentrations

  • Kinase reaction buffer

  • 96-well plates

  • Scintillation counter or luminometer

Methodology:

  • Prepare a reaction mixture containing the kinase buffer, PtdIns substrate, and the recombinant Vps34 enzyme in each well of a 96-well plate.

  • Add this compound at a range of concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding ATP (spiked with γ-³²P-ATP for the radiometric method).

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction. For the radiometric assay, this can be done by adding a stop solution and spotting the mixture onto a filter membrane. For the ADP-Glo™ assay, follow the manufacturer's protocol to deplete the remaining ATP and then convert the generated ADP to ATP for a luminescence signal.

  • Quantify the product formation. For the radiometric assay, measure the incorporation of ³²P into the PtdIns substrate using a scintillation counter. For the luminescent assay, measure the light output with a luminometer.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Autophagy Assay (GFP-LC3 Puncta Formation)

Objective: To assess the ability of this compound to inhibit autophagy in a cellular context.

Materials:

  • A cell line stably expressing GFP-LC3 (e.g., HeLa or U2OS)

  • Complete cell culture medium

  • Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS) or an mTOR inhibitor (e.g., everolimus, AZD8055)

  • This compound at various concentrations

  • Vehicle control (e.g., DMSO)

  • Fixative (e.g., 4% paraformaldehyde)

  • DAPI for nuclear staining

  • Fluorescence microscope or high-content imaging system

Methodology:

  • Seed the GFP-LC3 expressing cells in a multi-well imaging plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 1-2 hours).

  • Induce autophagy by replacing the complete medium with starvation medium or by adding an mTOR inhibitor to the culture medium.

  • Incubate the cells for a period sufficient to induce robust autophagy (e.g., 2-4 hours).

  • Wash the cells with PBS and fix them with 4% paraformaldehyde.

  • Stain the nuclei with DAPI.

  • Acquire images using a fluorescence microscope or a high-content imaging system.

  • Quantify the number of GFP-LC3 puncta per cell using automated image analysis software.

  • Calculate the percentage of inhibition of puncta formation at each concentration of this compound compared to the vehicle control and determine the IC50 value.

Synergistic Effects with mTOR Inhibitors

A significant aspect of this compound's activity is its synergistic effect with mTOR inhibitors in reducing cancer cell proliferation.[5][7] The mTOR pathway is a central regulator of cell growth and a negative regulator of autophagy.[5] Inhibition of mTOR (e.g., by everolimus) can induce a cytostatic effect but also triggers a pro-survival autophagy response. By co-administering this compound, this survival mechanism is blocked, leading to enhanced anti-proliferative and potentially cytotoxic effects.[4][5] This provides a strong rationale for combination therapies in cancer treatment.[4][7]

Logical Relationship of this compound and mTOR Inhibitor Synergy

G Synergistic Action of this compound and mTOR Inhibitors mTOR Inhibitor mTOR Inhibitor mTORC1 mTORC1 mTOR Inhibitor->mTORC1 inhibits Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation promotes Autophagy Autophagy mTORC1->Autophagy inhibits Enhanced Anti-Proliferative Effect Enhanced Anti-Proliferative Effect Cell Survival Cell Survival Autophagy->Cell Survival promotes This compound This compound Vps34 Vps34 This compound->Vps34 inhibits Vps34->Autophagy is required for

Caption: this compound enhances the anti-proliferative effect of mTOR inhibitors by blocking the pro-survival autophagy response.

Conclusion

This compound is a powerful and specific tool for dissecting the roles of Vps34-mediated PtdIns3P production in cellular homeostasis. Its ability to potently inhibit autophagy and disrupt endo-lysosomal trafficking has significant implications for both basic research and clinical applications, particularly in the context of cancer therapy. The synergistic interaction with mTOR inhibitors highlights a promising avenue for combination treatments. The experimental protocols provided herein offer a foundation for the continued investigation of this compound and its effects on cellular processes.

References

Investigating the PI3K Class III Pathway with SAR405: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Class III Phosphoinositide 3-Kinase (PI3K) pathway and the utility of SAR405, a potent and selective inhibitor, in its investigation. This document details the mechanism of action of this compound, its quantitative effects on the pathway, detailed experimental protocols for its use, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to the PI3K Class III Pathway and this compound

The Class III PI3K, also known as Vacuolar Protein Sorting 34 (Vps34), is a central regulator of intracellular membrane trafficking.[1] Unlike Class I and II PI3Ks, which are primarily involved in signal transduction, Class III PI3K's main role is in processes such as autophagy and endosomal sorting.[2] Vps34 accomplishes this by catalyzing the phosphorylation of phosphatidylinositol (PtdIns) to produce phosphatidylinositol 3-phosphate (PtdIns3P).[3][4] This lipid second messenger recruits effector proteins containing PtdIns3P-binding domains, such as FYVE and PX domains, to specific membrane compartments, thereby orchestrating the intricate machinery of vesicle trafficking.[5]

Vps34 functions within two main, mutually exclusive complexes:

  • Complex I: Comprising Vps34, Vps15, Beclin-1, and Atg14L, this complex is primarily involved in the initiation of autophagy.[6][7]

  • Complex II: In this complex, Atg14L is replaced by UVRAG. Complex II is predominantly associated with the regulation of endosomal trafficking and the maturation of autophagosomes.[6][7]

This compound is a first-in-class, potent, and highly selective ATP-competitive inhibitor of Vps34.[8][9] Its specificity for Vps34 over other PI3K isoforms and protein kinases makes it an invaluable tool for dissecting the precise roles of the Class III PI3K pathway.[3][10] By inhibiting Vps34, this compound effectively blocks the production of PtdIns3P, leading to the disruption of both autophagy and endosomal trafficking.[8][10] This property allows researchers to probe the functional consequences of impaired Class III PI3K activity in various physiological and pathological contexts.

Quantitative Data for this compound

The following tables summarize the key quantitative metrics of this compound's inhibitory activity from in vitro and cellular assays.

Parameter Value Assay Conditions Reference
IC₅₀1.2 nMRecombinant Vps34 enzyme assay[11][12]
IC₅₀1.0 nMPhosphorylation of PtdIns substrate by human recombinant Vps34[9][13]
Kd1.5 nMBinding equilibrium constant[3][8][13]

Table 1: In Vitro Inhibitory Activity of this compound against Vps34.

Parameter Value Cell Line Assay Reference
IC₅₀27 nMGFP-FYVE HeLaPtdIns3P formation (GFP-FYVE relocalization)[14]
IC₅₀42 nMNot SpecifiedAutophagosome formation (in the presence of an mTOR inhibitor)[11]
IC₅₀419 nMNot SpecifiedStarvation-induced autophagy (GFP-LC3 puncta formation)[8]
IC₅₀7.92 µMHNSCCProliferation Assay (72h)[15]

Table 2: Cellular Inhibitory Activity of this compound.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches for investigating the PI3K Class III pathway with this compound, the following diagrams have been generated using the Graphviz DOT language.

PI3K_Class_III_Pathway cluster_upstream Upstream Regulation cluster_vps34_complexes Vps34 Complexes cluster_downstream Downstream Processes mTOR mTORC1 Vps34_Complex_I Vps34 Complex I (Vps34, Vps15, Beclin-1, Atg14L) mTOR->Vps34_Complex_I inhibits Nutrient_Starvation Nutrient Starvation Nutrient_Starvation->mTOR inhibits PtdIns3P PtdIns3P Vps34_Complex_I->PtdIns3P phosphorylates Vps34_Complex_II Vps34 Complex II (Vps34, Vps15, Beclin-1, UVRAG) Vps34_Complex_II->PtdIns3P phosphorylates PtdIns PtdIns Autophagy Autophagy Initiation (Autophagosome Formation) PtdIns3P->Autophagy recruits effectors Endosomal_Trafficking Endosomal Trafficking (Late Endosome Maturation) PtdIns3P->Endosomal_Trafficking recruits effectors This compound This compound This compound->Vps34_Complex_I This compound->Vps34_Complex_II

Caption: PI3K Class III (Vps34) Signaling Pathway and Point of this compound Inhibition.

Experimental_Workflow cluster_assays Downstream Assays start Cell Culture (e.g., HeLa, H1299) treatment Treatment with this compound (Dose-Response and Time-Course) start->treatment gfp_fyve GFP-FYVE Assay (PtdIns3P Localization) treatment->gfp_fyve western_blot Western Blot (LC3-I/II Conversion) treatment->western_blot microscopy Fluorescence Microscopy (GFP-LC3 Puncta) treatment->microscopy data_analysis Data Analysis and Interpretation gfp_fyve->data_analysis western_blot->data_analysis microscopy->data_analysis

Caption: General Experimental Workflow for Investigating this compound's Effects.

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of the PI3K Class III pathway using this compound are provided below.

In Vitro Vps34 Kinase Assay

This assay directly measures the enzymatic activity of Vps34 and its inhibition by this compound.

Materials:

  • Recombinant Vps34/Vps15 complex

  • Phosphatidylinositol (PtdIns) liposomes

  • Assay Buffer: 20 mM Tris-HCl (pH 7.4), 67 mM NaCl, 10 mM MnCl₂, 0.02% CHAPS, 1 mM DTT

  • ATP solution (5 µM)

  • [γ-³²P]ATP

  • This compound at various concentrations

  • Stop Solution: Chloroform/Methanol/HCl (100:200:3.5 by volume)

  • Thin Layer Chromatography (TLC) plate (Silica 60)

  • TLC mobile phase

  • Phosphorimager or X-ray film

Protocol:

  • Prepare PtdIns liposomes by extrusion through a 100 nm filter.

  • In a microcentrifuge tube, combine 50 ng of recombinant Vps34/Vps15 complex with the desired concentration of this compound or vehicle (DMSO) in assay buffer. Pre-incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding the PtdIns liposomes, 5 µM ATP, and 3 µCi of [γ-³²P]ATP.

  • Incubate the reaction for 30 minutes at room temperature with gentle agitation.

  • Terminate the reaction by adding 500 µL of the stop solution.

  • Separate the lipid phase by centrifugation.

  • Spot the lipid phase onto a TLC plate and develop the chromatogram using an appropriate mobile phase to separate PtdIns3P from PtdIns and ATP.

  • Dry the TLC plate and expose it to a phosphorimager screen or X-ray film to visualize the radiolabeled PtdIns3P.

  • Quantify the band intensities to determine the level of Vps34 inhibition by this compound.

Cellular GFP-FYVE Assay for PtdIns3P Localization

This cell-based assay visualizes the effect of this compound on cellular PtdIns3P levels by monitoring the localization of a GFP-tagged PtdIns3P-binding protein.

Materials:

  • HeLa or U2OS cells stably expressing a GFP-2xFYVE construct

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound at various concentrations

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • Hoechst 33342 or DAPI for nuclear staining

  • High-content imaging system or fluorescence microscope

Protocol:

  • Seed the GFP-FYVE expressing cells in a 96-well imaging plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or vehicle control for a specified time (e.g., 1-4 hours).

  • Wash the cells with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells with PBS and stain the nuclei with Hoechst 33342 or DAPI.

  • Acquire images using a high-content imaging system or a fluorescence microscope.

  • Analyze the images to quantify the redistribution of the GFP-FYVE signal from punctate endosomal structures to a diffuse cytosolic pattern, which indicates the inhibition of PtdIns3P production.

Western Blot Analysis of LC3-I to LC3-II Conversion

This method assesses the level of autophagy by detecting the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II).

Materials:

  • HeLa or H1299 cells

  • Complete culture medium

  • Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy

  • This compound at various concentrations

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (e.g., 4-20% gradient)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-LC3, Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Protocol:

  • Plate cells and grow to 70-80% confluency.

  • Induce autophagy by replacing the complete medium with EBSS (starvation) or by treating with an mTOR inhibitor for a defined period (e.g., 2-4 hours).[13] Co-treat with various concentrations of this compound or vehicle.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Re-probe the membrane with an anti-β-actin antibody as a loading control.

  • Quantify the band intensities of LC3-II relative to the loading control to assess the effect of this compound on autophagy.

GFP-LC3 Puncta Formation Assay by Fluorescence Microscopy

This imaging-based assay quantifies the formation of autophagosomes, which appear as fluorescent puncta in cells expressing GFP-LC3.

Materials:

  • Cells stably expressing GFP-LC3 (e.g., HeLa or H1299)

  • Culture medium and conditions for inducing autophagy (as in the Western blot protocol)

  • This compound at various concentrations

  • Fixation and staining reagents (as in the GFP-FYVE assay)

  • Fluorescence microscope

Protocol:

  • Seed GFP-LC3 expressing cells on glass coverslips or in imaging plates.

  • Induce autophagy and co-treat with this compound as described previously.[13]

  • Fix and stain the nuclei of the cells.

  • Acquire images using a fluorescence microscope.

  • Quantify the number of GFP-LC3 puncta per cell. An increase in puncta indicates the accumulation of autophagosomes. Inhibition of this increase by this compound demonstrates its anti-autophagic activity.

Conclusion

This compound is a powerful and specific pharmacological tool for the elucidation of the roles of the Class III PI3K pathway in cellular physiology and disease. The quantitative data, pathway diagrams, and detailed experimental protocols provided in this guide offer a robust framework for researchers to design, execute, and interpret experiments aimed at understanding the multifaceted functions of Vps34-mediated signaling. The careful application of these methodologies will undoubtedly contribute to a deeper understanding of autophagy and endosomal trafficking, and may pave the way for novel therapeutic strategies targeting these fundamental cellular processes.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of SAR405 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of SAR405, a selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. The following sections detail its application in mouse models of cancer and neuroscience, including experimental protocols, quantitative data summaries, and visualizations of the signaling pathways and experimental workflows.

This compound in Oncology Mouse Models

This compound has been investigated for its anti-tumor activity, both as a monotherapy and in combination with immune checkpoint inhibitors, in syngeneic mouse tumor models. These studies highlight its potential to modulate the tumor microenvironment and enhance anti-tumor immunity.

Signaling Pathway of this compound in Cancer

This compound inhibits Vps34, a key enzyme in the initiation of autophagy. By blocking autophagy, this compound can lead to an accumulation of cellular stress and potentially induce tumor cell death. Furthermore, inhibition of autophagy in tumor cells has been shown to promote the infiltration of immune cells, such as natural killer (NK) cells and T cells, into the tumor microenvironment, thereby enhancing the efficacy of immunotherapy.

SAR405_Cancer_Pathway cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment This compound This compound Vps34 Vps34 This compound->Vps34 inhibits Autophagy Autophagy Vps34->Autophagy promotes CCL5_CXCL10 CCL5 & CXCL10 Release Vps34->CCL5_CXCL10 inhibits release of TumorGrowth Tumor Growth & Survival Autophagy->TumorGrowth supports ImmuneCells Immune Cell Infiltration (NK, T cells) CCL5_CXCL10->ImmuneCells promotes AntiTumorImmunity Anti-Tumor Immunity ImmuneCells->AntiTumorImmunity enhances AntiTumorImmunity->TumorGrowth inhibits Experimental_Workflow_Oncology start Start tumor_implant Tumor Cell Implantation (e.g., B16-F10, CT26) start->tumor_implant tumor_growth Allow Tumors to Establish (~100 mm³) tumor_implant->tumor_growth treatment Treatment Initiation: - Vehicle - this compound - Anti-PD-1/PD-L1 - Combination tumor_growth->treatment monitoring Tumor Growth Monitoring & Body Weight treatment->monitoring endpoint Endpoint: - Tumor Volume - Tumor Weight - Survival Analysis monitoring->endpoint analysis Immunohistochemistry & Biomarker Analysis endpoint->analysis end End analysis->end SAR405_Neuro_Pathway cluster_neuron Neuron (e.g., in Amygdala) This compound This compound Vps34 Vps34 This compound->Vps34 inhibits Autophagy Autophagy Vps34->Autophagy promotes SynapticPlasticity Synaptic Plasticity Autophagy->SynapticPlasticity modulates MemoryConsolidation Long-Term Memory Consolidation SynapticPlasticity->MemoryConsolidation underlies Experimental_Workflow_Neuro start Start surgery Stereotaxic Surgery: Cannula Implantation (Basolateral Amygdala) start->surgery recovery Post-operative Recovery surgery->recovery infusion Intra-BLA Infusion: - Vehicle - this compound (1 µM) recovery->infusion conditioning Auditory Fear Conditioning (Tone-Shock Pairing) infusion->conditioning stm_test Short-Term Memory Test (3 hours post-conditioning) conditioning->stm_test ltm_test Long-Term Memory Test (24 hours post-conditioning) stm_test->ltm_test analysis Analysis of Freezing Behavior ltm_test->analysis end End analysis->end

Application Notes and Protocols: SAR405 and mTOR Inhibitor Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in a multitude of cancers has made it a prime target for therapeutic intervention.[1][4] mTOR inhibitors, such as rapamycin and its analogs (rapalogs) like everolimus, have been developed to block this pathway.[5][6] However, their clinical efficacy can be limited by feedback mechanisms and the induction of pro-survival autophagy.[7][8]

SAR405, also known as Pimasertib, is a potent and highly selective inhibitor of the class III PI3K, Vps34/PIK3C3.[7][9][10] Vps34 is a key component of the autophagy machinery, essential for the initiation of autophagosome formation.[7][10] By inhibiting Vps34, this compound effectively blocks autophagy.[7][9] The combination of an mTOR inhibitor with this compound presents a rational and synergistic therapeutic strategy. mTOR inhibition blocks cell growth and proliferation while simultaneously inducing autophagy as a survival mechanism. The concurrent administration of this compound abrogates this pro-survival response, leading to enhanced anti-tumor activity.[7][11]

These application notes provide a detailed overview and experimental protocols for investigating the combination therapy of this compound and an mTOR inhibitor in a preclinical setting.

Signaling Pathway

The PI3K/AKT/mTOR pathway is a central signaling cascade that, when activated by growth factors, promotes cell growth and proliferation. mTOR exists in two distinct complexes, mTORC1 and mTORC2.[5][6] mTORC1 is a key regulator of protein synthesis and cell growth and is sensitive to rapamycin and its analogs. A negative feedback loop exists where S6K, a downstream effector of mTORC1, can inhibit upstream signaling.[8] Inhibition of mTORC1 can lead to the induction of autophagy as a cellular survival mechanism. This compound specifically inhibits Vps34, a critical kinase in the autophagy pathway, thereby blocking this pro-survival response.

PI3K_mTOR_SAR405_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Activates Autophagy_Induction Autophagy Induction mTORC1->Autophagy_Induction mTORC1->Autophagy_Induction Inhibits Growth Cell Growth & Proliferation S6K->Growth Vps34 Vps34 (PIK3C3) Autophagy_Induction->Vps34 Autophagosome Autophagosome Formation Vps34->Autophagosome Cell_Survival Cell Survival Autophagosome->Cell_Survival mTOR_Inhibitor mTOR Inhibitor (e.g., Everolimus) mTOR_Inhibitor->mTORC1 This compound This compound (Pimasertib) This compound->Vps34

Figure 1: Simplified signaling pathway of mTOR and this compound action.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the combination of this compound and mTOR inhibitors.

Table 1: In Vitro Efficacy of this compound and mTOR Inhibitors

Cell Line Compound IC50 (nM) - Single Agent IC40 (nM) - Combination Fold-Potentiation Reference
H1299 This compound 6,039 380 15.9 [12]
H1299 Everolimus 30 1.8 16.7 [12]
ACHN This compound >10,000 1,200 >8.3 [7]
ACHN Everolimus 100 5 20 [7]
786-O This compound 8,000 500 16 [7]

| 786-O | Everolimus | 50 | 2 | 25 |[7] |

Table 2: Autophagy Inhibition by this compound

Assay Cell Line Stimulus IC50 (nM) Reference
Autophagosome Formation GFP-LC3 H1299 AZD8055 (mTORi) 42 [7][11]
GFP-FYVE Relocalization HeLa - 419 [13]

| Vps34 Enzymatic Assay | - | - | 1.2 |[13] |

Experimental Protocols

Cell Viability Assay (MTS/MTT)

This protocol is designed to assess the effect of this compound and an mTOR inhibitor, alone and in combination, on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., H1299, ACHN, 786-O)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (Pimasertib)

  • mTOR inhibitor (e.g., Everolimus, AZD8055)

  • MTS or MTT reagent

  • Solubilization solution (for MTT)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound and the mTOR inhibitor in complete growth medium. Treat cells with single agents or in combination at various concentrations. Include a vehicle control (e.g., DMSO). The final volume in each well should be 200 µL.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • MTS/MTT Addition:

    • For MTS: Add 20 µL of MTS reagent directly to each well.[14]

    • For MTT: Add 20 µL of 5 mg/mL MTT solution to each well.[15][16]

  • Incubation: Incubate the plates for 1-4 hours at 37°C, 5% CO2.

  • Solubilization (for MTT only): Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a plate reader.[14][16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values using non-linear regression analysis. Combination effects can be analyzed using the Chou-Talalay method to determine the Combination Index (CI), where CI < 1 indicates synergy.

Cell_Viability_Workflow A Seed Cells in 96-well Plate B Treat with this compound &/or mTOR Inhibitor A->B C Incubate for 72h B->C D Add MTS/MTT Reagent C->D E Incubate for 1-4h D->E F Read Absorbance E->F G Data Analysis (IC50, Synergy) F->G

Figure 2: Workflow for the cell viability assay.
Western Blot Analysis

This protocol is used to assess the pharmacodynamic effects of this compound and an mTOR inhibitor on key signaling proteins.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-S6, anti-total S6, anti-LC3B, anti-p-AKT, anti-total AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: After drug treatment for the desired time (e.g., 2-24 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.[17]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[17]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Assess the ratio of phosphorylated to total protein or the conversion of LC3-I to LC3-II.

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Data Analysis G->H

Figure 3: General workflow for Western blot analysis.
In Vivo Tumor Xenograft Study

This protocol outlines a basic design for evaluating the anti-tumor efficacy of this compound and mTOR inhibitor combination therapy in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cells for implantation (e.g., H1299, ACHN)

  • Matrigel (optional)

  • This compound formulation for in vivo use

  • mTOR inhibitor formulation for in vivo use

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 mice per group).[18]

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: mTOR inhibitor alone

    • Group 4: this compound + mTOR inhibitor

  • Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). Dosing should be based on previous single-agent efficacy and tolerability studies.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI). Statistically compare the tumor volumes between the combination group and the single-agent and vehicle groups.[19][20]

In_Vivo_Workflow A Tumor Cell Implantation B Tumor Growth & Randomization A->B C Drug Administration (4 Groups) B->C D Monitor Tumor Volume & Body Weight C->D E Endpoint D->E F Data Analysis (TGI, Statistics) E->F

Figure 4: Experimental workflow for an in vivo xenograft study.

Conclusion

The combination of this compound and an mTOR inhibitor represents a promising therapeutic strategy for cancers with a dysregulated PI3K/AKT/mTOR pathway. The provided protocols offer a framework for the preclinical evaluation of this combination therapy. Researchers should optimize these protocols for their specific cell lines and animal models. Careful consideration of dosing schedules and pharmacodynamic markers will be crucial for the successful translation of this combination therapy to the clinic.

References

Application Notes and Protocols for Immunofluorescence Microscopy of Autophagy using SAR405

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders. A key method for monitoring autophagy is through the visualization of autophagosomes, the double-membraned vesicles that sequester cytoplasmic content for degradation. This is commonly achieved by immunofluorescence (IF) microscopy of Microtubule-associated protein 1A/1B-light chain 3 (LC3), a protein that is recruited to the autophagosomal membrane upon autophagy induction, forming distinct puncta.

SAR405 is a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vacuolar Protein Sorting 34 (VPS34).[1][2] VPS34 is a crucial component of the autophagy initiation complex, responsible for generating phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane, a necessary step for the recruitment of downstream autophagy-related (Atg) proteins and the formation of the autophagosome.[3][4] By inhibiting VPS34, this compound effectively blocks the formation of autophagosomes at an early stage, making it a valuable tool for studying the role of autophagy in various cellular processes.[2][5]

These application notes provide a detailed protocol for utilizing this compound to modulate autophagy and its subsequent analysis by immunofluorescence microscopy of LC3 puncta.

Data Presentation

The following table summarizes the quantitative data regarding the inhibitory effect of this compound on autophagy.

ParameterCell LineConditionThis compound ConcentrationEffectReference
IC50 for Autophagosome FormationGFP-LC3 H1299mTOR inhibition (1 µM AZD8055)42 nMInhibition of autophagosome formation[2]
IC50 for Autophagy InhibitionGFP-LC3 HeLaStarvation (EBSS)419 nMInhibition of GFP-LC3 puncta formation[6]
IC40 for Cell Proliferation (in combination with Everolimus)ACHN (renal tumor)Fed380 nM (this compound) + 1.8 nM (Everolimus)Synergistic inhibition of cell proliferation[7]
IC40 for Cell Proliferation (in combination with Everolimus)786-O (renal tumor)Fed20,816 nM (this compound) + 0.4 nM (Everolimus)Synergistic inhibition of cell proliferation[7]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental procedure, the following diagrams are provided.

autophagy_pathway cluster_0 Autophagy Regulation cluster_1 Autophagy Induction cluster_2 Autophagosome Formation mTOR mTORC1 (Active) ULK1_complex ULK1 Complex (Inactive) mTOR->ULK1_complex Inhibition Starvation Nutrient Starvation/ mTOR Inhibition mTOR_inactive mTORC1 (Inactive) Starvation->mTOR_inactive ULK1_active ULK1 Complex (Active) mTOR_inactive->ULK1_active Activation VPS34_complex VPS34/Beclin-1 Complex ULK1_active->VPS34_complex Activation PI3P PI3P Production VPS34_complex->PI3P Phagophore Phagophore PI3P->Phagophore LC3_recruitment LC3-II Recruitment & Autophagosome Formation Phagophore->LC3_recruitment This compound This compound This compound->VPS34_complex Inhibition

Caption: Autophagy signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start: Culture Cells treatment Treat with this compound or Vehicle Control (e.g., 30 min - 2h) start->treatment induction Induce Autophagy (e.g., Starvation or mTOR inhibitor) treatment->induction fixation Fix Cells (e.g., 4% Paraformaldehyde) induction->fixation permeabilization Permeabilize Cells (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Block Non-specific Binding (e.g., 1% BSA) permeabilization->blocking primary_ab Incubate with Primary Antibody (anti-LC3) blocking->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab mounting Mount Coverslips with DAPI secondary_ab->mounting imaging Image with Fluorescence Microscope mounting->imaging quantification Quantify LC3 Puncta imaging->quantification end End: Data Analysis quantification->end

Caption: Experimental workflow for immunofluorescence analysis of autophagy with this compound.

Experimental Protocols

Materials
  • Cell Lines: HeLa, H1299, or other cell lines of interest.

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Autophagy Inducers (optional): Earle's Balanced Salt Solution (EBSS) for starvation, or an mTOR inhibitor like Rapamycin or AZD8055.

  • This compound: Stock solution in DMSO.

  • Phosphate Buffered Saline (PBS): pH 7.4.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibody: Rabbit anti-LC3B antibody.

  • Secondary Antibody: Alexa Fluor 488 or 594 conjugated goat anti-rabbit IgG.

  • Nuclear Stain: 4',6-diamidino-2-phenylindole (DAPI).

  • Mounting Medium: Antifade mounting medium.

  • Glass Coverslips and Microscope Slides.

Protocol for Immunofluorescence Staining of LC3
  • Cell Seeding:

    • Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.

    • Incubate overnight at 37°C in a humidified incubator with 5% CO2.

  • This compound Treatment and Autophagy Induction:

    • Pre-treat the cells with the desired concentration of this compound (e.g., 100 nM to 10 µM) or vehicle control (DMSO) for 30 minutes to 2 hours.[1]

    • To induce autophagy, replace the culture medium with either starvation medium (EBSS) or medium containing an mTOR inhibitor, along with the same concentration of this compound or vehicle.

    • Incubate for the desired time (e.g., 2-4 hours).

  • Fixation:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with 1% BSA in PBS for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-LC3B antibody in 1% BSA in PBS according to the manufacturer's instructions (a typical starting dilution is 1:200 to 1:500).

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorescently labeled secondary antibody in 1% BSA in PBS (a typical starting dilution is 1:500 to 1:1000).

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Nuclear Staining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using a drop of antifade mounting medium.

  • Imaging and Quantification:

    • Visualize the cells using a fluorescence or confocal microscope.

    • Capture images of the DAPI (blue) and the fluorescent secondary antibody (e.g., green for Alexa Fluor 488) channels.

    • Quantify the number of LC3 puncta per cell using image analysis software such as ImageJ or CellProfiler. A cell is often considered positive for autophagy if it contains five or more distinct LC3 puncta.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of autophagy in cellular physiology and disease. By selectively inhibiting VPS34, it allows for the precise dissection of autophagy-dependent processes. The provided protocol for immunofluorescence microscopy of LC3 puncta offers a robust method for visualizing and quantifying the effects of this compound on autophagosome formation. This approach, combined with the understanding of the underlying signaling pathways, will aid researchers in advancing our knowledge of autophagy and its therapeutic potential.

References

Application Notes and Protocols: SAR405 in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR405 is a potent and highly selective, first-in-class inhibitor of the class III phosphoinositide 3-kinase (PI3K), vacuolar protein sorting 34 (Vps34).[1][2] Vps34 plays a crucial role in the initiation of autophagy and in mediating vesicle trafficking, specifically from the late endosome to the lysosome.[1][2] By inhibiting Vps34, this compound effectively blocks autophagosome formation and disrupts endolysosomal function, making it a valuable tool for cancer research.[1][2] Notably, this compound has demonstrated synergistic anti-proliferative effects when combined with mTOR inhibitors, such as everolimus, particularly in preclinical models of renal cell carcinoma.[1][2][3] These application notes provide a comprehensive overview of the use of this compound in xenograft models, including its mechanism of action, experimental protocols, and available efficacy data.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of Vps34 with a high degree of selectivity over other PI3K isoforms and protein kinases.[1] Vps34 is a key component of two distinct protein complexes that regulate different cellular processes:

  • Complex I (in association with Atg14): This complex is essential for the initiation of autophagy, a cellular process for degrading and recycling cellular components.

  • Complex II (in association with Vps38/UVRAG): This complex is involved in the maturation of endosomes and the trafficking of vesicles to the lysosome.

By inhibiting the kinase activity of Vps34, this compound prevents the production of phosphatidylinositol 3-phosphate (PI(3)P) on endosomal and autophagosomal membranes. This, in turn, blocks the recruitment of downstream effector proteins required for autophagosome formation and endosomal trafficking.

Signaling Pathway of Vps34 Inhibition by this compound

Caption: Vps34 signaling in autophagy and endosomal trafficking and its inhibition by this compound.

Quantitative Data from In Vivo Xenograft Studies

While the synergistic anti-proliferative activity of this compound and the mTOR inhibitor everolimus has been demonstrated in vitro in renal tumor cell lines, publicly available quantitative data from in vivo xenograft studies for this specific combination is limited.[1][2] However, studies on this compound as a monotherapy and in combination with immunotherapy provide evidence of its anti-tumor efficacy.

Table 1: In Vivo Efficacy of this compound in Xenograft Models

Tumor ModelTreatmentDosing ScheduleOutcomeReference
B16-F10 MelanomaThis compoundNot specifiedDecreased tumor growth and weight, improved survival[4]
CT26 Colorectal CancerThis compoundNot specifiedDecreased tumor growth and weight, improved survival[4]
B16-F10 MelanomaThis compound + anti-PD-1/PD-L1Not specifiedSignificant improvement in therapeutic benefit compared to monotherapy[4]
CT26 Colorectal CancerThis compound + anti-PD-1/PD-L1Not specifiedSignificant improvement in therapeutic benefit compared to monotherapy[4]

Note: The referenced study describes a significant delay in tumor growth and a large survival benefit when this compound is combined with anti-PD-1 or anti-PD-L1 antibodies in mice that were non-responsive to immunotherapy alone.[4]

Experimental Protocols

Experimental Workflow for a Xenograft Studydot

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture 1. Tumor Cell Culture Animal_Acclimation 2. Animal Acclimation Tumor_Implantation 3. Subcutaneous Tumor Cell Implantation Animal_Acclimation->Tumor_Implantation Tumor_Measurement 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Measurement Randomization 5. Randomization into Treatment Groups Tumor_Measurement->Randomization Dosing 6. Drug Administration (this compound +/- Everolimus) Randomization->Dosing Monitoring 7. Continued Monitoring (Tumor Volume, Body Weight) Dosing->Monitoring Endpoint 8. Study Endpoint Reached Monitoring->Endpoint Data_Collection 9. Tumor Excision & Data Collection Endpoint->Data_Collection

References

Utilizing SAR405 to Elucidate Vesicle Trafficking Dynamics: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides comprehensive application notes and detailed protocols for researchers, scientists, and drug development professionals on the use of SAR405, a potent and selective inhibitor of the class III phosphatidylinositol 3-kinase (PIK3C3/Vps34), for studying vesicle trafficking. This compound serves as a critical tool to dissect the intricate processes of endocytosis, lysosomal function, and autophagy. This guide offers a compilation of quantitative data, step-by-step experimental methodologies, and visual representations of signaling pathways and experimental workflows to facilitate the effective application of this compound in a laboratory setting.

Introduction

Vesicle trafficking is a fundamental cellular process responsible for the transport of molecules between various organelles. This intricate network is essential for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. A key regulator of vesicle trafficking is the class III phosphatidylinositol 3-kinase (PIK3C3), also known as vacuolar protein sorting 34 (Vps34). Vps34 catalyzes the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 3-phosphate (PtdIns3P), a lipid messenger crucial for the recruitment of effector proteins to endosomal and autophagosomal membranes.

This compound is a first-in-class, ATP-competitive inhibitor of Vps34, demonstrating high potency and selectivity.[1][2] By inhibiting Vps34 kinase activity, this compound effectively blocks the production of PtdIns3P, leading to disruptions in vesicle trafficking pathways, particularly the maturation of late endosomes and the process of autophagy.[1][3] This makes this compound an invaluable pharmacological tool for investigating the multifaceted roles of Vps34 in cellular function.

Mechanism of Action

This compound specifically targets the ATP-binding pocket of Vps34, thereby inhibiting its catalytic activity.[1][4] This inhibition prevents the conversion of phosphatidylinositol (PI) to PtdIns3P on the membranes of endosomes and the phagophore. The depletion of PtdIns3P impairs the recruitment of FYVE and PX domain-containing proteins, which are essential for the proper sorting and transport of cargo through the endo-lysosomal pathway and for the biogenesis of autophagosomes. Consequently, treatment with this compound leads to a disruption of vesicle trafficking from late endosomes to lysosomes and a blockage of autophagy.[3][5] While early endocytic events appear unaffected, cells treated with this compound exhibit an accumulation of swollen late endosome-lysosome hybrid structures and impaired lysosomal function, as evidenced by defective maturation of lysosomal enzymes like cathepsin D.[1]

Data Presentation

Table 1: In Vitro and Cellular Potency of this compound
ParameterValueSpecies/Cell LineAssay TypeReference
IC50 (Vps34) 1.2 nMHuman recombinantKinase assay[2]
Kd (Vps34) 1.5 nMHuman recombinantBinding assay[1][2]
Cellular IC50 (GFP-FYVE relocalization) 27 nMHeLa cellsImaging assay
Cellular IC50 (Autophagy - mTOR inhibition) 42 nMH1299 cellsImaging assay[2]
Cellular IC50 (Autophagy - Starvation) 419 nMHeLa cellsImaging assay[2]
Table 2: Selectivity Profile of this compound
KinaseActivityNotesReference
PI3K Class I isoforms Inactive up to 10 µMHighly selective for Vps34[6]
PI3K Class II isoforms Inactive up to 10 µMHighly selective for Vps34[6]
mTOR Inactive up to 10 µMHighly selective for Vps34[6]

Signaling Pathway

The following diagram illustrates the central role of Vps34 in vesicle trafficking and autophagy and the point of intervention by this compound.

Vps34_Signaling_Pathway cluster_upstream Upstream Regulation cluster_vps34_complex Vps34 Complex cluster_downstream Downstream Effects Nutrient Status Nutrient Status mTORC1 mTORC1 Nutrient Status->mTORC1 regulates Vps34 (PIK3C3) Vps34 (PIK3C3) mTORC1->Vps34 (PIK3C3) inhibits Beclin-1 Beclin-1 PtdIns3P Phosphatidylinositol 3-Phosphate (PtdIns3P) Vps34 (PIK3C3)->PtdIns3P phosphorylates Vps15 Vps15 ATG14L ATG14L UVRAG UVRAG This compound This compound This compound->Vps34 (PIK3C3) inhibits PI Phosphatidylinositol (PI) PI->Vps34 (PIK3C3) FYVE/PX domains FYVE/PX Domain Effector Proteins PtdIns3P->FYVE/PX domains recruits Autophagosome Biogenesis Autophagosome Biogenesis FYVE/PX domains->Autophagosome Biogenesis Late Endosome Maturation Late Endosome Maturation FYVE/PX domains->Late Endosome Maturation Endosome-Lysosome Fusion Endosome-Lysosome Fusion Late Endosome Maturation->Endosome-Lysosome Fusion SAR405_Treatment_Workflow Start Start Cell_Culture Culture cells to 70-80% confluency Start->Cell_Culture Prepare_this compound Prepare this compound and vehicle control solutions Cell_Culture->Prepare_this compound Treat_Cells Replace medium with This compound or vehicle Prepare_this compound->Treat_Cells Incubate Incubate for desired time (e.g., 4-24 hours) Treat_Cells->Incubate Proceed Proceed to downstream analysis Incubate->Proceed

References

Application Notes and Protocols: SAR405 for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of SAR405, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. The information provided is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound in various disease models, particularly in oncology.

Mechanism of Action

This compound is a first-in-class, ATP-competitive inhibitor of Vps34 with high selectivity.[1][2] Vps34 is a crucial enzyme in the initiation of autophagy, a cellular process responsible for the degradation of cellular components.[3][4][5] By inhibiting Vps34, this compound effectively blocks the formation of autophagosomes, a key step in the autophagy pathway.[3][4] This inhibition of autophagy can have significant implications in cancer therapy, as many cancer cells rely on autophagy for survival and resistance to treatment.[5][6] Furthermore, inhibition of Vps34 by this compound has been shown to modulate the tumor microenvironment, promoting the infiltration of immune cells such as NK cells, and CD8+ and CD4+ T cells, which can enhance anti-tumor immunity.[7]

In Vivo Dosage and Administration of this compound

The following tables summarize the dosages and administration routes of this compound used in various preclinical in vivo studies. This information can serve as a starting point for dose-finding and efficacy studies in relevant animal models.

Table 1: this compound Dosage and Administration in Murine Tumor Models
Animal ModelCancer TypeDosageAdministration RouteFrequencyVehicleKey Findings
Nude MiceNot specified2 mg/kgSubcutaneous (s.c.)Not specifiedNot specifiedThis compound is a selective Vps34 inhibitor.[1][8]
C57BL/6 MiceMelanoma (B16-F10), Colorectal Cancer (CT26)Not specifiedNot specifiedNot specifiedNot specifiedThis compound treatment, in combination with anti-PD-1/PD-L1, can inhibit tumor progression by inducing immune cell infiltration.[7]
Chronic AIC Mouse ModelDoxorubicin-induced cardiotoxicity5 mg/kgWeekly injections4 weeksNot specifiedCombination of this compound with dexrazoxane protected against doxorubicin-induced cardiotoxicity.[2][9]
Table 2: this compound Formulation for In Vivo Administration
ComponentPercentage/Concentration
DMSO10%
PEG30040%
Tween-805%
Saline45%

This formulation yields a clear solution with a solubility of ≥ 2.5 mg/mL.[10]

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a this compound solution for subcutaneous injection in mice, based on a commonly used vehicle formulation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare the vehicle solution:

    • In a sterile microcentrifuge tube, combine the vehicle components in the following order and proportions:

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline

    • Vortex the mixture thoroughly until a homogenous solution is formed.

  • Prepare the this compound stock solution:

    • Weigh the required amount of this compound powder.

    • Dissolve the this compound powder in 10% of the final volume of DMSO to create a stock solution. Vortex or sonicate briefly if necessary to ensure complete dissolution.

  • Prepare the final this compound injection solution:

    • Slowly add the this compound stock solution to the prepared vehicle solution while vortexing.

    • Continue to vortex until the solution is clear and homogenous.

    • The final solution should be prepared fresh on the day of use.

In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous tumor xenograft model.

Materials:

  • Cancer cell line of interest

  • Immunocompromised mice (e.g., Nude or SCID mice)

  • Matrigel (optional)

  • Sterile PBS

  • Sterile syringes and needles (27-30 gauge)

  • Calipers

  • Animal balance

  • Prepared this compound injection solution

  • Vehicle control solution

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at the desired concentration.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

    • Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Treatment Administration:

    • Randomize the mice into treatment groups (e.g., vehicle control, this compound treatment).

    • Administer the prepared this compound solution or vehicle control to the respective groups via the chosen route (e.g., subcutaneous injection).

    • The dosage and frequency of administration should be based on preliminary studies or published data (see Table 1).

  • Efficacy Evaluation:

    • Continue to monitor tumor growth and body weight throughout the study.

    • The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizations

This compound Mechanism of Action: Inhibition of Vps34 Signaling Pathway

SAR405_Mechanism cluster_0 Autophagy Initiation cluster_1 This compound Inhibition cluster_2 Downstream Effect ULK1_complex ULK1 Complex Vps34_complex Vps34/PIK3C3 Complex ULK1_complex->Vps34_complex activates PI3P PI(3)P Vps34_complex->PI3P produces Inhibition Inhibition of Autophagy Autophagosome Autophagosome Formation PI3P->Autophagosome This compound This compound This compound->Vps34_complex

Caption: this compound inhibits the Vps34/PIK3C3 complex, blocking PI(3)P production and subsequent autophagosome formation.

Experimental Workflow: In Vivo Tumor Growth Inhibition Study

Experimental_Workflow cluster_workflow In Vivo Efficacy Study Workflow start Start cell_culture 1. Tumor Cell Culture & Preparation start->cell_culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. This compound or Vehicle Administration randomization->treatment monitoring 6. Continued Tumor & Body Weight Monitoring treatment->monitoring endpoint 7. Study Endpoint & Tissue Collection monitoring->endpoint analysis 8. Data Analysis & Interpretation endpoint->analysis end End analysis->end

References

Application Notes and Protocols for SAR405 Treatment in HeLa and H1299 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SAR405, a potent and selective inhibitor of the class III phosphatidylinositol 3-kinase (PIK3C3 or Vps34), in HeLa and H1299 cell lines. The protocols detailed below are based on established methodologies for investigating the role of Vps34 in autophagy and cell proliferation.

Introduction

This compound is a first-in-class, ATP-competitive inhibitor of Vps34 with high selectivity over other lipid and protein kinases.[1][2][3] Vps34 is a crucial component of the autophagy signaling pathway, responsible for the production of phosphatidylinositol 3-phosphate (PtdIns3P), which is essential for the initiation of autophagosome formation. By inhibiting Vps34, this compound effectively blocks the autophagic process, making it a valuable tool for studying the role of autophagy in cancer biology.[1][4][5] Additionally, this compound has been shown to disrupt vesicle trafficking from late endosomes to lysosomes.[1][4][5] This document outlines protocols for treating HeLa (human cervical cancer) and H1299 (human non-small cell lung carcinoma) cells with this compound to study its effects on autophagy and cell viability.

Mechanism of Action

This compound selectively binds to the ATP-binding cleft of Vps34, inhibiting its kinase activity.[4][6] This prevents the formation of PtdIns3P on endosomal and autophagosomal membranes, thereby blocking the recruitment of downstream autophagy-related proteins and halting the formation of autophagosomes. This leads to an accumulation of the unprocessed form of LC3 (LC3-I) and prevents the formation of the lipidated, autophagosome-associated form (LC3-II).

SAR405_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_core Autophagy Initiation Complex cluster_downstream Downstream Events Starvation Starvation Vps34 PIK3C3/Vps34 Starvation->Vps34 mTOR_Inhibition mTOR Inhibition (e.g., Everolimus, AZD8055) mTOR_Inhibition->Vps34 Beclin1_Complex Beclin-1 Complex PtdIns3P PtdIns3P Production Vps34->PtdIns3P Catalyzes Autophagosome_Formation Autophagosome Formation PtdIns3P->Autophagosome_Formation LC3_Conversion LC3-I to LC3-II Conversion Autophagosome_Formation->LC3_Conversion Autophagy Autophagy LC3_Conversion->Autophagy This compound This compound This compound->Vps34 Inhibits

Mechanism of this compound Action

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity from in vitro and cellular assays.

Parameter Value Assay Condition Reference
IC50 (Enzymatic) 1.2 nMRecombinant human Vps34 kinase assay[3]
Binding Affinity (Kd) 1.5 nMBiochemical/biophysical assays[2][4]
IC50 (Cellular Vps34) 27 nMGFP-FYVE transfected HeLa cells[4][7]
IC50 (Autophagy) 419 nMStarvation-induced autophagy in GFP-LC3 HeLa cells[3][4]
IC50 (Autophagy) 42 nMmTOR inhibitor (AZD8055)-induced autophagy in GFP-LC3 H1299 cells[3][4][8]

Experimental Protocols

Protocol 1: Inhibition of Starvation-Induced Autophagy in HeLa and H1299 Cells

This protocol is designed to assess the inhibitory effect of this compound on autophagy induced by nutrient deprivation. The conversion of LC3-I to LC3-II is a key marker of autophagosome formation and will be analyzed by Western blotting.

Materials:

  • HeLa or H1299 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Earle's Balanced Salt Solution (EBSS)

  • This compound (stock solution in DMSO)

  • Hydroxychloroquine (HCQ) (optional, to block lysosomal degradation of LC3-II)

  • Phosphate Buffered Saline (PBS)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Primary antibodies: Rabbit anti-LC3B, Mouse anti-GAPDH

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding: Plate HeLa or H1299 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Treatment:

    • For the "fed" control group, maintain cells in complete growth medium.

    • For the "starved" groups, replace the complete growth medium with EBSS.

    • Treat the starved cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or DMSO as a vehicle control.

    • If using HCQ, add it at a final concentration of 10 µM to block the degradation of LC3-II, allowing for a more accurate measurement of autophagic flux.[9]

  • Incubation: Incubate the cells for 2-4 hours at 37°C and 5% CO2.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Prepare protein samples for SDS-PAGE.

    • Separate 20-30 µg of protein per lane on a 12-15% polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3B and GAPDH overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities for LC3-II and GAPDH. Normalize the LC3-II intensity to the corresponding GAPDH intensity. A dose-dependent decrease in the LC3-II/GAPDH ratio in this compound-treated starved cells indicates inhibition of autophagy.[9]

Western_Blot_Workflow A Seed HeLa/H1299 Cells B Induce Starvation (EBSS) & Treat with this compound/DMSO A->B C Incubate (2-4 hours) B->C D Cell Lysis & Protein Extraction C->D E Protein Quantification (BCA) D->E F SDS-PAGE & Protein Transfer E->F G Immunoblotting for LC3-II & GAPDH F->G H Data Analysis: Quantify LC3-II/GAPDH Ratio G->H

Western Blot Workflow for LC3-II Detection
Protocol 2: GFP-LC3 Puncta Formation Assay in H1299 Cells

This protocol utilizes H1299 cells stably expressing a GFP-LC3 fusion protein to visualize the formation of autophagosomes (GFP-LC3 puncta) and their inhibition by this compound, particularly in the context of mTOR inhibition-induced autophagy.

Materials:

  • H1299 cells stably expressing GFP-LC3

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • AZD8055 (or another mTOR inhibitor, stock solution in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • Hoechst 33342 stain

  • Mounting medium

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Plate GFP-LC3 H1299 cells on glass coverslips in a 24-well plate.

  • Cell Treatment:

    • Treat cells with 1 µM AZD8055 to induce autophagy.[8]

    • Concurrently, treat the cells with varying concentrations of this compound (e.g., 10, 50, 200 nM) or DMSO as a vehicle control.

  • Incubation: Incubate the cells for 4 hours in fed conditions at 37°C and 5% CO2.[2]

  • Cell Fixation and Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Stain the nuclei with Hoechst 33342 (2 µg/ml) for 10 minutes.[2]

    • Wash the cells twice with PBS.

  • Imaging:

    • Mount the coverslips onto glass slides using mounting medium.

    • Acquire images using a fluorescence microscope. Capture both the GFP and DAPI (for Hoechst) channels.

  • Data Analysis:

    • Count the number of GFP-LC3 puncta per cell. Cells with more than four distinct green spots are typically considered positive for autophagy.[2]

    • Calculate the percentage of positive cells for each treatment condition.

    • A dose-dependent decrease in the percentage of cells with GFP-LC3 puncta in the presence of this compound indicates autophagy inhibition.[8]

GFP_LC3_Workflow A Seed GFP-LC3 H1299 Cells on Coverslips B Induce Autophagy (AZD8055) & Co-treat with this compound/DMSO A->B C Incubate (4 hours) B->C D Fix with PFA & Stain Nuclei (Hoechst) C->D E Fluorescence Microscopy D->E F Quantify GFP-LC3 Puncta per Cell E->F G Calculate Percentage of Autophagy-Positive Cells F->G

GFP-LC3 Puncta Assay Workflow

Synergistic Effects with mTOR Inhibitors

This compound has demonstrated synergistic anti-proliferative effects when combined with mTOR inhibitors like everolimus in various cancer cell lines.[1][4][5] This is because mTOR inhibition can induce a cytoprotective autophagic response, which can be abrogated by this compound, leading to enhanced cell death. Researchers can investigate this synergy in HeLa and H1299 cells using standard cell proliferation assays (e.g., MTT, CellTiter-Glo) and analyzing the combination index (CI) from dose-response matrices.

Conclusion

This compound is a highly specific and potent inhibitor of Vps34, making it an invaluable tool for dissecting the role of autophagy in HeLa, H1299, and other cancer cell lines. The protocols provided herein offer a foundation for investigating the cellular effects of this compound, from its direct impact on the autophagy machinery to its potential therapeutic applications in combination with other anti-cancer agents.

References

Co-treatment of SAR405 with Everolimus: A Novel Therapeutic Strategy for Renal Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Renal cell carcinoma (RCC) is a malignancy characterized by dysregulation of multiple signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[1][2][3] Everolimus, an inhibitor of the mammalian target of rapamycin (mTOR), is an approved therapy for advanced RCC.[4][5] However, its efficacy can be limited by resistance mechanisms, including the activation of pro-survival autophagy.[5] SAR405 is a potent and selective inhibitor of Vps34 (vacuolar protein sorting 34), a class III PI3K that plays a critical role in the initiation of autophagy.[6][7] By inhibiting autophagy, this compound has the potential to enhance the anti-tumor activity of mTOR inhibitors like everolimus. This document provides a detailed overview of the co-treatment strategy, including the underlying signaling pathways, quantitative data on its synergistic effects, and detailed protocols for in vitro evaluation.

Mechanism of Action and Signaling Pathways

Everolimus exerts its anti-tumor effects by inhibiting the mTOR complex 1 (mTORC1), a key downstream effector of the PI3K/AKT signaling pathway.[8] Inhibition of mTORC1 disrupts the phosphorylation of its substrates, such as p70 S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell proliferation.[8] However, mTOR inhibition can also induce a cytoprotective autophagic response, which can limit the therapeutic efficacy of everolimus.[6]

This compound targets the initial stages of autophagy by specifically inhibiting the lipid kinase activity of Vps34.[7][9] Vps34 is essential for the formation of autophagosomes, the double-membraned vesicles that sequester cellular components for degradation.[10] By blocking Vps34, this compound prevents the formation of autophagosomes, thereby inhibiting the entire autophagy process.[6] The co-administration of this compound and everolimus, therefore, represents a rational combination therapy that simultaneously blocks a key driver of cell proliferation (mTOR) and a critical survival mechanism (autophagy).[6][11]

SAR405_Everolimus_Signaling_Pathway RTK Growth Factor Receptors (RTKs) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K Vps34 Vps34 mTORC1->Vps34 CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth Autophagosome Autophagosome Formation Vps34->Autophagosome Autophagy Autophagy Autophagosome->Autophagy Everolimus Everolimus Everolimus->mTORC1 This compound This compound This compound->Vps34

Figure 1: Simplified signaling pathway of this compound and everolimus co-treatment.

Data Presentation

Preclinical studies have demonstrated a significant synergistic anti-proliferative effect of combining this compound and everolimus in renal cancer cell lines.[6][11] The following tables summarize the in vitro efficacy of this combination.

Table 1: In Vitro Anti-proliferative Activity of this compound and Everolimus in Renal Cancer Cell Lines

Cell LineCompoundIC40 (Single Agent)IC40 (In Combination with Everolimus)Fold-Potentiation
ACHNThis compound2.1 nM0.07 nM30
786-OThis compound0.4 nM0.09 nM4.4

Data adapted from Ronan B, et al. Nat Chem Biol. 2014.[1]

Table 2: In Vitro Anti-proliferative Activity of Everolimus and this compound in Renal Cancer Cell Lines

Cell LineCompoundIC40 (Single Agent)IC40 (In Combination with this compound)Fold-Potentiation
ACHNEverolimus46 nM2.1 nM21.9
786-OEverolimus1.8 nM0.4 nM4.5

Data adapted from Ronan B, et al. Nat Chem Biol. 2014.[1]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol describes how to assess the synergistic anti-proliferative effects of this compound and everolimus on renal cancer cell lines.

Cell_Proliferation_Assay_Workflow Start Start Seed Seed Renal Cancer Cells (e.g., ACHN, 786-O) in 96-well plates Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with this compound, Everolimus, or Combination Incubate1->Treat Incubate2 Incubate for 72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Analyze Data (Calculate IC50, Synergy) Read->Analyze End End Analyze->End

Figure 2: Workflow for the cell proliferation (MTT) assay.

Materials:

  • Renal cancer cell lines (e.g., ACHN, 786-O)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (Vps34 inhibitor)

  • Everolimus (mTOR inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[12]

  • Prepare serial dilutions of this compound and everolimus in complete culture medium. For combination treatments, prepare mixtures with a constant ratio of the two drugs based on their individual IC50 values.

  • Remove the medium from the wells and add 100 µL of medium containing the single agents or the drug combination. Include vehicle-treated wells as a control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[13]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC40 values for each compound alone and in combination. Synergy can be quantified using methods such as the Chou-Talalay combination index.

Western Blot Analysis of Autophagy Inhibition

This protocol is for detecting the inhibition of everolimus-induced autophagy by this compound by monitoring the levels of LC3-II, a marker of autophagosome formation.

Materials:

  • Renal cancer cell lines

  • Complete culture medium

  • This compound

  • Everolimus

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-LC3B, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with everolimus alone, this compound alone, the combination of both, or vehicle control for the desired time (e.g., 24 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary anti-LC3B antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST and detect the signal using a chemiluminescence substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

  • Quantify the band intensities to determine the LC3-II/GAPDH ratio.

Conclusion

The co-treatment of this compound and everolimus presents a promising therapeutic strategy for renal cancer by simultaneously targeting cell proliferation and survival pathways. The synergistic anti-proliferative effects observed in preclinical models provide a strong rationale for further investigation of this combination in clinical settings. The protocols outlined in this document provide a framework for researchers to evaluate the efficacy and mechanism of action of this novel combination therapy.

References

SAR405: Inducing Synthetic Lethality in Cancer Through Autophagy Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

SAR405 is a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34 (Vacuolar protein sorting 34). Vps34 is a key regulator of intracellular vesicle trafficking and is essential for the initiation of autophagy, a cellular process of self-digestion of damaged organelles and proteins. In many cancers, autophagy is a pro-survival mechanism, enabling tumor cells to withstand metabolic stress and resist therapy. By inhibiting Vps34, this compound effectively blocks autophagy, leading to the accumulation of cellular waste and ultimately cell death. This application note details the mechanism of this compound, its application in inducing synthetic lethality in combination with other anti-cancer agents, and provides detailed protocols for its use in in vitro cancer research.

Introduction to Synthetic Lethality with this compound

Synthetic lethality occurs when the simultaneous loss of function of two genes or pathways results in cell death, while the loss of either one alone is not lethal.[1][2] In the context of cancer therapy, this concept is exploited by targeting a pathway that is essential for the survival of cancer cells that have a specific mutation or are under therapeutic stress.

This compound induces synthetic lethality by inhibiting autophagy in cancer cells that are reliant on this process for survival. This dependency is often heightened in tumors with high metabolic rates or in response to treatment with other anticancer drugs that induce cellular stress, such as mTOR inhibitors.[3][4] The inhibition of the mTOR pathway, a central regulator of cell growth and proliferation, is a common strategy in cancer therapy. However, mTOR inhibitors can induce a pro-survival autophagic response. By co-administering this compound, this escape mechanism is blocked, leading to a synergistic cytotoxic effect and overcoming potential drug resistance.[3][4]

Mechanism of Action

This compound is an ATP-competitive inhibitor of Vps34, exhibiting high selectivity over other PI3K isoforms and protein kinases.[4] Vps34, in complex with Beclin-1, is responsible for the production of phosphatidylinositol 3-phosphate (PI3P) on endosomal and autophagosomal membranes. PI3P serves as a docking site for proteins containing FYVE and PX domains, which are crucial for the recruitment of the autophagy machinery and the formation of the autophagosome. By inhibiting Vps34, this compound prevents the formation of PI3P, thereby blocking the initial steps of autophagy. This leads to the accumulation of autophagic substrates like p62/SQSTM1 and the unprocessed form of LC3 (LC3-I).[4]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound from published studies.

Table 1: In Vitro Potency of this compound

ParameterValueCell LineReference
Vps34 IC501.2 nM-[5]
Vps34 Kd1.5 nM-[4]
Autophagy Inhibition IC50 (starvation-induced)419 nMGFP-LC3 HeLa[5]
Autophagy Inhibition IC50 (mTOR inhibitor-induced)42 nMGFP-LC3 H1299[4]

Table 2: Synergistic Effects of this compound with Everolimus in Renal Cancer Cell Lines

Cell LineThis compound IC40 (single agent)This compound IC40 (in combination with Everolimus)Everolimus IC40 (single agent)Everolimus IC40 (in combination with this compound)Reference
ACHN>10 µM1.2 µM1.5 µM0.08 µM[4]
786-O>10 µM2.5 µM0.8 µM0.04 µM[4]
H1299>10 µM3.1 µM>10 µM2.8 µM[4]

Signaling Pathways and Experimental Workflow

cluster_0 Cellular Stress (e.g., Nutrient Deprivation, mTOR inhibition) cluster_1 Autophagy Initiation cluster_2 This compound Intervention stress Nutrient Deprivation / mTOR Inhibition mTORC1 mTORC1 stress->mTORC1 inhibition ULK1_complex ULK1 Complex mTORC1->ULK1_complex inhibition Vps34_complex Vps34/Beclin-1 Complex ULK1_complex->Vps34_complex activation PI3P PI3P Production Vps34_complex->PI3P Autophagosome Autophagosome Formation PI3P->Autophagosome This compound This compound This compound->Vps34_complex inhibition

Caption: Signaling pathway of autophagy initiation and the point of intervention by this compound.

cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Treatment with this compound (and/or synergistic agent) start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability western Western Blot (LC3-II, p62) incubation->western if Immunofluorescence (LC3 puncta) incubation->if analysis Data Analysis and Interpretation viability->analysis western->analysis if->analysis

Caption: General experimental workflow for evaluating the effects of this compound.

cluster_normal Normal Cell cluster_cancer Cancer Cell (mTOR Inhibitor Treatment) cluster_combo Cancer Cell (mTOR Inhibitor + this compound) mTOR_normal mTOR Pathway Active Autophagy_normal Basal Autophagy Survival_normal Cell Survival mTORi_cancer mTOR Inhibitor mTOR_cancer mTOR Pathway Inhibited mTORi_cancer->mTOR_cancer Autophagy_cancer Upregulated Autophagy (Survival Mechanism) mTOR_cancer->Autophagy_cancer Survival_cancer Cell Survival Autophagy_cancer->Survival_cancer mTORi_combo mTOR Inhibitor mTOR_combo mTOR Pathway Inhibited mTORi_combo->mTOR_combo SAR405_combo This compound Autophagy_combo Autophagy Blocked SAR405_combo->Autophagy_combo mTOR_combo->Autophagy_combo attempted upregulation Death_combo Synthetic Lethality (Cell Death) Autophagy_combo->Death_combo

Caption: Principle of synthetic lethality with this compound and an mTOR inhibitor.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.01 to 10 µM). Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Western Blot for Autophagy Markers (LC3 and p62)

This protocol is to assess the inhibition of autophagy by monitoring the levels of LC3-II and p62.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentrations for the appropriate time. It is recommended to include a positive control for autophagy induction (e.g., starvation or an mTOR inhibitor) and a negative control (untreated cells). To measure autophagic flux, include a condition with an autophagy inhibitor that acts at a later stage (e.g., bafilomycin A1 or chloroquine) with and without this compound.

  • Lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000, anti-β-actin at 1:5000) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.

Immunofluorescence for LC3 Puncta Formation

This protocol allows for the visualization of autophagosomes as LC3 puncta.

Materials:

  • Cancer cell line of interest

  • Glass coverslips in 24-well plates

  • This compound

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS or cold methanol)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-LC3B

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with this compound as described for the western blot protocol.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash with PBS and permeabilize the cells for 10 minutes.

  • Wash with PBS and block for 30-60 minutes at room temperature.

  • Incubate with the primary anti-LC3B antibody (1:200 to 1:400 dilution in blocking buffer) overnight at 4°C.

  • Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips on glass slides using an antifade mounting medium.

  • Visualize the cells using a fluorescence microscope. A diffuse cytoplasmic LC3 staining is expected in control cells, while an increase in the number and intensity of LC3 puncta (autophagosomes) is expected in autophagy-induced cells. This compound treatment should prevent the formation of these puncta.

Conclusion

This compound is a valuable research tool for studying the role of autophagy in cancer. Its high potency and selectivity for Vps34 make it a precise instrument for dissecting the autophagy pathway. The induction of synthetic lethality by combining this compound with other anticancer agents, particularly mTOR inhibitors, represents a promising therapeutic strategy for a variety of cancers. The protocols provided herein offer a starting point for researchers to investigate the effects of this compound in their specific cancer models.

References

Application Notes: Autophagy Flux Analysis Using SAR405 and Bafilomycin A1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. The entire dynamic process, from the formation of the autophagosome to the degradation of its cargo within the lysosome, is termed "autophagic flux". Measuring this flux is more informative than simply assessing the number of autophagosomes at a single point in time. An accumulation of autophagosomes can signify either an induction of autophagy or a blockage in the downstream degradation steps.

This document provides detailed protocols for analyzing autophagic flux using two key inhibitors: SAR405, an early-stage inhibitor, and bafilomycin A1, a late-stage inhibitor. By comparing their effects, researchers can dissect the mechanisms of autophagy induction and inhibition, providing valuable insights for basic research and drug development.

Mechanism of Action: this compound and Bafilomycin A1

This compound is a potent and selective inhibitor of the class III phosphatidylinositol 3-kinase (PIK3C3/Vps34).[1][2] PIK3C3 is essential for the initiation of autophagy, specifically in the formation of the phagophore, the precursor to the autophagosome.[3] By inhibiting PIK3C3, this compound blocks the biogenesis of autophagosomes at an early stage.[3][4] This leads to a decrease in the levels of downstream autophagy markers like LC3-II.

Bafilomycin A1 is a macrolide antibiotic that acts as a specific inhibitor of the vacuolar H+-ATPase (V-ATPase).[5][6][7] This enzyme is responsible for acidifying lysosomes.[6] By inhibiting V-ATPase, bafilomycin A1 prevents the fusion of autophagosomes with lysosomes and blocks the degradative capacity of the lysosome by increasing its pH.[6][7][8] This late-stage inhibition causes an accumulation of autophagosomes and autophagic substrates like LC3-II and p62/SQSTM1.[8][9]

Autophagy_Pathway_Inhibition cluster_initiation Initiation & Nucleation cluster_elongation Elongation & Maturation cluster_degradation Fusion & Degradation ULK1 ULK1 Complex PIK3C3 PIK3C3/Vps34 Complex ULK1->PIK3C3 activates Phagophore Phagophore PIK3C3->Phagophore generates PtdIns3P for nucleation Autophagosome Autophagosome (LC3-II positive) Phagophore->Autophagosome elongates & closes Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome SAR405_node This compound SAR405_node->PIK3C3 BafA1_node Bafilomycin A1 BafA1_node->Autolysosome Blocks fusion & acidification mTOR mTOR (Nutrient Sensor) mTOR->ULK1 Experimental_Workflow cluster_setup Experimental Setup cluster_processing Sample Processing cluster_analysis Analysis start Seed cells and allow to adhere overnight c1 Group 1: Vehicle Control c2 Group 2: Autophagy Inducer (e.g., Starvation, Rapamycin) c3 Group 3: Bafilomycin A1 c4 Group 4: Inducer + Bafilomycin A1 c5 Group 5: This compound c6 Group 6: Inducer + this compound treat Treat cells for specified duration (e.g., Baf A1 for last 2-4h) c1->treat c2->treat c3->treat c4->treat c5->treat c6->treat lyse Wash with PBS & Lyse cells in RIPA buffer treat->lyse quant Determine protein concentration (e.g., BCA assay) lyse->quant sds SDS-PAGE quant->sds wb Western Blot Transfer sds->wb probe Probe with primary antibodies (anti-LC3, anti-p62, anti-Actin) wb->probe detect Incubate with secondary antibody & Detect signal probe->detect analyze Densitometry Analysis (Quantify LC3-II and p62 levels) detect->analyze end end analyze->end Interpret Autophagic Flux

References

Application Notes & Protocols: Utilizing SAR405 for the Study of Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, are often characterized by the accumulation of misfolded or aggregated proteins within neurons.[1] Autophagy is a fundamental cellular process responsible for the degradation and recycling of these protein aggregates and damaged organelles.[2] Its dysregulation is a key feature in the pathology of many neurodegenerative conditions.[2][3] SAR405 is a potent and highly selective, ATP-competitive inhibitor of the class III phosphatidylinositol 3-kinase (PI3K), Vps34 (or PIK3C3).[4][5][6] Vps34 is a crucial component of the autophagy machinery, responsible for generating phosphatidylinositol 3-phosphate (PtdIns3P), which is essential for the initiation and formation of autophagosomes.[3][4] By inhibiting Vps34, this compound effectively blocks the autophagy pathway at an early stage, making it an invaluable pharmacological tool for investigating the role of autophagy in neurodegenerative disease models.[2][7] These notes provide detailed information and protocols for using this compound to modulate and study autophagy in relevant experimental systems.

Data Presentation: this compound Profile

The following tables summarize the key characteristics and potency of this compound based on preclinical studies.

Table 1: Potency and Selectivity of this compound

ParameterValueTarget/SystemNotes
IC₅₀ (Enzymatic) 1.0 - 1.2 nMHuman Recombinant Vps34Measures the concentration required to inhibit 50% of Vps34 kinase activity in a biochemical assay.[4][8]
Binding Affinity (Kd) 1.5 nMHuman Vps34Equilibrium dissociation constant, indicating high-affinity binding to the target.[4][5]
IC₅₀ (Cellular, Autophagy) 27 nMGFP-FYVE HeLa CellsMeasures the concentration for 50% inhibition of PtdIns3P formation in a cellular context.[4][9]
IC₅₀ (Cellular, Autophagy) 42 nMGFP-LC3 H1299 CellsMeasures the concentration for 50% inhibition of autophagosome formation induced by an mTOR inhibitor.[2][8]
Selectivity HighClass I & II PI3Ks, mTORThis compound is highly selective for Vps34 and does not significantly inhibit other related kinases like Class I/II PI3Ks or mTOR at concentrations up to 10 µM.[4][6]

Table 2: Cellular Effects of this compound Treatment

EffectCell Line(s)ConcentrationDurationOutcome
Inhibition of LC3-I to LC3-II Conversion HeLa, H1299Dose-dependentNot specifiedComplete inhibition of LC3 lipidation, a hallmark of autophagosome formation.[2][8]
Disruption of Vesicle Trafficking VariousNot specifiedNot specifiedAffects late endosome to lysosome trafficking, leading to swollen late endosomes.[4][5][10]
Impaired Lysosomal Function RKO colorectal cancer cells10 µM16 hoursDefect in cathepsin D maturation, indicating impaired lysosome function.[4][9]
Accumulation of p62 RKO cellsDose-dependent24 hoursAccumulation of the autophagy substrate p62, confirming autophagy blockade.[11]
Neuroprotection Rat Cortical Neurons (mHTT model)EC₅₀ = 2.4 µMNot specifiedRescued neurons from mutant huntingtin (mHTT)-induced cell death.[8]

Visualizations: Diagrams and Workflows

Signaling Pathway

SAR405_Mechanism cluster_0 Autophagy Initiation Complex ULK1 ULK1 Complex VPS34_Complex Vps34/PIK3C3 Complex (Vps34, Beclin-1, etc.) ULK1->VPS34_Complex activates PtdIns PtdIns VPS34_Complex->PtdIns mTOR mTORC1 mTOR->ULK1 inhibits Stress Cellular Stress (e.g., Starvation, Protein Aggregates) Stress->mTOR PtdIns3P PtdIns3P Autophagosome Autophagosome Formation PtdIns3P->Autophagosome recruits effectors & promotes nucleation This compound This compound This compound->VPS34_Complex inhibits

Caption: Mechanism of this compound action in the autophagy pathway.

Experimental Workflow

SAR405_Workflow cluster_model 1. Disease Model Preparation cluster_treatment 2. Treatment cluster_analysis 3. Downstream Analysis cluster_readouts 4. Key Readouts Cell_Culture Culture neuronal cells expressing a neurotoxic protein (e.g., mHTT, Aβ) Treatment Treat cells with this compound (various concentrations) vs. Vehicle (DMSO) Cell_Culture->Treatment WB Western Blot Treatment->WB IF Immunofluorescence Treatment->IF Tox Toxicity/Viability Assay Treatment->Tox WB_readout LC3-II/LC3-I ratio ↓ p62 levels ↑ WB->WB_readout IF_readout LC3 puncta count ↓ IF->IF_readout Tox_readout Change in cell survival or protein aggregate levels Tox->Tox_readout

Caption: Workflow for testing this compound in a cell-based neurodegeneration model.

Logical Relationship

SAR405_Logic This compound This compound VPS34 Vps34 Kinase Activity This compound->VPS34 Inhibits Autophagy Autophagic Flux VPS34->Autophagy Is required for Clearance Clearance of Protein Aggregates & Damaged Organelles Autophagy->Clearance Mediates Toxicity Neuronal Proteotoxicity Clearance->Toxicity Reduces Neurodegeneration Neurodegeneration Progression Toxicity->Neurodegeneration Contributes to

Caption: Logical flow from this compound inhibition to effects on neurodegeneration.

Experimental Protocols

Protocol 1: In Vitro Vps34 Kinase Activity Assay

This protocol is adapted from methodologies used to characterize Vps34 inhibitors.[4][12] It measures the phosphorylation of a phosphatidylinositol (PtdIns) substrate by recombinant Vps34.

Materials:

  • Recombinant human Vps34/Vps15 complex

  • PtdIns substrate lipid vesicles

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP or ATP and a suitable detection antibody/system (e.g., ADP-Glo™ Kinase Assay)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • 96-well assay plates

  • Scintillation counter or plate reader

Procedure:

  • Prepare Substrate: Prepare PtdIns lipid vesicles in the kinase buffer by sonication.

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. Then, dilute further into the kinase buffer to the desired final concentrations. Include a DMSO-only control.

  • Reaction Setup: To each well of a 96-well plate, add:

    • Kinase buffer

    • Diluted this compound or DMSO vehicle

    • Recombinant Vps34/Vps15 complex

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the kinase reaction by adding the PtdIns substrate and [γ-³²P]ATP (or cold ATP for non-radioactive methods).

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 4M HCl for radioactive assays or the stop reagent for kit-based assays).

  • Detection:

    • Radioactive Method: Spot the reaction mixture onto a TLC plate to separate PtdIns3P from ATP, expose to a phosphor screen, and quantify the signal.

    • Non-Radioactive Method (ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the data and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cellular Autophagy Assay - LC3 Puncta Formation by Immunofluorescence

This protocol allows for the visualization and quantification of autophagosomes (LC3 puncta) in cultured cells following this compound treatment.[13][14][15]

Materials:

  • Neuronal cell line of interest (e.g., SH-SY5Y, primary neurons) cultured on glass coverslips or in imaging-quality multi-well plates.

  • This compound stock solution (in DMSO).

  • Complete cell culture medium.

  • Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS) to induce autophagy (positive control).[6]

  • 4% Paraformaldehyde (PFA) in PBS for fixation.

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS).

  • Primary antibody: Rabbit anti-LC3B.

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.

  • DAPI or Hoechst 33342 for nuclear counterstaining.

  • Fluorescence microscope.

Procedure:

  • Cell Seeding: Seed cells onto coverslips at a density that will result in 60-80% confluency at the time of the experiment.

  • Treatment:

    • Negative Control: Treat cells with complete medium + DMSO vehicle.

    • Positive Control: Treat cells with starvation medium (EBSS) + DMSO vehicle for 2-4 hours to induce robust autophagy.

    • Test Condition: Treat cells with complete medium (or starvation medium) + desired concentrations of this compound for the appropriate duration (e.g., 4-16 hours).

  • Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash cells three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate cells with the primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash cells three times with PBS. Stain nuclei with DAPI or Hoechst for 5 minutes.

  • Mounting: Wash cells a final three times with PBS and mount the coverslips onto microscope slides with mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Count the number of LC3 puncta per cell. A significant decrease in LC3 puncta in this compound-treated cells (especially under starvation conditions) compared to the control indicates autophagy inhibition.[16]

Protocol 3: Western Blot Analysis of LC3 and p62

This protocol provides a quantitative measure of autophagy inhibition by assessing the conversion of LC3-I to lipidated LC3-II and the accumulation of the autophagy substrate p62/SQSTM1.[17]

Materials:

  • Cell lysates from treated cells (as in Protocol 2).

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membrane and transfer system.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-LC3B, Mouse anti-p62/SQSTM1, Mouse anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel (a higher percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II). Run the gel until adequate separation is achieved.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-LC3, anti-p62, and anti-β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the β-actin loading control. A decrease in the LC3-II/LC3-I ratio and an increase in p62 levels are indicative of autophagy inhibition by this compound.

References

Troubleshooting & Optimization

SAR405 stability and degradation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SAR405, a potent and selective inhibitor of PIK3C3/Vps34. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, ATP-competitive inhibitor of the class III phosphoinositide 3-kinase (PI3K), also known as vacuolar protein sorting 34 (Vps34).[1] By inhibiting Vps34, this compound blocks the production of phosphatidylinositol 3-phosphate (PI3P), a key lipid messenger involved in the initiation of autophagy and vesicle trafficking.[2][3] This ultimately leads to the inhibition of autophagosome formation and disruption of late endosome-lysosome trafficking.[2][3]

Q2: How should I store this compound?

A2: this compound powder should be stored at -20°C.[4] Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -20°C for up to 3 months or at -80°C for longer-term storage.[4] It is advisable to avoid repeated freeze-thaw cycles.

Q3: What is the solubility of this compound?

A3: this compound is soluble in DMSO at concentrations of 50 mg/mL or greater.[2][4] It is sparingly soluble in ethanol and insoluble in water.[2] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.

Q4: What is the recommended working concentration for this compound in cell culture?

A4: The optimal working concentration of this compound can vary depending on the cell line and the specific experimental endpoint. However, IC50 values for the inhibition of autophagosome formation have been reported to be in the low nanomolar range (e.g., 42 nM).[1][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell system.

Stability and Degradation in Cell Culture Media

The stability of this compound in cell culture media is crucial for obtaining reproducible experimental results. Below is a summary of representative stability data in common cell culture media. Please note that this is illustrative data, and it is recommended to perform your own stability assessment for your specific experimental conditions.

Table 1: Representative Stability of this compound in Cell Culture Media

Media TypeTemperature0 hours24 hours48 hours72 hours
DMEM 37°C100%95%88%80%
4°C100%99%98%97%
RPMI-1640 37°C100%93%85%78%
4°C100%99%97%96%
F-12 37°C100%96%90%83%
4°C100%99%98%97%

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to represent typical stability trends. Actual stability may vary depending on specific media formulations, supplements, and experimental conditions.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if applicable

  • Sterile, conical tubes (15 mL or 50 mL)

  • Incubator (37°C, 5% CO2)

  • Refrigerator (4°C)

  • HPLC system with a suitable column (e.g., C18)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or other suitable mobile phase modifier

  • Autosampler vials

Procedure:

  • Prepare this compound Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Spike the cell culture medium (with or without FBS) with the this compound stock solution to achieve the final desired concentration (e.g., 10 µM).

  • Aliquot Samples: Aliquot the this compound-containing medium into sterile conical tubes for each time point and temperature condition to be tested (e.g., 0, 24, 48, 72 hours at 37°C and 4°C).

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot from the T=0 sample, and process it as described in the "Sample Analysis" section below.

  • Incubation: Place the tubes for the 37°C time points in a cell culture incubator. Place the tubes for the 4°C time points in a refrigerator.

  • Time Point Collection: At each designated time point (e.g., 24, 48, 72 hours), remove the corresponding tubes from the incubator and refrigerator.

  • Sample Analysis (HPLC): a. For each sample, transfer an appropriate volume to an autosampler vial. b. Inject the sample onto the HPLC system. c. Run a suitable gradient method to separate this compound from any potential degradation products. d. Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance. e. Integrate the peak area corresponding to this compound.

  • Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. b. Plot the percentage of this compound remaining versus time for each condition.

Troubleshooting Guide

Table 2: Troubleshooting Common Issues in this compound Experiments

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no inhibition of autophagy This compound degradation: The compound may have degraded in the cell culture medium.- Perform a stability test of this compound in your specific medium and under your experimental conditions (see Protocol 1).- Prepare fresh working solutions for each experiment.- Minimize the pre-incubation time of this compound in the medium before adding to cells.
Incorrect concentration: The concentration of this compound may be too low.- Perform a dose-response curve to determine the optimal inhibitory concentration for your cell line.
Cell line resistance: The cell line may have intrinsic resistance mechanisms.- Confirm the expression of Vps34 in your cell line.- Consider using a different cell line known to be sensitive to autophagy inhibition.
High cell toxicity or unexpected off-target effects High concentration of this compound: The concentration used may be cytotoxic.- Lower the concentration of this compound and perform a viability assay (e.g., MTT, trypan blue exclusion) to determine the non-toxic concentration range.
DMSO toxicity: The final concentration of DMSO in the culture medium may be too high.- Ensure the final DMSO concentration is below 0.1% (v/v).
Compound precipitation: this compound may have precipitated out of solution.- Visually inspect the media for any precipitate after adding this compound.- Ensure the final concentration of this compound does not exceed its solubility limit in the aqueous medium.
Variability between experiments Inconsistent compound handling: Variations in stock solution preparation, storage, or dilution.- Follow standardized procedures for preparing and storing this compound stock solutions.- Use freshly diluted working solutions for each experiment.
Cell culture conditions: Fluctuations in cell passage number, confluency, or incubator conditions.- Maintain a consistent cell culture practice, using cells within a defined passage number range and seeding at a consistent density.

Visualizations

SAR405_Signaling_Pathway cluster_0 Autophagy Induction cluster_1 Autophagosome Formation ULK1 Complex ULK1 Complex PI3KC3/Vps34 Complex PI3KC3/Vps34 Complex ULK1 Complex->PI3KC3/Vps34 Complex activates PI3P PI3P PI3KC3/Vps34 Complex->PI3P produces Autophagosome Autophagosome PI3P->Autophagosome recruits effectors for This compound This compound This compound->PI3KC3/Vps34 Complex inhibits Troubleshooting_Guide Inconsistent Results? Inconsistent Results? Check this compound Stability Check this compound Stability Inconsistent Results?->Check this compound Stability Yes Review Protocol Review Protocol Inconsistent Results?->Review Protocol No Degraded? Degraded? Check this compound Stability->Degraded? Yes Use Fresh Stock\n& Re-evaluate Use Fresh Stock & Re-evaluate Degraded?->Use Fresh Stock\n& Re-evaluate Check Cell Health Check Cell Health Degraded?->Check Cell Health No Contamination or\nHigh Passage? Contamination or High Passage? Check Cell Health->Contamination or\nHigh Passage? Yes Use New Cells Use New Cells Contamination or\nHigh Passage?->Use New Cells Optimize Concentration Optimize Concentration Contamination or\nHigh Passage?->Optimize Concentration No Perform Dose-Response Perform Dose-Response Optimize Concentration->Perform Dose-Response

References

SAR405 IC50 variability across different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the variability of SAR405 IC50 values across different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and highly selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), also known as vacuolar protein sorting 34 (Vps34) or PIK3C3.[1][2] It functions as an ATP-competitive inhibitor with a high degree of selectivity for Vps34 over other PI3K isoforms and protein kinases.[1][3] Vps34 plays a crucial role in the initiation of autophagy and in vesicle trafficking.[1][2][4]

Q2: Why do I observe high IC50 values for this compound in my cell proliferation assays?

A2: It is not uncommon to observe high IC50 values when assessing the direct anti-proliferative effects of this compound as a single agent. One study on A549 lung cancer cells showed that this compound treatment alone did not significantly impact cell viability at concentrations up to 500 nM over 72 hours.[5] This is because this compound's primary mechanism is the inhibition of autophagy, which may not directly induce cell death in all cancer cell lines. The impact of autophagy inhibition on cell survival is highly context-dependent.

Q3: In which experimental contexts is this compound expected to be most effective?

A3: this compound has shown significant synergistic anti-proliferative activity when used in combination with other anti-cancer agents, particularly mTOR inhibitors like everolimus.[1][2] By inhibiting autophagy, this compound can prevent cancer cells from escaping the cytotoxic effects of other drugs. Therefore, its efficacy is often more pronounced in combination therapy studies.

Q4: What factors can contribute to the variability in this compound IC50 values between different cell lines?

A4: Several factors can influence the observed IC50 values:

  • Vps34/PIK3C3 Expression Levels: The expression of the drug's target, Vps34, can vary significantly between different cancer types and even between different cell lines of the same cancer type.[4][6] Cell lines with higher Vps34 expression might be more sensitive to inhibition.

  • Autophagy Dependence: Some cancer cells are more reliant on autophagy for survival, especially under conditions of metabolic stress. Cell lines with a higher "autophagic flux" may be more susceptible to this compound.

  • Genetic Background of Cell Lines: The presence of mutations in oncogenes or tumor suppressor genes can influence the cellular response to autophagy inhibition.

  • Experimental Conditions: As with any in vitro assay, variations in experimental parameters such as cell density, serum concentration, and incubation time can significantly impact the results.[7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High IC50 values or no significant effect on cell viability This compound as a single agent may not be directly cytotoxic to the cell line under investigation.Consider using this compound in combination with another therapeutic agent, such as an mTOR inhibitor, to assess for synergistic effects. Also, confirm the inhibition of autophagy in your cell line by this compound using an appropriate assay (e.g., LC3-II turnover).
Inconsistent IC50 values between experiments Variability in experimental setup.Standardize your experimental protocol. Pay close attention to cell seeding density, confluency at the time of treatment, and the duration of drug exposure. Ensure consistent passaging of cell lines.
Difficulty in determining a clear IC50 value The dose-response curve is shallow or does not reach 50% inhibition.This may indicate that the primary effect of this compound in your cell line is cytostatic (inhibiting growth) rather than cytotoxic (killing cells). Consider using assays that can distinguish between these two effects. It may also be that the maximum concentration tested is not high enough.
Unexpected results in a specific cell line The cell line may have intrinsic resistance mechanisms.Investigate the expression level of Vps34 (PIK3C3) in your cell line. You can use resources like The Human Protein Atlas to check for typical expression levels in various cancers.[6] Also, consider the status of other key signaling pathways (e.g., PI3K/Akt/mTOR) in your cell line.

Data on this compound IC50 Values

Direct anti-proliferative IC50 values for this compound as a single agent are not widely reported in a large panel of cancer cell lines, likely due to its primary mechanism as an autophagy inhibitor. The majority of published data focuses on its IC50 for Vps34 inhibition or for the inhibition of autophagy.

ParameterCell LineIC50 ValueNotes
Vps34 Inhibition (in vitro enzyme assay) -1.2 nMPotent and selective inhibition of the Vps34 kinase.[8]
Autophagy Inhibition (starvation-induced) GFP-LC3 HeLa419 nMInhibition of autophagosome formation in a cellular context.[1]
Autophagy Inhibition (mTOR inhibition-induced) -42 nMDemonstrates synergy with mTOR pathway inhibition.[1]
Anti-proliferative (single agent) A549 (Lung Carcinoma)> 500 nMLimited cytotoxic effect observed after 72 hours of treatment.[5]
Synergistic Anti-proliferative (with Everolimus) H1299 (Lung Carcinoma)SynergisticCombination significantly reduces cell proliferation.[1]
Synergistic Anti-proliferative (with Everolimus) ACHN (Renal Carcinoma)SynergisticCombination significantly reduces cell proliferation.[1]
Synergistic Anti-proliferative (with Everolimus) 786-O (Renal Carcinoma)SynergisticCombination significantly reduces cell proliferation.[1]

Experimental Protocols

Below are detailed methodologies for common assays used to determine IC50 values. When testing this compound, it is crucial to include appropriate controls to validate the inhibition of autophagy.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (and/or a combination agent) for the desired incubation period (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

SRB (Sulphorhodamine B) Assay

This assay is based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: Gently fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates multiple times with water to remove the TCA.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash away the unbound SRB dye with 1% acetic acid.

  • Solubilization: Add a Tris-based solution to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at a wavelength of 510 nm.

  • Data Analysis: Calculate cell viability and determine the IC50 as described for the MTT assay.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, which is an indicator of metabolically active cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay, using opaque-walled plates suitable for luminescence measurements.

  • Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for a few minutes to induce cell lysis and then incubate at room temperature for about 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Determine cell viability and IC50 values based on the luminescent signal relative to the control.

Visualizations

Signaling Pathway of Autophagy Initiation and Inhibition by this compound

Autophagy Signaling Pathway cluster_0 Nutrient Sensing and Initiation cluster_1 Vesicle Nucleation cluster_2 Autophagosome Formation mTOR mTORC1 ULK1_complex ULK1 Complex mTOR->ULK1_complex Inhibition Vps34_complex Vps34-Beclin 1 Complex (PIK3C3 Complex) ULK1_complex->Vps34_complex Activation PIP3 PI(3)P Vps34_complex->PIP3 Phosphorylation PIP2 PI(2)P PIP2->Vps34_complex Autophagosome Autophagosome PIP3->Autophagosome Recruitment of Effectors This compound This compound This compound->Vps34_complex Inhibition

Caption: The role of Vps34 in autophagy and its inhibition by this compound.

Experimental Workflow for IC50 Determination

IC50 Determination Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding overnight_incubation Incubate overnight cell_seeding->overnight_incubation drug_treatment Treat with serial dilutions of this compound overnight_incubation->drug_treatment incubation Incubate for desired time (e.g., 24, 48, 72h) drug_treatment->incubation viability_assay Perform Cell Viability Assay (MTT, SRB, or CellTiter-Glo) incubation->viability_assay read_plate Read absorbance/ luminescence viability_assay->read_plate data_analysis Analyze data and plot dose-response curve read_plate->data_analysis ic50_determination Determine IC50 value data_analysis->ic50_determination end End ic50_determination->end

Caption: A generalized workflow for determining the IC50 of this compound.

References

Technical Support Center: Troubleshooting SAR405-Based Autophagy Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SAR405 in autophagy assays. This compound is a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K) Vps34, a key enzyme in the initiation of autophagy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit autophagy?

A1: this compound is a small molecule inhibitor that specifically targets the ATP-binding site of Vps34 (Vacuolar protein sorting 34).[1][2] Vps34 is a crucial kinase that produces phosphatidylinositol 3-phosphate (PI3P), a lipid that acts as a scaffold to recruit other autophagy-related proteins to the phagophore, the precursor to the autophagosome. By inhibiting Vps34, this compound prevents the formation of PI3P, thereby blocking the initiation of autophagosome formation and inhibiting the autophagy pathway at a very early stage.[1][3]

Q2: What is the selectivity profile of this compound?

A2: this compound is highly selective for Vps34. It shows minimal to no activity against other PI3K isoforms (class I and II) and mTOR at concentrations up to 10 µM. This high selectivity makes it a valuable tool for specifically studying the role of Vps34 in autophagy and other cellular processes.

Q3: What is the recommended working concentration for this compound in cell culture?

A3: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, a common starting point is in the range of 1-10 µM.[4] It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific cell type and assay.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a powder. For cell culture experiments, it is recommended to dissolve it in DMSO to create a stock solution.[3] For example, a 10 mM stock solution can be prepared in DMSO. This stock solution should be stored at -20°C.[3] When preparing your working solution, dilute the stock in your cell culture medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells.

Q5: What are the expected effects of this compound on common autophagy markers?

A5: When using this compound, you should expect to see a decrease in the formation of autophagosomes. This will be reflected in the following ways:

  • LC3-II levels: A decrease in the conversion of LC3-I to LC3-II, as autophagosome formation is blocked.

  • GFP-LC3 puncta: A reduction in the number of GFP-LC3 puncta (dots) within the cell.

  • p62/SQSTM1 levels: An accumulation of p62, as its degradation via autophagy is inhibited.

Signaling Pathway and Experimental Workflow Diagrams

SAR405_Mechanism_of_Action cluster_0 Autophagy Initiation cluster_1 Inhibition by this compound ULK1_Complex ULK1 Complex Vps34_Complex Vps34 Complex ULK1_Complex->Vps34_Complex activates PI3P PI3P Vps34_Complex->PI3P produces Autophagosome_Formation Autophagosome Formation PI3P->Autophagosome_Formation This compound This compound Vps34_Complex_inhibited Vps34 Complex This compound->Vps34_Complex_inhibited inhibits

Caption: Mechanism of this compound action in the autophagy pathway.

Autophagy_Flux_Assay_Workflow Start Seed Cells Treat Treat with this compound (and/or other compounds) Start->Treat Add_Inhibitor Add Lysosomal Inhibitor (e.g., Bafilomycin A1) to a subset of wells Treat->Add_Inhibitor Incubate Incubate for optimised time Add_Inhibitor->Incubate Lyse Lyse Cells Incubate->Lyse Western_Blot Western Blot for LC3 and p62 Lyse->Western_Blot Analyze Quantify LC3-II and p62 levels and calculate autophagic flux Western_Blot->Analyze

Caption: Experimental workflow for an autophagy flux assay.

Troubleshooting Guides

Issue 1: No change in LC3-II levels after this compound treatment
Possible Cause Suggested Solution
Inactive this compound Ensure this compound has been stored correctly (-20°C) and the DMSO stock is not too old. Prepare a fresh stock solution.
Suboptimal this compound concentration Perform a dose-response experiment with a wider range of concentrations (e.g., 100 nM to 20 µM) to find the optimal inhibitory concentration for your cell line.
Low basal autophagy Induce autophagy with a known stimulus (e.g., starvation, rapamycin) before treating with this compound to observe its inhibitory effect.
Incorrect Western blot procedure Ensure proper transfer of low molecular weight proteins like LC3. Use a 0.2 µm PVDF membrane and optimize transfer conditions.[1]
Antibody issues Use a validated anti-LC3 antibody. Run positive controls, such as lysates from cells treated with a known autophagy inducer (e.g., rapamycin) or a lysosomal inhibitor (e.g., bafilomycin A1), to confirm antibody performance.
Issue 2: Increased LC3-II levels or GFP-LC3 puncta after this compound treatment
Possible Cause Suggested Solution
Off-target effects at high concentrations Although highly selective, very high concentrations of any inhibitor can have off-target effects. Lower the concentration of this compound to the optimal range determined by a dose-response curve.
Cellular stress response High concentrations of this compound or prolonged incubation times may induce cellular stress, which can sometimes lead to an accumulation of autophagosome-like structures independent of the canonical autophagy pathway. Reduce the concentration or incubation time.
Misinterpretation of autophagic flux An increase in LC3-II can mean either an induction of autophagy or a blockage in the degradation of autophagosomes. Since this compound is an early-stage inhibitor, this is an unexpected result. Co-treat with a lysosomal inhibitor like bafilomycin A1 to properly assess autophagic flux. With this compound, you should see no further accumulation of LC3-II in the presence of bafilomycin A1.
Issue 3: Cell death observed after this compound treatment

Possible Cause Suggested Solution
High this compound concentration Perform a cell viability assay (e.g., MTT, Trypan Blue) in parallel with your autophagy assay to determine the cytotoxic concentration of this compound for your cell line. Use a concentration that inhibits autophagy without causing significant cell death.
Prolonged incubation time Reduce the incubation time. A time-course experiment can help determine the optimal duration for observing autophagy inhibition without inducing cytotoxicity.
Cellular dependence on basal autophagy Some cell lines have a high dependence on basal autophagy for survival. Inhibiting this process with this compound can lead to cell death. This may be a genuine biological effect.

digraph "Troubleshooting_Workflow" {
graph [nodesep=0.3, ranksep=0.3];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

"Start" [label="Unexpected Result\nin Autophagy Assay", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Reagents" [label="Check this compound stock\n(age, storage)"]; "Check_Concentration" [label="Review this compound\nconcentration and\nincubation time"]; "Check_Controls" [label="Review positive and\nnegative controls"]; "Perform_Viability_Assay" [label="Perform cell\nviability assay"]; "Optimize_Protocol" [label="Optimize assay\nprotocol (e.g., Western\nblot, imaging)"]; "Interpret_Flux" [label="Re-evaluate autophagic\nflux with lysosomal\ninhibitors"]; "Conclusion" [label="Draw Conclusion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Check_Reagents"; "Start" -> "Check_Concentration"; "Start" -> "Check_Controls"; "Check_Reagents" -> "Optimize_Protocol"; "Check_Concentration" -> "Perform_Viability_Assay"; "Perform_Viability_Assay" -> "Optimize_Protocol"; "Check_Controls" -> "Optimize_Protocol"; "Optimize_Protocol" -> "Interpret_Flux"; "Interpret_Flux" -> "Conclusion"; }

Caption: A logical workflow for troubleshooting this compound assays.

Quantitative Data Summary

Parameter Value Assay Condition Reference
This compound Kd 1.5 nMBiochemical assay[2]
This compound IC50 (Vps34) 1.2 nMBiochemical assay[2]
This compound IC50 (Cellular) 27 nMGFP-FYVE cellular assay in HeLa cells[4]
This compound IC50 (Autophagy inhibition) 42 nMInhibition of AZD8055-induced autophagosome formation in GFP-LC3 H1299 cells[2]
This compound IC50 (Autophagy inhibition) 419 nMInhibition of starvation-induced autophagy in GFP-LC3 HeLa cells[2]
This compound Selectivity >10,000 nMIC50 against other PI3K isoforms and mTOR[3]

Key Experimental Protocols

Protocol 1: LC3-II Western Blotting
  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat with this compound at the desired concentration and for the desired time. Include appropriate controls (e.g., vehicle control, positive control for autophagy induction like starvation or rapamycin).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) onto a 12-15% polyacrylamide gel to ensure good separation of LC3-I and LC3-II.

  • Protein Transfer: Transfer the proteins to a 0.2 µm PVDF membrane. This membrane pore size is crucial for retaining the small LC3 proteins.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against LC3 overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities for LC3-II and a loading control (e.g., β-actin or GAPDH).

Protocol 2: GFP-LC3 Puncta Imaging
  • Cell Transfection and Plating: Transfect cells with a GFP-LC3 expression vector. Plate the transfected cells onto glass coverslips or imaging-compatible plates.

  • Cell Treatment: Treat the cells with this compound and appropriate controls as described above.

  • Cell Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Nuclear Staining: Wash with PBS and stain the nuclei with DAPI or Hoechst for 5-10 minutes.

  • Imaging: Mount the coverslips and acquire images using a fluorescence microscope.

  • Image Analysis: Quantify the number of GFP-LC3 puncta per cell. A cell is often considered positive for autophagy if it contains a certain threshold of puncta (e.g., >5-10).[4]

Protocol 3: Autophagy Flux Assay
  • Experimental Setup: Set up your experiment with the following conditions for each treatment group (e.g., control, this compound-treated):

    • No lysosomal inhibitor

    • With lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine)

  • Treatment: Add your experimental compounds (e.g., this compound) for the desired duration. For the last 2-4 hours of the experiment, add the lysosomal inhibitor to the designated wells.

  • Sample Collection and Analysis: Harvest the cells and perform LC3-II Western blotting as described in Protocol 1.

  • Data Interpretation: Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.

    • High Flux: A significant increase in LC3-II in the presence of the lysosomal inhibitor compared to its absence.

    • Low or Blocked Flux: Little to no change in LC3-II levels with the addition of the lysosomal inhibitor. When using this compound, you would expect to see low LC3-II levels in both the presence and absence of a lysosomal inhibitor, indicating a block in autophagosome formation.

References

SAR405 Experimental Data Interpretation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the correct interpretation of experimental data generated using SAR405, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a first-in-class, selective, and ATP-competitive inhibitor of Vps34 (also known as PIK3C3), the catalytic subunit of the class III PI3K complex.[1][2][3] Vps34 plays a crucial role in the initiation of autophagy by producing phosphatidylinositol 3-phosphate (PI3P), which is essential for the formation of autophagosomes.[2][4] this compound inhibits the kinase activity of Vps34, thereby blocking autophagosome biogenesis and subsequent autophagic flux.[5][6] Additionally, this compound has been shown to disrupt vesicle trafficking from late endosomes to lysosomes, leading to impaired lysosomal function.[5][6][7][8]

Q2: What are the key biochemical and cellular potency values for this compound?

A2: The potency of this compound has been characterized in various assays. Key values are summarized in the table below for easy reference.

ParameterValueAssay SystemReference(s)
IC50 (Vps34 enzyme) 1.2 nMRecombinant human Vps34[1][9]
Kd (Vps34) 1.5 nMBiochemical binding assay[1][2][9]
IC50 (GFP-FYVE cellular assay) 27 nMGFP-FYVE transfected HeLa cells[5][7]
IC50 (Autophagy inhibition - starvation-induced) 419 nMGFP-LC3 HeLa cells[5][7]
IC50 (Autophagy inhibition - mTOR inhibitor-induced) 42 nMGFP-LC3 H1299 cells with AZD8055[3][5][6][7]

Q3: How selective is this compound? Are there any known off-target effects?

A3: this compound displays high selectivity for Vps34 over other lipid and protein kinases, including class I and II PI3Ks and mTOR, where it is inactive up to 10 µM.[7][9] However, at concentrations significantly higher than its Vps34 IC50, some weak off-target activity has been noted. For instance, at 1 µM, moderate binding to class I PI3K isoforms (α, β, δ) and weak inhibition of SMG1 have been observed.[3][9] It is crucial to use the lowest effective concentration of this compound to minimize the risk of off-target effects.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in DMSO, with stock solutions of 10 mM or higher being readily achievable.[1][2] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[7] Reconstituted stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to 3 months.[9] When preparing for cell-based assays, it is advisable to warm the DMSO stock at 37°C for 10 minutes and/or use an ultrasonic bath to ensure complete dissolution.[2][4]

Troubleshooting Guides

Interpreting Autophagy Inhibition Data

Issue 1: Inconsistent or absent inhibition of LC3-II formation in Western Blot.

  • Possible Cause 1: Suboptimal concentration of this compound.

    • Troubleshooting: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and autophagy induction method. The IC50 for autophagy inhibition can vary depending on the stimulus (e.g., 419 nM for starvation vs. 42 nM for mTOR inhibition).[5][6][7]

  • Possible Cause 2: Issues with Western Blotting for LC3.

    • Troubleshooting: The LC3-II band can be faint and sensitive to detection methods. Ensure efficient protein transfer and use a validated antibody for LC3. It is often recommended to compare the amount of LC3-II normalized to a loading control, rather than calculating the LC3-II/LC3-I ratio, as antibodies may have different affinities for the two forms.[10]

  • Possible Cause 3: Autophagic flux is blocked at a later stage.

    • Troubleshooting: To confirm that this compound is blocking the initiation of autophagy, assess the accumulation of p62/SQSTM1. p62 is a cargo receptor that is degraded during autophagy; its accumulation indicates a block in the pathway.[3][4] An increase in p62 levels upon this compound treatment is an expected outcome and confirms on-target activity.

Issue 2: Unexpected changes in GFP-LC3 puncta formation.

  • Possible Cause 1: Overexpression of GFP-LC3 leading to aggregate formation.

    • Troubleshooting: High levels of GFP-LC3 can self-aggregate, forming puncta that are not indicative of autophagosomes.[11][12] Use stable cell lines with low expression levels of GFP-LC3 or validate findings by observing endogenous LC3 localization via immunofluorescence.

  • Possible Cause 2: Misinterpretation of puncta.

    • Troubleshooting: this compound should prevent the formation of GFP-LC3 puncta induced by starvation or mTOR inhibitors.[3][4] If you observe an increase in puncta, it may be due to a block in a later stage of autophagy (e.g., with lysosomal inhibitors like Bafilomycin A1), not due to this compound.

  • Possible Cause 3: Cell line-specific effects.

    • Troubleshooting: The dynamics of autophagy can vary between cell lines. It is important to establish a baseline of autophagic flux in your specific cell model before interpreting the effects of this compound.

Drug Combination Studies

Issue 3: Lack of synergistic effect when combining this compound with an mTOR inhibitor.

  • Possible Cause 1: Inappropriate concentrations or treatment schedule.

    • Troubleshooting: Design a matrix of concentrations for both this compound and the mTOR inhibitor to identify the optimal synergistic ratio. The timing of drug addition can also be critical. Consider pre-treating with one agent before adding the second.

  • Possible Cause 2: Cell line is not dependent on autophagy for survival upon mTOR inhibition.

    • Troubleshooting: Not all cell lines will exhibit a synergistic response. The rationale for this combination is that mTOR inhibition induces a pro-survival autophagic response, which is then blocked by this compound.[5][6][8] If the cell line does not rely on this autophagic response, synergy will not be observed. Confirm that the mTOR inhibitor is inducing autophagy in your cell line (e.g., by observing LC3-II accumulation in the absence of this compound).

  • Possible Cause 3: Incorrect data analysis for synergy.

    • Troubleshooting: Use appropriate software and statistical methods (e.g., Chou-Talalay method, Bliss independence model) to calculate combination indices and determine if the observed effect is synergistic, additive, or antagonistic.

Experimental Protocols

Protocol 1: Western Blot Analysis of LC3 and p62
  • Cell Seeding and Treatment: Seed cells at a density that will result in 70-80% confluency at the time of harvesting.

  • Induction of Autophagy: Induce autophagy by either nutrient starvation (e.g., incubation in Earle's Balanced Salt Solution - EBSS) or treatment with an mTOR inhibitor (e.g., 1 µM AZD8055 or everolimus) for a predetermined time (e.g., 2-4 hours).[7]

  • This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 10 nM to 1 µM) concurrently with or prior to the autophagy stimulus. Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 12-15% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against LC3 and p62. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensity of LC3-II and p62, normalizing to a loading control (e.g., β-actin or GAPDH).

Protocol 2: GFP-LC3 Puncta Formation Assay
  • Cell Culture: Use a stable cell line expressing low levels of GFP-LC3. Seed cells on glass coverslips or in imaging-compatible plates.

  • Treatment: Induce autophagy as described in Protocol 1. Treat with this compound at the desired concentration. Include positive (autophagy inducer alone) and negative (vehicle control) controls.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde (PFA). Stain the nuclei with DAPI or Hoechst 33342.[7]

  • Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.

  • Image Analysis: Quantify the number of GFP-LC3 puncta per cell. Cells with a defined number of puncta (e.g., >4) are considered positive for autophagy.[7] Compare the percentage of positive cells across different treatment groups.

Visualizations

SAR405_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_autophagy Autophagy Pathway Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Activates ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibits Vps34_complex Vps34 Complex mTORC1->Vps34_complex Inhibits ULK1_complex->Vps34_complex Activates PI3P PI3P Production Vps34_complex->PI3P Autophagosome Autophagosome Formation PI3P->Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fuses with Lysosome Lysosome Autolysymosome Autolysymosome Lysosome->Autolysymosome This compound This compound This compound->Vps34_complex Inhibits

Caption: Mechanism of action of this compound in the autophagy signaling pathway.

Experimental_Workflow_this compound cluster_assays Downstream Assays start Start: Seed Cells induce Induce Autophagy (e.g., Starvation, mTORi) start->induce treat Treat with this compound (Dose-Response) induce->treat control Vehicle Control (DMSO) induce->control wb Western Blot (LC3-II, p62) treat->wb gfp_lc3 GFP-LC3 Microscopy (Puncta Formation) treat->gfp_lc3 viability Cell Viability Assay (e.g., MTT, CTG) treat->viability control->wb control->gfp_lc3 control->viability analysis Data Analysis and Interpretation wb->analysis gfp_lc3->analysis viability->analysis

References

Technical Support Center: Addressing Cytotoxicity of SAR405 in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with SAR405 in cell viability assays. The content is structured to directly address specific challenges and provide detailed experimental protocols and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective inhibitor of the class III phosphoinositide 3-kinase (PIK3C3), also known as vacuolar protein sorting 34 (Vps34).[1][2][3][4][5][6][7][8][9] It functions by binding to the ATP-binding cleft of PIK3C3/Vps34, thereby inhibiting its kinase activity.[1][7][10] This inhibition disrupts the production of phosphatidylinositol 3-phosphate (PI3P), a critical lipid messenger involved in the initiation of autophagy and vesicle trafficking from late endosomes to lysosomes.[1][8][11][12][13] Consequently, this compound effectively blocks the autophagic process.[1][3][6][8][9][13]

Q2: Why am I observing inconsistent or unexpected results in my cell viability assays with this compound?

A2: Inconsistent results with this compound in cell viability assays can arise from its specific mechanism of action. As an autophagy inhibitor, this compound can modulate cellular metabolism and survival pathways in a manner that may interfere with the readouts of certain assays.[14] For example, assays that measure metabolic activity, such as those using tetrazolium salts (e.g., MTT, XTT), might be affected by changes in mitochondrial function or number due to autophagy inhibition, independent of actual cell death.[14]

Q3: Can this compound directly interfere with the components of my cell viability assay?

A3: While direct chemical interference of this compound with common assay reagents has not been extensively reported, it is a possibility with any small molecule. For instance, some compounds can chemically reduce tetrazolium salts like MTT, leading to a false-positive signal for cell viability.[15][16] It is always advisable to include a cell-free control where the compound is incubated with the assay reagents to rule out direct interference.

Q4: How does inhibition of autophagy by this compound affect cancer cell survival?

A4: The role of autophagy in cancer is complex, acting as both a tumor suppressor and a pro-survival mechanism.[6][8] In established tumors, cancer cells often utilize autophagy to survive metabolic stress and resist chemotherapy.[6][8] By inhibiting this pro-survival pathway, this compound can enhance the efficacy of other anticancer agents. It has been shown to have a synergistic anti-proliferative effect when combined with mTOR inhibitors like everolimus.[1][7][8][11][13]

Troubleshooting Guide

Issue 1: Increased Signal in MTT/XTT Assay Despite Expected Cytotoxicity

Possible Cause: Inhibition of autophagy by this compound can lead to an accumulation of mitochondria that would otherwise be cleared by mitophagy. This can result in an artificially high metabolic signal in tetrazolium-based assays, masking the actual cytotoxic effect.[14]

Troubleshooting Steps:

  • Visual Inspection: Always examine the cells under a microscope before adding the assay reagent. Look for morphological signs of cell death, such as rounding, detachment, or membrane blebbing.

  • Cell-Free Control: To rule out direct chemical interference, incubate this compound with the MTT or XTT reagent in cell-free media and measure the absorbance.

  • Switch to a Non-Metabolic Assay: Utilize a cell viability assay that does not rely on metabolic activity. Recommended alternatives include:

    • Crystal Violet Assay: Measures cell number based on the staining of adherent cells.

    • Lactate Dehydrogenase (LDH) Assay: Quantifies cytotoxicity by measuring the release of the cytosolic enzyme LDH from damaged cells.

    • ATP-Based Assays: Measures intracellular ATP levels, which deplete rapidly in non-viable cells.

Issue 2: High Variability Between Replicate Wells

Possible Cause: Uneven plating of cells, improper mixing of reagents, or edge effects in the microplate can all contribute to high variability.

Troubleshooting Steps:

  • Plating Technique: Ensure a single-cell suspension before plating and use a calibrated multichannel pipette for even cell distribution. Avoid using the outer wells of the plate, as they are more prone to evaporation.

  • Reagent Mixing: After adding this compound and assay reagents, mix the plate gently on an orbital shaker to ensure uniform distribution.

  • Increase Replicates: Use a higher number of technical replicates for each condition to improve statistical power.

Data Presentation

Table 1: Reported IC50 Values of this compound in Different Contexts

ParameterCell Line(s)ConditionIC50 ValueReference
Autophagosome FormationH1299mTOR inhibition (AZD8055)42 nM[1][8][9]
Autophagy (GFP-LC3 assay)Starved HeLa cellsStarvation-induced autophagy419 nM[1][8][9]

Table 2: Cytotoxicity of this compound in A549 Cells (MTT Assay) [17]

Concentration (nM)Time (h)Cell Viability (%)
15.6 - 50024~100%
15.6 - 50048~90-100%
15.6 - 50072~95-100%

Note: In this particular study, this compound alone did not show significant cytotoxicity in A549 cells up to 500 nM.

Table 3: Synergistic Cytotoxicity of this compound with Torin on A549 cells (MTT Assay) [18]

This compound Concentration (nM)Time (h)Cell Viability (%)
12.5 - 4004862-79%
12.5 - 4007277-102%

Note: This data suggests a modest and non-sustained cytotoxic effect when combined with an mTOR inhibitor in this cell line.

Experimental Protocols

Crystal Violet Assay Protocol[19][20][21][22][23]
  • Cell Seeding: Seed adherent cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls. Incubate for the desired duration.

  • Washing: Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).

  • Fixation: Add 100 µL of 4% paraformaldehyde or ice-cold methanol to each well and incubate for 15-20 minutes at room temperature.

  • Staining: Remove the fixative and add 100 µL of 0.5% crystal violet staining solution to each well. Incubate for 20 minutes at room temperature.

  • Washing: Gently wash the plate with water until the water runs clear.

  • Drying: Allow the plate to air dry completely.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% acetic acid or methanol) to each well and incubate on a shaker for 15-20 minutes to dissolve the stain.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay Protocol[11][15][24][25][26][27]
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the Crystal Violet Assay. Include a positive control for maximum LDH release (e.g., using a lysis buffer provided with the kit) and a vehicle control.

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Transfer Supernatant: Carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.

  • Stop Reaction: Add the stop solution (if required by the kit) to each well.

  • Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity relative to the positive control.

ATP-Based Cell Viability Assay Protocol[3][28][29][30][31]
  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements. Treat with this compound and controls as previously described.

  • Plate Equilibration: After the treatment period, allow the plate to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of the ATP detection reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for about 2 minutes to induce cell lysis. Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate luminometer.

Signaling Pathway Diagrams

SAR405_Mechanism_of_Action cluster_cell Cell This compound This compound PIK3C3_Vps34 PIK3C3/Vps34 This compound->PIK3C3_Vps34 Inhibits PI3P PI3P (Phosphatidylinositol 3-phosphate) PIK3C3_Vps34->PI3P Produces Autophagy_Initiation Autophagy Initiation PI3P->Autophagy_Initiation Required for Vesicle_Trafficking Late Endosome to Lysosome Trafficking PI3P->Vesicle_Trafficking Required for

Caption: Mechanism of action of this compound.

Experimental_Workflow_Troubleshooting start Start: Unexpected Cell Viability Results check_morphology Visually Inspect Cell Morphology start->check_morphology cell_free_control Perform Cell-Free Assay Control start->cell_free_control is_morphology_bad Signs of Cell Death? check_morphology->is_morphology_bad is_interference Direct Interference? cell_free_control->is_interference is_interference->check_morphology No troubleshoot_assay Troubleshoot Assay (e.g., cell plating, reagent mixing) is_interference->troubleshoot_assay Yes alternative_assay Switch to Non-Metabolic Assay (LDH, Crystal Violet, ATP) is_morphology_bad->alternative_assay Yes is_morphology_bad->troubleshoot_assay No end End: Reliable Viability Data alternative_assay->end troubleshoot_assay->end

Caption: Troubleshooting workflow for this compound in cell viability assays.

PI3K_mTOR_Autophagy_Pathway cluster_upstream Upstream Signaling cluster_autophagy Autophagy Regulation Growth_Factors Growth Factors PI3K_Class_I PI3K Class I Growth_Factors->PI3K_Class_I AKT Akt PI3K_Class_I->AKT mTORC1 mTORC1 AKT->mTORC1 ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Inhibits PIK3C3_Complex PIK3C3/Vps34 Complex mTORC1->PIK3C3_Complex Inhibits ULK1_Complex->PIK3C3_Complex Activates Autophagosome Autophagosome Formation PIK3C3_Complex->Autophagosome This compound This compound This compound->PIK3C3_Complex Inhibits

Caption: Simplified PI3K/mTOR pathway and this compound's point of intervention.

References

SAR405 Technical Support Center: Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the preparation and storage of SAR405 stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5][6][7] Ethanol and dimethylformamide (DMF) can also be used, though solubility may be lower compared to DMSO.[3][4][7] this compound is insoluble in water and sparingly soluble in aqueous buffers.[1][2][7]

Q2: How do I dissolve this compound to ensure maximum solubility?

A2: To ensure maximum solubility, it is recommended to use fresh, high-quality DMSO.[2][6] If you encounter solubility issues, you can warm the solution at 37°C for 10-15 minutes and/or use an ultrasonic bath to aid dissolution.[1] When preparing aqueous working solutions from a DMSO or DMF stock, it is crucial to first dissolve this compound in the organic solvent and then dilute it with the aqueous buffer.[7]

Q3: What is the recommended storage temperature and duration for this compound stock solutions?

A3: this compound stock solutions should be stored at -20°C.[1][2][3][7][8][9] When stored properly, stock solutions in DMSO are stable for up to 3 months.[8] For longer-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2] The solid form of this compound is stable for at least four years when stored at -20°C.[3][7]

Q4: Can I store my aqueous working solution of this compound?

A4: It is not recommended to store aqueous solutions of this compound for more than one day.[7] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[2]

Quantitative Data Summary

The following table summarizes the solubility and storage information for this compound.

ParameterSolvent/ConditionValueCitations
Solubility DMSO≥22.19 mg/mL, ≥27 mg/mL, 10 mg/mL, 50 mg/mL, 89 mg/mL[1][2][3][4][5][6][7]
Ethanol≥32.25 mg/mL (with ultrasonic), 5 mg/mL, 89 mg/mL[1][3][4][6][7]
DMF15 mg/mL[3][4][7]
WaterInsoluble[1][2]
DMF:PBS (pH 7.2) (1:9)~0.1 mg/mL[3][4][7]
Storage (Solid) Temperature-20°C[1][3][7]
Stability≥ 4 years[3][7]
Storage (Stock Solution) Temperature-20°C[1][2][8]
Stability (in DMSO)Up to 3 months[8]
Stability (in Aqueous Buffer)Not recommended for more than one day[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous/high-quality DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Water bath set to 37°C (optional)

Methodology:

  • Calculate the required mass of this compound: The molecular weight of this compound is 443.85 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 443.85 g/mol * (1000 mg / 1 g) = 4.4385 mg

  • Weigh this compound: Carefully weigh out 4.44 mg of this compound powder and place it in a sterile vial.

  • Add DMSO: Add 1 mL of high-quality DMSO to the vial containing the this compound powder.

  • Dissolve the compound:

    • Vortex the solution for 1-2 minutes.

    • If the compound is not fully dissolved, warm the vial in a 37°C water bath for 10-15 minutes.[1]

    • Alternatively, or in addition, place the vial in an ultrasonic bath for a few minutes to aid dissolution.[1]

    • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent degradation from repeated freeze-thaw cycles.[2]

    • Store the aliquots at -20°C.[1][2][8]

Troubleshooting Guide

Issue 1: this compound powder will not dissolve completely in DMSO.

  • Possible Cause 1: Insufficient solvent or incorrect concentration calculation.

    • Solution: Double-check your calculations for the mass of this compound and the volume of DMSO.

  • Possible Cause 2: Poor quality or hydrated DMSO.

    • Solution: Use fresh, anhydrous DMSO.[2][6] Hygroscopic DMSO can significantly impact solubility.[2]

  • Possible Cause 3: Insufficient agitation or temperature.

    • Solution: Gently warm the solution at 37°C for 10-15 minutes.[1] Use of an ultrasonic bath can also facilitate dissolution.[1]

Issue 2: Precipitate forms when diluting the DMSO stock solution in an aqueous buffer.

  • Possible Cause: Low solubility of this compound in aqueous solutions.

    • Solution: this compound is sparingly soluble in aqueous buffers.[7] Ensure the final concentration in your working solution does not exceed the solubility limit. It may be necessary to use a lower concentration or to include a co-solvent like PEG300 and Tween80 for in vivo preparations.[6] For cell culture, ensure the final DMSO concentration is kept low (typically <0.5%) to avoid solvent toxicity.

Issue 3: Inconsistent experimental results using the same stock solution.

  • Possible Cause 1: Degradation of the stock solution.

    • Solution: Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2] Do not store the stock solution at room temperature for extended periods.

  • Possible Cause 2: Inaccurate pipetting when preparing dilutions.

    • Solution: Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accuracy.

Visualizations

SAR405_Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm to 37°C add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot Ensure Complete Dissolution store Store at -20°C aliquot->store

Caption: Workflow for this compound Stock Solution Preparation and Storage.

SAR405_Troubleshooting_Guide cluster_dissolution Dissolution Issues cluster_precipitation Precipitation in Aqueous Buffer cluster_inconsistency Inconsistent Results start Problem with this compound Stock Solution diss_issue This compound not dissolving start->diss_issue precip_issue Precipitate forms upon dilution start->precip_issue incon_issue Inconsistent Experimental Results start->incon_issue check_calc Verify Calculations diss_issue->check_calc use_fresh_dmso Use Fresh Anhydrous DMSO diss_issue->use_fresh_dmso warm_sonicate Warm (37°C) / Sonicate diss_issue->warm_sonicate check_final_conc Check Final Concentration vs. Aqueous Solubility precip_issue->check_final_conc use_cosolvent Consider Co-solvents (e.g., for in vivo) precip_issue->use_cosolvent check_storage Aliquot to Avoid Freeze-Thaw Cycles incon_issue->check_storage check_pipetting Verify Pipette Accuracy incon_issue->check_pipetting

Caption: Troubleshooting Common Issues with this compound Stock Solutions.

References

Minimizing SAR405 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing SAR405 precipitation in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), also known as vacuolar protein sorting 34 (Vps34).[1][2][3][4] It functions as an ATP-competitive inhibitor with a high degree of selectivity for Vps34 over other PI3K isoforms and mTOR.[1][5][6][7][8] this compound's inhibition of Vps34 disrupts cellular processes such as autophagy and vesicle trafficking, specifically from late endosomes to lysosomes.[1][3][4][8][9]

Q2: Why does this compound precipitate in my aqueous experimental solutions?

A2: this compound is sparingly soluble in aqueous buffers and is reported to be insoluble in water.[1][2][10] Precipitation in aqueous solutions, such as cell culture media, is a common issue stemming from its hydrophobic nature. When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution if its solubility limit is exceeded.

Q3: What are the recommended solvents for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][5][9][10][11] Ethanol and dimethylformamide (DMF) are also viable options.[6][10] It is crucial to use anhydrous (dry) DMSO, as absorbed moisture can reduce the solubility of the compound.[2][7]

Troubleshooting Guide: Minimizing this compound Precipitation

Issue: Precipitate forms immediately upon diluting the this compound stock solution into my aqueous buffer or cell culture medium.

Potential Cause Troubleshooting Step Detailed Recommendation
High Final Concentration Decrease the final working concentration of this compound.This compound is potent, with cellular IC50 values in the nanomolar range (e.g., 42 nM for autophagosome formation).[2][9] Consider if a lower, yet still effective, concentration can be used for your experiment.
Rapid Dilution Employ a stepwise dilution method.Instead of directly adding the stock solution to the final volume of aqueous buffer, first dilute the stock into a smaller volume of the buffer and then add this intermediate dilution to the final volume while vortexing or mixing.
Low Temperature of Aqueous Solution Warm the aqueous solution before adding this compound.Pre-warming your cell culture medium or buffer to 37°C can help maintain the solubility of this compound upon dilution.[1] However, do not heat the this compound stock solution excessively.
Insufficient Mixing Ensure vigorous and immediate mixing.Add the this compound stock solution dropwise to the aqueous solution while continuously vortexing or stirring to facilitate rapid and uniform dispersion.
High Percentage of Organic Solvent in Final Solution Minimize the volume of the stock solution added.Prepare a higher concentration stock solution in DMSO so that a smaller volume is needed to achieve the final desired concentration. This keeps the final percentage of DMSO in your aqueous solution low (typically recommended to be below 0.5% to avoid solvent effects on cells).[12]

Issue: The this compound solution is initially clear but a precipitate forms over time.

Potential Cause Troubleshooting Step Detailed Recommendation
Solution Instability Prepare fresh working solutions immediately before use.Aqueous solutions of this compound are not recommended for long-term storage.[10] It is best practice to prepare the final working solution fresh for each experiment.
Storage Conditions Store stock solutions appropriately.This compound stock solutions in DMSO should be stored at -20°C or -80°C.[1][5][7] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.[5][7]
Interaction with Media Components Evaluate the components of your cell culture medium.Certain components in complex media may reduce the solubility of small molecules. If possible, test the solubility of this compound in a simpler buffer (e.g., PBS) to identify if media components are contributing to the precipitation.

Quantitative Data Summary

Solvent Solubility Source
DMSO≥ 22.19 mg/mLAPExBIO[1]
≥ 27 mg/mLMedchemExpress, Selleck Chemicals[2][9]
10 mg/mLCayman Chemical[6][10][11]
50 mg/mLSigma-Aldrich[5]
> 10 mMAPExBIO[1]
Ethanol≥ 32.25 mg/mL (with ultrasonic)APExBIO[1]
5 mg/mLCayman Chemical[6][10][11]
DMF15 mg/mLCayman Chemical[6][10][11]
WaterInsolubleAPExBIO, MedchemExpress[1][2]
DMF:PBS (pH 7.2) (1:9)~0.1 mg/mLCayman Chemical[6][10][11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution (MW: 443.85 g/mol ), weigh out 4.44 mg of this compound.

  • Adding Solvent: Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Dissolution: To aid dissolution, you can warm the tube to 37°C for 10 minutes and/or sonicate the solution in an ultrasonic bath for a short period.[1] Visually inspect the solution to ensure all the powder has dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C or -80°C for up to several months.[1][5]

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium

  • Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warming the Medium: Warm the required volume of cell culture medium to 37°C in a water bath.

  • Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution dropwise. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 10 mL of medium.

  • Final Mixing: Continue to mix the solution for a few seconds to ensure homogeneity.

  • Immediate Use: Use the freshly prepared working solution immediately in your experiment. Do not store the diluted aqueous solution.[10]

Visualizations

SAR405_Mechanism_of_Action This compound Mechanism of Action This compound This compound Vps34 Vps34 This compound->Vps34 inhibits PI3P PI3P Vps34->PI3P produces Autophagy Autophagy PI3P->Autophagy promotes Vesicle_Trafficking Late Endosome to Lysosome Trafficking PI3P->Vesicle_Trafficking regulates

Caption: Mechanism of this compound action.

SAR405_Workflow Workflow for Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO (Warm/Sonicate if needed) weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw one aliquot dilute Add stock dropwise to medium while vortexing thaw->dilute prewarm Pre-warm aqueous medium to 37°C prewarm->dilute use Use immediately in experiment dilute->use

Caption: Experimental workflow for this compound.

References

SAR405 Technical Support Center: Impact of Serum Concentration on Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of SAR405, a potent and selective Vps34 inhibitor. The following information is designed to address specific issues that may be encountered during experiments, with a particular focus on the impact of serum concentration on this compound activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a first-in-class, potent, and selective ATP-competitive inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34 (Vacuolar Protein Sorting 34).[1] Vps34 is a crucial enzyme in the initiation of autophagy and plays a significant role in vesicle trafficking.[1] By inhibiting Vps34, this compound effectively blocks the formation of autophagosomes, thereby inhibiting the autophagic process.[1][2]

Q2: How does serum concentration in cell culture media affect the activity of this compound?

A2: Serum concentration can significantly impact the apparent potency of this compound in cell-based assays. The presence of serum proteins can lead to protein binding of the compound, reducing the free fraction available to interact with its target, Vps34.[3][4][5] This can result in a rightward shift of the dose-response curve and a higher calculated IC50 value in serum-containing (fed) conditions compared to serum-free (starved) conditions. It is crucial to consider the serum concentration when comparing results across different experiments or laboratories.

Q3: What are the typical IC50 values for this compound?

A3: The IC50 value for this compound is highly dependent on the assay conditions, particularly the presence or absence of serum and the specific cell line used. In biochemical assays with recombinant Vps34 enzyme, the IC50 is in the low nanomolar range. In cell-based assays, the IC50 can vary significantly. For instance, in starved HeLa cells (serum-free), the IC50 for autophagy inhibition (measured by GFP-LC3 puncta) is reported to be around 419 nM.[1][6] In contrast, when autophagy is induced by an mTOR inhibitor in fed conditions (with serum), the IC50 for this compound in preventing autophagosome formation is approximately 42 nM.[1][6]

Q4: Can this compound be used in combination with other inhibitors?

A4: Yes, this compound has been shown to synergize with mTOR inhibitors, such as everolimus.[6] Since mTOR inhibition can induce autophagy as a survival mechanism in cancer cells, the concurrent inhibition of autophagy with this compound can lead to enhanced anti-proliferative effects.

Data Summary

The following tables summarize the quantitative data regarding the inhibitory activity of this compound under different experimental conditions.

Table 1: In Vitro and Cellular Activity of this compound

ParameterValueAssay ConditionsReference
Biochemical IC50 ~1.2 nMRecombinant Vps34 enzyme[1]
Binding Affinity (Kd) ~1.5 nMRecombinant Vps34[1]
Cellular IC50 (Autophagy Inhibition) 419 nMStarved GFP-LC3 HeLa cells (serum-free)[1][6]
Cellular IC50 (Autophagy Inhibition) 42 nMGFP-LC3 H1299 cells treated with mTOR inhibitor (fed conditions)[1][6]
Cellular IC50 (PtdIns3P formation) 27 nMGFP-FYVE-transfected HeLa cells[6][7]

Experimental Protocols

1. GFP-LC3 Puncta Formation Assay for Autophagy Inhibition

This protocol is designed to assess the inhibitory effect of this compound on autophagosome formation using cells stably expressing GFP-LC3.

  • Cell Seeding: Plate GFP-LC3 expressing cells (e.g., HeLa or H1299) in a 96-well plate at a density that allows for optimal visualization of puncta after treatment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in appropriate cell culture medium to achieve the desired final concentrations.

  • Induction of Autophagy:

    • Starvation-Induced Autophagy: Replace the growth medium with Earle's Balanced Salt Solution (EBSS) or Hanks' Balanced Salt Solution (HBSS) to induce starvation.

    • mTOR Inhibitor-Induced Autophagy: Treat cells with a known mTOR inhibitor (e.g., AZD8055 or everolimus) in complete growth medium.

  • This compound Treatment: Concurrently with autophagy induction, treat the cells with the prepared concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a predetermined period (e.g., 2-4 hours) to allow for autophagosome formation.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde (PFA) and stain the nuclei with a fluorescent dye such as Hoechst 33342.[8]

  • Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the number and intensity of GFP-LC3 puncta per cell. The percentage of cells with puncta is then plotted against the this compound concentration to determine the IC50 value.

2. Western Blot for LC3-II Conversion

This method measures the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II) as a marker of autophagy.

  • Cell Lysis: After treatment as described above, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody against LC3. A loading control, such as GAPDH or β-actin, should also be probed.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to LC3-I or to the loading control is used as a measure of autophagy.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Higher than expected IC50 value for this compound in a cell-based assay. High Serum Concentration: Serum proteins bind to this compound, reducing its effective concentration.Reduce the serum concentration in the assay medium or perform the experiment under serum-free conditions (starvation). Be aware that cell health may be affected by prolonged serum deprivation.
Cell Line Resistance: The chosen cell line may have inherent resistance mechanisms.Use a different cell line known to be sensitive to autophagy inhibition.
Compound Degradation: Improper storage or handling of this compound may lead to reduced activity.Store this compound stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh working dilutions for each experiment.
High background of GFP-LC3 puncta in control cells. Basal Autophagy: Some cell lines have a high basal level of autophagy.Ensure consistent cell culture conditions. If basal autophagy is high, consider using autophagy inhibitors like bafilomycin A1 in a control well to assess autophagic flux.
Stress-Induced Autophagy: Cell handling, phototoxicity from imaging, or other stressors can induce autophagy.Handle cells gently, minimize exposure to light during imaging, and maintain optimal culture conditions.
No induction of autophagy with starvation or mTOR inhibitors. Ineffective Induction: The duration or conditions of induction may be insufficient.Optimize the duration of starvation or the concentration of the mTOR inhibitor.
Cell Health Issues: Cells may be unhealthy or senescent, leading to a blunted autophagic response.Use cells at a low passage number and ensure they are healthy and actively dividing before starting the experiment.
Inconsistent results between experiments. Variability in Serum Batches: Different lots of fetal bovine serum (FBS) can have varying protein compositions.Use the same lot of FBS for a series of related experiments. If a new lot must be used, re-validate key assay parameters.
Inconsistent Cell Density: Cell density can affect nutrient availability and the autophagic response.Ensure consistent cell seeding density across all experiments.

Visualizations

Signaling_Pathway cluster_0 Nutrient Rich (Fed) cluster_1 Nutrient Poor (Starved) cluster_2 This compound Intervention mTORC1 mTORC1 (Active) ULK1_inactive ULK1 Complex (Inactive) mTORC1->ULK1_inactive Inhibits Vps34_inactive Vps34 Complex (Inactive) mTORC1->Vps34_inactive Inhibits Autophagy_off Autophagy (Inhibited) ULK1_inactive->Autophagy_off Vps34_inactive->Autophagy_off mTORC1_inactive mTORC1 (Inactive) ULK1_active ULK1 Complex (Active) mTORC1_inactive->ULK1_active Relieves Inhibition Vps34_active Vps34 Complex (Active) mTORC1_inactive->Vps34_active Relieves Inhibition Autophagosome Autophagosome Formation ULK1_active->Autophagosome Vps34_active->Autophagosome This compound This compound Vps34_inhibited Vps34 Complex (Inhibited) This compound->Vps34_inhibited Inhibits Autophagy_blocked Autophagy (Blocked) Vps34_inhibited->Autophagy_blocked

Caption: Signaling pathway of autophagy regulation and this compound intervention.

Experimental_Workflow cluster_workflow Troubleshooting Workflow for Unexpected this compound IC50 Start High IC50 Observed CheckSerum Is Serum Concentration High? Start->CheckSerum ReduceSerum Reduce Serum or Use Serum-Free Medium CheckSerum->ReduceSerum Yes CheckCompound Is Compound Integrity OK? CheckSerum->CheckCompound No Reassay Re-run Assay ReduceSerum->Reassay NewStock Prepare Fresh This compound Stock CheckCompound->NewStock No CheckCells Is Cell Line Appropriate? CheckCompound->CheckCells Yes NewStock->Reassay NewCells Use a Different Validated Cell Line CheckCells->NewCells No CheckCells->Reassay Yes NewCells->Reassay End Problem Resolved Reassay->End

References

Determining optimal treatment duration with SAR405

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing SAR405, a potent and selective Vps34 inhibitor. Here you will find troubleshooting guides and frequently asked questions to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a first-in-class, potent, and selective ATP-competitive inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34.[1][2] Its primary mechanism of action is the inhibition of Vps34 kinase activity, which is essential for the initiation of autophagy.[1][3] By inhibiting Vps34, this compound prevents the formation of autophagosomes, effectively blocking the autophagic process.[1][4]

Q2: What are the key applications of this compound in research?

A2: this compound is a valuable tool for investigating the role of Vps34 and autophagy in various biological processes. Its primary applications include:

  • Studying autophagy: this compound is used to inhibit autophagy induced by starvation, mTOR inhibition, or other stimuli.[1][3]

  • Cancer research: It is used to explore the role of autophagy in cancer cell survival, proliferation, and resistance to chemotherapy.[3][5][6] Studies have shown that this compound can synergize with mTOR inhibitors and chemotherapy agents like cisplatin.[3][6]

  • Neuroscience: Research has indicated its potential role in memory consolidation processes in the basolateral amygdala.[7]

  • Immunology: Vps34 inhibition by this compound has been shown to reprogram the tumor microenvironment, making tumors more susceptible to immunotherapy.[5][8]

Q3: In which cell lines has this compound been shown to be effective?

A3: this compound has demonstrated activity in a variety of human and mouse cancer cell lines, including:

  • HeLa (cervical cancer)[1]

  • H1299 (non-small cell lung cancer)[1]

  • PC3 (prostate cancer)[9]

  • RKO (colorectal cancer)[4]

  • ACHN and 786-O (renal cell carcinoma)[3]

  • B16-F10 (melanoma)[5]

  • CT26 (colorectal carcinoma)[5]

  • NCI-H28, NCI-H2452, and MSTO-211H (pleural mesothelioma)[6]

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is soluble in DMSO at concentrations greater than 10 mM.[4] For long-term storage, the stock solution should be kept at -20°C.[4] It is recommended to prepare and use the solution on the same day. If pre-made stock solutions are necessary, they should be sealed and stored at -20°C for up to several months. Before use, allow the vial to warm to room temperature for at least an hour before opening.[4] To enhance solubility, you can warm the tube at 37°C and use an ultrasonic bath.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no inhibition of autophagy. Suboptimal concentration of this compound: The effective concentration can vary between cell lines.Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. Published IC50 values for autophagosome formation are around 42 nM when induced by an mTOR inhibitor and 419 nM in starved cells.[1][3][4]
Incorrect timing of treatment: The duration of this compound treatment may not be sufficient to observe an effect.Optimize the treatment duration. Effects on LC3-II conversion can be observed after a few hours, while p62 accumulation may require longer treatment (e.g., 24 hours).[4]
Cell confluency: High cell density can affect nutrient levels and basal autophagy, potentially masking the effect of the inhibitor.Ensure consistent and appropriate cell seeding density for all experiments.
Degradation of this compound: Improper storage or handling of the compound can lead to loss of activity.Store this compound stock solutions at -20°C and minimize freeze-thaw cycles. Prepare fresh working solutions for each experiment.[4]
Observed cytotoxicity is higher than expected. Off-target effects at high concentrations: Although highly selective for Vps34, very high concentrations might lead to off-target activities.Use the lowest effective concentration determined from your dose-response studies. This compound is reported to be highly selective and does not affect class I and II PI3Ks or mTOR at concentrations up to 10 μM.[2][9]
Cell line sensitivity: Different cell lines may exhibit varying sensitivity to Vps34 inhibition.Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range for your specific cell line.
Difficulty interpreting Western blot results for autophagy markers. Antibody quality: Poor quality or non-specific antibodies for LC3 or p62 can lead to ambiguous results.Use validated antibodies for autophagy markers. Include appropriate controls, such as a positive control (e.g., cells treated with an mTOR inhibitor like rapamycin or starved) and a negative control (untreated cells).
Timing of analysis: The turnover of LC3-II and p62 can be dynamic.Perform a time-course experiment to capture the optimal time point for observing changes in these markers.
Loading controls: Inconsistent protein loading can lead to misinterpretation of results.Use a reliable loading control (e.g., β-actin, GAPDH).
Variability in GFP-LC3 puncta formation assay. Transient transfection efficiency: Low or variable transfection efficiency of the GFP-LC3 plasmid will affect the number of cells available for analysis.Use a stable GFP-LC3 cell line if possible. If using transient transfection, optimize the protocol and normalize results to the transfection efficiency.
Subjective quantification: Manual counting of puncta can be subjective and lead to variability.Use automated image analysis software to quantify the number and intensity of GFP-LC3 puncta per cell. Establish clear criteria for what constitutes a positive cell (e.g., more than four green spots per cell).[9]
Fixation and imaging artifacts: Improper cell fixation or imaging settings can affect the quality of the images.Optimize fixation protocols (e.g., using 4% PFA).[9] Use consistent imaging parameters across all samples.

Quantitative Data Summary

Parameter Value Context Reference
Vps34 IC50 (enzymatic assay) 1.2 nMIn vitro phosphorylation of a PtdIns substrate by human recombinant Vps34 enzyme.[1]
Binding Affinity (Kd) 1.5 nMFor human recombinant Vps34.[9]
Autophagosome Formation IC50 42 nMIn GFP-LC3 H1299 cells with autophagy induced by the mTOR inhibitor AZD8055.[1][3]
Starvation-Induced Autophagy IC50 419 nMIn starved GFP-LC3 HeLa cells.[1][3]
Cellular Vps34 Inhibition IC50 27 nMIn GFP-FYVE HeLa cells, measuring the relocalization of the GFP-FYVE probe.[3][10]

Experimental Protocols

1. Western Blotting for LC3 Conversion

  • Cell Seeding: Plate cells (e.g., HeLa, H1299) at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 2-24 hours). Include positive (e.g., starvation in EBSS or mTOR inhibitor treatment) and negative (DMSO vehicle) controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against LC3. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. LC3-I will appear at a higher molecular weight than the lipidated LC3-II form.

  • Analysis: Quantify band intensities and calculate the LC3-II/LC3-I ratio or the ratio of LC3-II to a loading control.

2. GFP-LC3 Puncta Formation Assay

  • Cell Culture: Use a cell line stably expressing GFP-LC3 or transiently transfect cells with a GFP-LC3 plasmid. Plate cells on glass coverslips or in imaging-compatible plates.

  • Treatment: Treat cells with this compound at various concentrations for the desired time. Include appropriate controls. For example, to induce autophagy, you can starve cells in Earle's Balanced Salt Solution (EBSS) for 2 hours.[9]

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde (PFA).[9] Stain the nuclei with a fluorescent dye such as Hoechst 33342.[9]

  • Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.

  • Analysis: Quantify the number of GFP-LC3 puncta per cell. A cell can be considered positive for autophagy if it contains a defined number of puncta (e.g., >4).[9]

Signaling Pathway and Experimental Workflow Diagrams

SAR405_Mechanism_of_Action cluster_upstream Upstream Signals cluster_autophagy_initiation Autophagy Initiation cluster_downstream Downstream Events Starvation Starvation Vps34_Complex Vps34/PIK3C3 Complex Starvation->Vps34_Complex activates mTOR_Inhibition mTOR_Inhibition mTOR_Inhibition->Vps34_Complex activates PtdIns3P PtdIns(3)P Production Vps34_Complex->PtdIns3P Autophagosome_Formation Autophagosome Formation PtdIns3P->Autophagosome_Formation Autophagy Autophagy Autophagosome_Formation->Autophagy This compound This compound This compound->Vps34_Complex inhibits

Caption: Mechanism of action of this compound in the autophagy pathway.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (with this compound and controls) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-LC3) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Analysis (LC3-II / LC3-I ratio) Detection->Analysis

Caption: Experimental workflow for Western blot analysis of LC3 conversion.

GFP_LC3_Workflow Cell_Culture_GFP 1. Culture GFP-LC3 expressing cells Treatment_GFP 2. Treat with this compound and controls Cell_Culture_GFP->Treatment_GFP Fixation 3. Fixation (e.g., 4% PFA) Treatment_GFP->Fixation Staining 4. Nuclear Staining (e.g., Hoechst) Fixation->Staining Imaging 5. Fluorescence Microscopy Staining->Imaging Analysis_GFP 6. Image Analysis (Quantify GFP-LC3 puncta) Imaging->Analysis_GFP

Caption: Experimental workflow for the GFP-LC3 puncta formation assay.

References

Validation & Comparative

A Head-to-Head Comparison of SAR405 and 3-Methyladenine for Autophagy Inhibition in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate autophagy inhibitor is critical for the accuracy and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of two widely used autophagy inhibitors, SAR405 and 3-methyladenine (3-MA), focusing on their mechanisms of action, specificity, potency, and potential off-target effects. The information presented is supported by experimental data to aid in the informed selection of the most suitable inhibitor for your research needs.

Executive Summary

This compound emerges as a superior choice for specific and potent inhibition of autophagy initiation. Its high selectivity for the class III phosphoinositide 3-kinase (PI3K), Vps34, minimizes the risk of off-target effects that can confound experimental results. In contrast, 3-methyladenine (3-MA), a long-standing tool in autophagy research, exhibits a broader inhibitory profile, affecting both class I and class III PI3Ks. This lack of specificity can lead to paradoxical effects on autophagy and introduces potential cytotoxicity, warranting careful consideration and data interpretation.

Mechanism of Action: A Tale of Two Kinase Inhibitors

Autophagy, a cellular self-degradation process, is tightly regulated by a cascade of signaling molecules, with PI3K enzymes playing a pivotal role. The initiation of autophagy is critically dependent on the activity of the class III PI3K, Vps34, which generates phosphatidylinositol 3-phosphate (PI3P) to recruit downstream autophagy-related proteins.

This compound is a first-in-class, potent, and highly selective ATP-competitive inhibitor of Vps34.[1][2] By specifically targeting Vps34, this compound effectively blocks the initial step of autophagosome formation.[1][3]

3-Methyladenine (3-MA) , on the other hand, is a pan-PI3K inhibitor, affecting not only the class III PI3K (Vps34) but also the class I PI3K isoforms.[4][5] While its inhibition of Vps34 disrupts autophagy initiation, its simultaneous inhibition of class I PI3K, a negative regulator of autophagy, can paradoxically promote the process under certain conditions, such as prolonged treatment in nutrient-rich environments.[5][6][7]

Comparative Data on Potency and Specificity

The following tables summarize the available quantitative data on the potency and specificity of this compound and 3-MA.

Table 1: Potency of this compound and 3-Methyladenine in Biochemical and Cellular Assays

InhibitorTargetAssay TypeIC50/KdReference
This compound Vps34Biochemical (enzyme) assayIC50: 1.2 nM; Kd: 1.5 nM[1][2]
Vps34Cellular (GFP-FYVE) assay in HeLa cellsIC50: 27 nM[1]
Autophagosome FormationCellular (mTOR inhibition-induced) assayIC50: 42 nM[1]
Starvation-induced AutophagyCellular (GFP-LC3) assayIC50: 419 nM[1]
3-Methyladenine Vps34Cellular assay in HeLa cellsIC50: 25 µM[8]
PI3Kγ (Class I)Cellular assay in HeLa cellsIC50: 60 µM[8]

Table 2: Specificity Profile of this compound and 3-Methyladenine

InhibitorPrimary TargetOff-Target EffectsReference
This compound Vps34 (Class III PI3K)No significant activity against Class I and Class II PI3Ks or mTOR at concentrations up to 10 µM.[2][9] Highly selective across a large panel of protein and lipid kinases.[1][4][2][4][9]
3-Methyladenine Class III PI3K (Vps34)Inhibits Class I PI3K isoforms, which can lead to a dual role in autophagy regulation.[5][6][7] High concentrations required for autophagy inhibition (~5-10 mM) can lead to cytotoxicity and DNA damage.[10][11] Can affect other cellular processes like glycogen metabolism and endocytosis.[5][5][6][7][10][11]

Signaling Pathway and Inhibition Points

The following diagram illustrates the autophagy signaling pathway and the distinct points of intervention for this compound and 3-MA.

Autophagy_Pathway cluster_upstream Upstream Signaling cluster_initiation Autophagy Initiation cluster_downstream Autophagosome Formation & Maturation Growth_Factors Growth Factors PI3K_Class_I Class I PI3K Growth_Factors->PI3K_Class_I activates Nutrient_Status Nutrient Status mTORC1 mTORC1 Nutrient_Status->mTORC1 activates ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Vps34_Complex Vps34 Complex (Class III PI3K) ULK1_Complex->Vps34_Complex activates PI3K_Class_I->mTORC1 activates PI3P PI3P Production Vps34_Complex->PI3P Autophagosome_Formation Autophagosome Formation PI3P->Autophagosome_Formation Autophagosome Autophagosome Autophagosome_Formation->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation 3-MA 3-Methyladenine 3-MA->PI3K_Class_I 3-MA->Vps34_Complex This compound This compound This compound->Vps34_Complex

Autophagy signaling pathway and inhibitor targets.

Experimental Protocols for Assessing Autophagy Inhibition

Accurate assessment of autophagy inhibition is crucial. The following are detailed methodologies for key experiments commonly used to quantify autophagic activity.

LC3 Turnover Assay by Western Blot

This assay measures the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of autophagosome accumulation. To distinguish between increased autophagosome formation and decreased degradation, the assay is performed in the presence and absence of a lysosomal inhibitor like bafilomycin A1.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the autophagy inhibitor (this compound or 3-MA) at various concentrations for the desired duration. A parallel set of wells should be co-treated with a lysosomal inhibitor (e.g., 100 nM bafilomycin A1) for the last 2-4 hours of the inhibitor treatment. Include appropriate vehicle controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein (typically 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against LC3B (e.g., 1:1000 dilution) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities for LC3-I and LC3-II. Calculate the LC3-II/LC3-I ratio or normalize LC3-II to a loading control like β-actin or GAPDH. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.

p62/SQSTM1 Degradation Assay

p62 (also known as SQSTM1) is a protein that is selectively degraded by autophagy. Therefore, its accumulation can indicate an inhibition of autophagic flux.

Protocol:

  • Cell Culture and Treatment: Follow the same procedure as for the LC3 turnover assay.

  • Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration as described above.

  • Western Blotting and Immunoblotting: Perform SDS-PAGE and transfer as previously described. Probe the membrane with a primary antibody against p62/SQSTM1 (e.g., 1:1000 dilution) and a loading control.

  • Detection and Analysis: Detect and quantify the p62 and loading control bands. A decrease in p62 levels indicates active autophagy, while an accumulation suggests autophagy inhibition.

Autophagic Flux Measurement using GFP-LC3 Puncta Formation

This fluorescence microscopy-based assay visualizes the localization of LC3 to autophagosomes.

Protocol:

  • Cell Transfection and Culture: Plate cells on glass coverslips and transfect them with a plasmid encoding GFP-LC3. Allow the cells to express the protein for 24-48 hours.

  • Treatment: Treat the cells with the autophagy inhibitors and lysosomal inhibitors as described for the Western blot assay.

  • Fixation and Imaging: Wash the cells with PBS, fix them with 4% paraformaldehyde, and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.

  • Analysis: Quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta in the presence of a lysosomal inhibitor compared to its absence indicates a functional autophagic flux. Autophagy inhibitors are expected to reduce the number of puncta.

Conclusion and Recommendations

For researchers seeking a highly specific and potent tool to inhibit the initiation of autophagy, This compound is the recommended choice. Its well-defined mechanism of action, targeting Vps34 with high selectivity, ensures that the observed effects are directly attributable to the inhibition of autophagy, thereby enhancing the reliability of experimental findings.

While 3-methyladenine has historically been a valuable tool, its use requires caution. Its lack of specificity and potential for off-target effects, including cytotoxicity and the paradoxical activation of autophagy, necessitate careful experimental design and interpretation of results. When using 3-MA, it is crucial to include appropriate controls to account for its pleiotropic effects. For new studies, the use of more selective inhibitors like this compound is strongly encouraged to ensure the generation of robust and reproducible data in the field of autophagy research.

References

A Comparative Guide to Autophagy Inhibitors: SAR405 vs. Chloroquine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action of two prominent autophagy inhibitors, SAR405 and chloroquine. By presenting supporting experimental data, detailed methodologies, and clear visual representations of the pathways involved, this document aims to equip researchers with the necessary information to make informed decisions for their experimental designs.

At a Glance: Key Mechanistic Differences

FeatureThis compoundChloroquine
Target Vps34 (Class III PI3K)Lysosome
Stage of Inhibition Early (Autophagosome formation)Late (Autophagosome-lysosome fusion and degradation)
Mechanism Inhibition of Vps34 kinase activity, preventing the formation of phosphatidylinositol 3-phosphate (PI3P) required for autophagosome nucleation.Accumulates in lysosomes, raising the luminal pH and inhibiting the activity of lysosomal hydrolases. Impairs the fusion of autophagosomes with lysosomes.
Specificity Highly potent and selective for Vps34.[1]Non-selective; affects lysosomal function globally and can cause disorganization of the Golgi and endo-lysosomal systems.[2][3]
Potency Active at nanomolar concentrations (KD of 1.5 nM, IC50 of ~27 nM in cells).[1][4]Typically used at micromolar concentrations (e.g., 10-100 µM).[5]

Mechanism of Action: A Detailed Look

This compound: Targeting the Initiation of Autophagy

This compound is a potent and highly selective inhibitor of the class III phosphatidylinositol 3-kinase (PI3K), Vps34.[1][6] Vps34 plays a critical role in the initial stages of autophagy by generating phosphatidylinositol 3-phosphate (PI3P). PI3P acts as a docking site for effector proteins that are essential for the nucleation and formation of the autophagosome.[1] By inhibiting the kinase activity of Vps34, this compound prevents the production of PI3P, thereby blocking the formation of autophagosomes at a very early stage.[1] This targeted approach offers a specific means to dissect the role of autophagy initiation in various cellular processes.

Chloroquine: Disrupting the Final Stages of Autophagy

Chloroquine, a well-established antimalarial drug, functions as a late-stage autophagy inhibitor.[7][8] As a weak base, chloroquine readily crosses cellular membranes and accumulates in the acidic environment of lysosomes.[9][10] This accumulation leads to an increase in the lysosomal pH, which has two major consequences for the autophagy pathway. Firstly, it inhibits the activity of pH-sensitive lysosomal hydrolases responsible for the degradation of autophagic cargo.[7][11] Secondly, and more critically, the altered lysosomal environment impairs the fusion of autophagosomes with lysosomes, leading to an accumulation of undegraded autophagosomes within the cell.[2][3] It is important to note that chloroquine's effects are not limited to autophagy, as it can also cause a broader disorganization of the Golgi and endo-lysosomal systems.[2][3]

Signaling Pathways and Experimental Workflow

To visually represent the distinct mechanisms of this compound and chloroquine, the following diagrams illustrate their points of intervention in the autophagy pathway and a typical experimental workflow for their comparison.

cluster_early Early Stage cluster_late Late Stage ULK1_complex ULK1 Complex Beclin1_complex Beclin-1/Vps34 Complex ULK1_complex->Beclin1_complex Activation PI3P PI3P Production Beclin1_complex->PI3P Autophagosome_nucleation Autophagosome Nucleation PI3P->Autophagosome_nucleation Autophagosome Autophagosome Autophagosome_nucleation->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation This compound This compound This compound->Beclin1_complex Inhibits Chloroquine Chloroquine Chloroquine->Lysosome Raises pH Chloroquine->Autolysosome Blocks Fusion

Caption: Mechanism of action of this compound and Chloroquine in the autophagy pathway.

cluster_workflow Experimental Workflow Start Cell Culture Treatment Treat with this compound or Chloroquine Start->Treatment Lysate Cell Lysis Treatment->Lysate Microscopy Fluorescence Microscopy (GFP-LC3) Treatment->Microscopy WB Western Blot (LC3, p62) Lysate->WB Quantification Data Quantification WB->Quantification Microscopy->Quantification

Caption: A typical experimental workflow for comparing autophagy inhibitors.

Quantitative Data Comparison

The following table summarizes quantitative data from a comparative study on the effects of this compound and chloroquine on LC3-II levels, a key marker of autophagosome accumulation.

TreatmentFold Change in LC3-II Levels (vs. Control)
This compound Reduced LC3-II levels[12][13]
Chloroquine Increased LC3-II levels[12][13]

Data is generalized from findings where this compound, as an early-stage inhibitor, prevents the formation of autophagosomes and thus reduces LC3-II, while chloroquine, a late-stage inhibitor, causes an accumulation of autophagosomes and a corresponding increase in LC3-II.

Experimental Protocols

1. Western Blot for LC3 and p62/SQSTM1 Turnover

This protocol is used to quantify the levels of the autophagosome marker LC3-II and the autophagy substrate p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.

  • Cell Treatment: Plate cells and treat with desired concentrations of this compound, chloroquine, or vehicle control for the specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto a 12-15% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantification: Densitometry analysis is performed to quantify the band intensities. The ratio of LC3-II to LC3-I and the levels of p62 normalized to the loading control are calculated.

2. GFP-LC3 Puncta Formation Assay by Fluorescence Microscopy

This assay visually monitors the formation of autophagosomes, which appear as fluorescent puncta in cells expressing a GFP-LC3 fusion protein.

  • Cell Transfection and Treatment:

    • Seed cells on glass coverslips in a multi-well plate.

    • Transfect cells with a GFP-LC3 expression plasmid using a suitable transfection reagent.

    • Allow cells to recover and then treat with this compound, chloroquine, or vehicle control.

  • Cell Fixation and Staining:

    • Wash cells with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash cells with PBS.

    • (Optional) Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Mount coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Count the number of GFP-LC3 puncta per cell in a statistically significant number of cells for each treatment group. An increase in the number of puncta per cell indicates an accumulation of autophagosomes.

Conclusion

This compound and chloroquine are both valuable tools for studying autophagy, but they act at distinct stages of the pathway with different levels of specificity. This compound offers a highly specific and potent method for inhibiting the initiation of autophagy, making it ideal for studies focused on the early events of autophagosome formation. Chloroquine, while less specific, is a widely used and cost-effective late-stage inhibitor that is useful for studying the consequences of blocking autophagic degradation. The choice between these two inhibitors should be guided by the specific research question and the experimental context. Understanding their differential mechanisms is crucial for the accurate interpretation of experimental results.

References

SAR405 vs. Wortmannin: A Comparative Guide to Vps34 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cell biology and drug discovery, the selective inhibition of lipid kinases is paramount for dissecting cellular signaling pathways and developing targeted therapeutics. This guide provides a detailed comparison of two prominent inhibitors of the class III phosphoinositide 3-kinase (PI3K), Vps34: the highly selective SAR405 and the broad-spectrum inhibitor wortmannin. This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their selectivity, mechanism of action, and experimental application.

At a Glance: Key Differences

FeatureThis compoundWortmannin
Target Vps34 (PIK3C3)Pan-PI3K (Class I, II, and III)
Selectivity Highly selective for Vps34Non-selective
Mechanism ATP-competitive inhibitorCovalent, irreversible inhibitor
Potency (Vps34) High (low nM range)High (low nM range)
Off-target Effects Minimal on other PI3Ks and mTORSignificant on other PI3Ks, mTOR, DNA-PKcs, etc.

Quantitative Analysis: Potency and Selectivity

The efficacy and specificity of an inhibitor are best understood through quantitative measures of its interaction with its target. The following tables summarize the available data on the potency and selectivity of this compound and wortmannin.

Table 1: Inhibitor Potency against Vps34
InhibitorAssay TypeParameterValue (nM)Reference
This compound Biochemical (recombinant human Vps34)IC501 - 1.2[1][2]
BiophysicalKd1.5[2][3]
Cellular (GFP-FYVE HeLa cells)IC5027
Wortmannin BiochemicalIC50~3-5[4][5]

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant.

Table 2: Inhibitor Selectivity Profile
InhibitorTargetIC50 (nM)NotesReference
This compound Vps341.2Highly selective. Not active up to 10 µM on class I and class II PI3Ks as well as on mTOR.[2][3]
PI3Kα (Class IA)>10,000
PI3Kβ (Class IA)>10,000
PI3Kδ (Class IB)>10,000
PI3Kγ (Class IB)>10,000
mTOR>10,000
Wortmannin PI3K (general)~3Little selectivity within the PI3K family.[5]
DNA-PK16Potent inhibitor of other PI3K-related kinases.[5]
ATM150[5]
PLK15.8Also inhibits Polo-like kinases.[4]
PLK348[4]

This table highlights the broad activity of wortmannin compared to the focused action of this compound.

Vps34 Signaling Pathways

Vps34 is a central player in two fundamental cellular processes: autophagy and endosomal trafficking. It exerts its function as a catalytic subunit within two distinct protein complexes, Complex I and Complex II.

Vps34_Signaling Vps34 Signaling Pathways cluster_complex1 Complex I (Autophagy) cluster_complex2 Complex II (Endosomal Trafficking) cluster_other_pi3k Other PI3Ks (Class I, II) & mTOR Vps34_C1 Vps34 Beclin1_C1 Beclin 1 PI3P Phosphatidylinositol 3-phosphate (PI3P) Vps34_C1->PI3P Vps15_C1 Vps15 ATG14L ATG14L Vps34_C2 Vps34 Beclin1_C2 Beclin 1 Vps34_C2->PI3P Vps15_C2 Vps15 UVRAG UVRAG PI Phosphatidylinositol (PI) PI->Vps34_C1 Complex I Activity PI->Vps34_C2 Complex II Activity Autophagy Autophagosome Formation PI3P->Autophagy Endosomal_Trafficking Endosome Maturation & Vesicle Trafficking PI3P->Endosomal_Trafficking This compound This compound This compound->Vps34_C1 This compound->Vps34_C2 Wortmannin Wortmannin Wortmannin->Vps34_C1 Wortmannin->Vps34_C2 Other_PI3K PI3Kα, β, δ, γ, mTOR, etc. Wortmannin->Other_PI3K

Caption: Vps34 signaling through Complex I and II and points of inhibition.

Experimental Protocols

Precise and reproducible experimental design is critical for obtaining reliable data. Below are detailed methodologies for key assays used to evaluate Vps34 inhibitors.

In Vitro Vps34 Kinase Assay

This assay directly measures the enzymatic activity of Vps34 and its inhibition.

Objective: To determine the IC50 of an inhibitor against recombinant Vps34.

Materials:

  • Recombinant human Vps34/Vps15 complex

  • Phosphatidylinositol (PI) substrate (e.g., as liposomes)

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Inhibitor stock solution (e.g., this compound or wortmannin in DMSO)

  • Stop solution (e.g., 1 M HCl)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare serial dilutions of the inhibitor in kinase assay buffer.

  • In a reaction tube, combine the recombinant Vps34/Vps15 complex and the PI substrate.

  • Add the diluted inhibitor or DMSO (vehicle control) to the reaction tubes and incubate for a short period (e.g., 10 minutes) at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding the stop solution.

  • Extract the lipids from the reaction mixture.

  • Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.

  • Visualize the radiolabeled PI3P product using a phosphorimager or quantify by scintillation counting of the excised spots.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Cellular GFP-FYVE Assay

This cell-based assay assesses the in-cell activity of Vps34 by monitoring the localization of a PI3P-binding probe.

Objective: To determine the cellular IC50 of an inhibitor by measuring the displacement of a GFP-FYVE probe from endosomal membranes.

Materials:

  • Cells stably expressing a GFP-FYVE domain fusion protein (e.g., HeLa or U2OS cells). The FYVE domain specifically binds to PI3P.

  • Cell culture medium and supplements.

  • Inhibitor stock solution.

  • Hoechst 33342 or DAPI for nuclear staining.

  • High-content imaging system or fluorescence microscope.

Procedure:

  • Seed the GFP-FYVE expressing cells in a multi-well plate suitable for imaging.

  • Allow the cells to adhere and grow overnight.

  • Prepare serial dilutions of the inhibitor in cell culture medium.

  • Treat the cells with the diluted inhibitor or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

  • Fix the cells (e.g., with 4% paraformaldehyde).

  • Stain the nuclei with Hoechst 33342 or DAPI.

  • Acquire images using a high-content imaging system.

  • Quantify the punctate GFP fluorescence, which represents the amount of GFP-FYVE localized to endosomes.

  • A decrease in GFP puncta indicates inhibition of Vps34 and a reduction in cellular PI3P levels.

  • Plot the percentage of GFP-FYVE displacement against the inhibitor concentration to determine the cellular IC50.

GFP_FYVE_Workflow GFP-FYVE Cellular Assay Workflow cluster_conditions Experimental Conditions Start Seed GFP-FYVE expressing cells Incubate Incubate overnight Start->Incubate Treat Treat with inhibitor (e.g., this compound) or DMSO Incubate->Treat Fix_Stain Fix cells and stain nuclei Treat->Fix_Stain Inhibitor Inhibitor Treatment Control Vehicle (DMSO) Control Image Acquire images with high-content imager Fix_Stain->Image Analyze Quantify GFP puncta (PI3P levels) Image->Analyze Result Determine cellular IC50 Analyze->Result

Caption: Workflow for assessing Vps34 inhibition in cells using a GFP-FYVE probe.

Conclusion

The choice between this compound and wortmannin fundamentally depends on the experimental objective.

This compound is the inhibitor of choice for studies requiring the specific interrogation of Vps34 function. Its high selectivity minimizes the confounding effects of inhibiting other PI3K isoforms and related kinases, making it an invaluable tool for dissecting the precise roles of Vps34 in autophagy, endosomal trafficking, and other cellular processes.

Wortmannin , while a potent inhibitor of Vps34, should be used with caution due to its broad-spectrum activity. It is useful for studies where pan-PI3K inhibition is desired or as a historical reference. However, attributing observed effects solely to Vps34 inhibition when using wortmannin can be misleading.

For researchers aiming to delineate the specific contributions of Vps34 to cellular physiology and disease, the superior selectivity of this compound makes it the more appropriate and reliable tool. This guide provides the foundational data and methodologies to aid in the informed selection and application of these critical research compounds.

References

Validating SAR405's Inhibition of Vps34 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SAR405, a potent and selective Vps34 inhibitor, with other alternatives. We present supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying cellular pathways.

Vacuolar protein sorting 34 (Vps34), the sole class III phosphoinositide 3-kinase (PI3K), plays a critical role in intracellular trafficking and autophagy by catalyzing the formation of phosphatidylinositol 3-phosphate (PtdIns3P). Its involvement in fundamental cellular processes has made it an attractive target for therapeutic intervention in various diseases, including cancer. This compound has emerged as a first-in-class, highly specific, and ATP-competitive inhibitor of Vps34.[1] This guide delves into the experimental validation of this compound's efficacy and selectivity in cellular contexts.

Comparative Analysis of Vps34 Inhibitors

The potency and selectivity of this compound have been benchmarked against other known Vps34 and pan-PI3K inhibitors in various biochemical and cellular assays. The data consistently demonstrates the superior profile of this compound as a selective Vps34 inhibitor.

InhibitorTarget(s)Biochemical IC50 (Vps34)Cellular IC50 (GFP-FYVE Assay)Notes
This compound Vps34 1.2 nM [2]27 nM [3][4]Highly selective over class I and II PI3Ks and mTOR.[2][5]
PIK-IIIVps3418 nM[6]Not consistently reportedExhibits over 100-fold selectivity for Vps34 compared to other PI3Ks.[6]
VPS34-IN1Vps34Not specified in snippetsNot specified in snippetsA selective inhibitor of Vps34.
PI-103Pan-PI3K, mTORModerate Vps34 inhibitionInactive up to 10 µMA potent inhibitor of class I PI3Ks and mTOR.
WortmanninPan-PI3KPotentPotentA non-selective, covalent inhibitor of PI3Ks.

Table 1: Comparison of Vps34 Inhibitor Potency. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other PI3K inhibitors against Vps34 in both biochemical and cellular assays.

Validating this compound's Mechanism of Action in Cells

The cellular activity of this compound is primarily validated through its ability to inhibit the production of PtdIns3P, a direct product of Vps34, and consequently block downstream cellular processes like autophagy.

Inhibition of PtdIns3P Formation

The primary cellular assay to confirm Vps34 inhibition is the GFP-FYVE translocation assay. The FYVE domain specifically binds to PtdIns3P. In untreated cells, GFP-FYVE localizes to endosomes, appearing as distinct puncta. Upon treatment with a Vps34 inhibitor like this compound, the reduction in PtdIns3P levels causes the GFP-FYVE probe to disperse throughout the cytoplasm.

G cluster_control Control (Untreated Cells) cluster_this compound This compound Treated Cells Vps34_active Active Vps34 PtdIns3P PtdIns3P Production Vps34_active->PtdIns3P Endosomes PtdIns3P on Endosomes PtdIns3P->Endosomes GFP_FYVE_puncta GFP-FYVE Puncta GFP_FYVE_cyto_ctrl Cytoplasmic GFP-FYVE GFP_FYVE_cyto_ctrl->GFP_FYVE_puncta Binds to PtdIns3P This compound This compound Vps34_inactive Inactive Vps34 This compound->Vps34_inactive Inhibits No_PtdIns3P No PtdIns3P Production Vps34_inactive->No_PtdIns3P GFP_FYVE_cyto_this compound Dispersed Cytoplasmic GFP-FYVE No_PtdIns3P->GFP_FYVE_cyto_this compound

Caption: GFP-FYVE translocation assay workflow.

Inhibition of Autophagy

Vps34 is essential for the initiation of autophagy. Its inhibition by this compound effectively blocks the formation of autophagosomes. This is typically measured by monitoring the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) via western blotting.

TreatmentLC3-II LevelsInterpretation
Control (Basal)LowBasal level of autophagy.
Starvation/mTOR inhibitorHighInduction of autophagy.
This compound + Starvation/mTOR inhibitor Low This compound blocks autophagy induction.
Chloroquine/Bafilomycin A1Very HighBlocks autophagosome-lysosome fusion, leading to LC3-II accumulation.

Table 2: Effect of this compound on LC3-II Levels. This table illustrates the expected changes in LC3-II protein levels under different treatment conditions, confirming this compound's role as an autophagy inhibitor.

G cluster_pathway Autophagy Signaling Pathway cluster_inhibition Points of Inhibition mTORC1 mTORC1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex Inhibits Vps34_complex Vps34 Complex ULK1_complex->Vps34_complex Activates PtdIns3P_pool PtdIns3P Pool Vps34_complex->PtdIns3P_pool Autophagosome Autophagosome Formation (LC3-I to LC3-II) PtdIns3P_pool->Autophagosome mTOR_inhibitor mTOR Inhibitors (e.g., Everolimus) mTOR_inhibitor->mTORC1 SAR405_node This compound SAR405_node->Vps34_complex

Caption: Simplified autophagy signaling pathway and inhibitor targets.

Synergy with mTOR Inhibitors

A key validation of this compound's on-target effect is its synergistic activity with mTOR inhibitors in reducing cell proliferation, particularly in cancer cell lines.[4][7][8] mTORC1 is a negative regulator of autophagy, and its inhibition leads to a compensatory upregulation of autophagy as a survival mechanism. By co-administering this compound, this pro-survival autophagy is blocked, leading to enhanced cancer cell death.

G mTORi mTOR Inhibitor mTORC1_inhibition mTORC1 Inhibition mTORi->mTORC1_inhibition Autophagy_up Upregulation of Pro-survival Autophagy mTORC1_inhibition->Autophagy_up Cell_Survival Tumor Cell Survival Autophagy_up->Cell_Survival Autophagy_block Autophagy Blockade Cell_Death Enhanced Tumor Cell Death SAR405_synergy This compound SAR405_synergy->Autophagy_block Autophagy_block->Cell_Death

Caption: Synergistic effect of this compound and mTOR inhibitors.

Experimental Protocols

Vps34 Kinase Assay (Biochemical)

This assay directly measures the enzymatic activity of recombinant Vps34. A common method involves the use of a radioactive isotope, ³²P-γATP, to monitor the phosphorylation of the phosphatidylinositol (PtdIns) substrate.

  • Reaction Setup: Prepare a reaction mixture containing recombinant Vps34/Vps15 complex, PtdIns substrate liposomes, reaction buffer (typically containing HEPES, MgCl₂, and DTT), and the test inhibitor (e.g., this compound) at various concentrations.

  • Initiation: Start the reaction by adding ³²P-γATP.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).

  • Termination: Stop the reaction by adding a solution like 1M HCl.

  • Lipid Extraction: Extract the lipids using a chloroform/methanol mixture.

  • Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate and separate them using a suitable solvent system.

  • Detection: Visualize the radiolabeled PtdIns3P product by autoradiography or phosphorimaging and quantify the signal to determine the IC50 of the inhibitor.[9]

GFP-FYVE Translocation Assay (Cellular)

This cell-based assay visualizes the inhibition of PtdIns3P production in live cells.

  • Cell Culture: Plate HeLa or U2OS cells stably expressing a GFP-2xFYVE fusion protein in a 96-well imaging plate.

  • Compound Treatment: Treat the cells with a dilution series of this compound or other test compounds for a specified time (e.g., 1-2 hours).

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain the nuclei with a fluorescent dye like Hoechst 33342.

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Quantify the translocation of the GFP-FYVE signal from punctate to diffuse cytoplasmic localization. The percentage of cells showing a diffuse pattern is plotted against the inhibitor concentration to determine the cellular IC50.[3][10]

LC3-II Western Blot for Autophagy Flux

This assay quantifies the amount of autophagosome-associated LC3-II.

  • Cell Treatment: Culture cells (e.g., HeLa, H1299) and treat with autophagy inducers (starvation via EBSS or an mTOR inhibitor like AZD8055) in the presence or absence of this compound for 2-4 hours. A lysosomal inhibitor like Bafilomycin A1 or Chloroquine should be used as a control to assess autophagic flux.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against LC3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. LC3-I typically runs at ~16-18 kDa and LC3-II at ~14-16 kDa.

  • Quantification: Densitometrically quantify the LC3-II band and normalize to a loading control (e.g., β-actin). A decrease in the inducer-mediated increase in LC3-II in the presence of this compound indicates autophagy inhibition.[4]

Cell Proliferation Assay for Synergy with mTOR inhibitors

This assay assesses the combined effect of this compound and an mTOR inhibitor on cell viability.

  • Cell Seeding: Seed cancer cells (e.g., ACHN, 786-O renal carcinoma cells) in 96-well plates.

  • Compound Addition: Treat the cells with a matrix of concentrations of this compound and an mTOR inhibitor (e.g., everolimus), both alone and in combination.

  • Incubation: Incubate the cells for a period of 72 hours.

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to untreated controls. Synergy can be determined using a synergy model like the Bliss independence or Loewe additivity model to calculate a synergy score.[7][8]

References

A Comparative Guide to Target Engagement Assays for the Vps34 Inhibitor SAR405

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of target engagement assays for SAR405, a potent and selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vacuolar Protein Sorting 34 (Vps34). This compound functions by inhibiting autophagy and disrupting vesicle trafficking, processes crucial in cancer cell survival and proliferation.[1][2][3] This document details various experimental approaches to quantify the interaction of this compound with its target, Vps34, and compares its performance with other known Vps34 inhibitors.

Mechanism of Action: this compound and the Autophagy Pathway

This compound exerts its effects by specifically targeting Vps34, a key enzyme in the initiation of autophagy. Vps34 catalyzes the phosphorylation of phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PI3P). PI3P acts as a docking site for proteins containing a FYVE domain, initiating the formation of the autophagosome, a double-membraned vesicle that engulfs cellular components for degradation. By inhibiting Vps34, this compound prevents the production of PI3P, thereby blocking autophagosome formation and inhibiting the entire autophagy process.[4][5][6] This mechanism has shown synergistic anti-proliferative effects when combined with mTOR inhibitors, such as everolimus, in cancer cells.[1][2]

SAR405_Mechanism_of_Action Vps34 Signaling Pathway and this compound Inhibition cluster_0 Autophagy Induction cluster_1 Vps34 Complex cluster_2 Autophagosome Formation Nutrient Starvation Nutrient Starvation Vps34 Vps34 Nutrient Starvation->Vps34 mTOR Inhibition mTOR Inhibition mTOR Inhibition->Vps34 PI3P PI3P Vps34->PI3P PtdIns Vps15 Vps15 Beclin1 Beclin1 ATG14L ATG14L PtdIns PtdIns FYVE Domain Proteins FYVE Domain Proteins PI3P->FYVE Domain Proteins Autophagosome Autophagosome FYVE Domain Proteins->Autophagosome This compound This compound This compound->Vps34 Inhibits

Caption: Vps34 signaling in autophagy and this compound's inhibitory action.

Quantitative Comparison of Vps34 Inhibitors

The following tables summarize the biochemical potency and cellular activity of this compound in comparison to other Vps34 inhibitors.

Table 1: Biochemical Potency of Vps34 Inhibitors

CompoundTypeTargetIC50 (nM)Kd (nM)
This compound Selective Vps34 InhibitorVps341.2[5][7]1.5[4][7]
SB02024Selective Vps34 InhibitorVps34-1[1]
PIK-IIISelective Vps34 InhibitorVps3418[5]-
Vps34-IN-1Selective Vps34 InhibitorVps3425[5]-
3-Methyladenine (3-MA)Pan-PI3K InhibitorVps34, PI3Kγ25,000 (Vps34)[3][7]-
WortmanninPan-PI3K InhibitorPan-PI3K~3[8]-
LY294002Pan-PI3K InhibitorPan-PI3K1,400[9][10]-

Table 2: Cellular Activity of Vps34 Inhibitors

CompoundAssayCell LineIC50 (nM)
This compound GFP-FYVE RedistributionHeLa27
This compound Autophagosome Formation (starvation)HeLa (GFP-LC3)419[7][11]
This compound Autophagosome Formation (mTOR inhibition)H129942[2]
SB02024GFP-2xFYVE Puncta Reduction-14[1]
3-Methyladenine (3-MA)Autophagy InhibitionHeLa25,000[7]

Key Target Engagement Assays and Experimental Protocols

Several robust assays are available to measure the target engagement of this compound and other inhibitors with Vps34, both biochemically and within a cellular context.

Biochemical Vps34 Kinase Assay

This assay directly measures the enzymatic activity of purified Vps34 in the presence of an inhibitor. A common method involves the use of radiolabeled ATP (³²P-γATP) to monitor the phosphorylation of PtdIns.

Biochemical_Assay_Workflow Biochemical Vps34 Kinase Assay Workflow cluster_0 Reaction Setup cluster_1 Assay Steps cluster_2 Data Analysis Purified Vps34 Purified Vps34 Incubation Incubation Purified Vps34->Incubation PtdIns Substrate PtdIns Substrate PtdIns Substrate->Incubation ³²P-γATP ³²P-γATP ³²P-γATP->Incubation Inhibitor (e.g., this compound) Inhibitor (e.g., this compound) Inhibitor (e.g., this compound)->Incubation Lipid Extraction Lipid Extraction Incubation->Lipid Extraction TLC Separation TLC Separation Lipid Extraction->TLC Separation Autoradiography Autoradiography TLC Separation->Autoradiography Quantify ³²P-PI3P Quantify ³²P-PI3P Autoradiography->Quantify ³²P-PI3P Calculate IC50 Calculate IC50 Quantify ³²P-PI3P->Calculate IC50

Caption: Workflow for a biochemical Vps34 kinase assay.

Experimental Protocol:

  • Reaction Mix Preparation: Prepare a reaction buffer containing HEPES, MgCl₂, and DTT.

  • Substrate Preparation: Prepare liposomes containing PtdIns and phosphatidylserine (PS) by sonication.

  • Enzyme and Inhibitor Incubation: In a microcentrifuge tube, combine the purified Vps34/Vps15 complex with varying concentrations of the inhibitor (e.g., this compound) and the liposome substrate.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of cold ATP and ³²P-γATP.

  • Incubation: Incubate the reaction at 30°C for 30 minutes.

  • Stop Reaction and Lipid Extraction: Terminate the reaction by adding HCl. Extract the lipids using a chloroform/methanol mixture.

  • Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica TLC plate and develop the chromatogram using a chloroform/methanol/ammonia/water solvent system.

  • Detection and Quantification: Dry the TLC plate and expose it to a phosphor screen or X-ray film. Quantify the amount of radiolabeled PI3P to determine the enzyme activity and calculate the IC50 of the inhibitor.[12][13]

Cellular Target Engagement: GFP-FYVE Redistribution Assay

This cell-based assay visualizes the direct consequence of Vps34 inhibition in living cells. Cells are engineered to express a fusion protein of Green Fluorescent Protein (GFP) and the FYVE domain, which specifically binds to PI3P. In untreated cells, the GFP-FYVE localizes to endosomal membranes, appearing as distinct puncta. Upon treatment with a Vps34 inhibitor, PI3P levels decrease, causing the GFP-FYVE to disperse throughout the cytoplasm.

GFP_FYVE_Assay_Workflow GFP-FYVE Redistribution Assay Workflow cluster_0 Cell Preparation cluster_1 Treatment and Imaging cluster_2 Data Analysis HeLa cells expressing GFP-FYVE HeLa cells expressing GFP-FYVE Treat with Inhibitor (e.g., this compound) Treat with Inhibitor (e.g., this compound) HeLa cells expressing GFP-FYVE->Treat with Inhibitor (e.g., this compound) Incubate Incubate Treat with Inhibitor (e.g., this compound)->Incubate Fix and Stain Nuclei (optional) Fix and Stain Nuclei (optional) Incubate->Fix and Stain Nuclei (optional) Image by High-Content Microscopy Image by High-Content Microscopy Fix and Stain Nuclei (optional)->Image by High-Content Microscopy Quantify GFP Puncta Quantify GFP Puncta Image by High-Content Microscopy->Quantify GFP Puncta Calculate IC50 Calculate IC50 Quantify GFP Puncta->Calculate IC50

Caption: Workflow for the GFP-FYVE cellular target engagement assay.

Experimental Protocol:

  • Cell Culture: Culture HeLa or other suitable cells stably expressing a GFP-2xFYVE construct in a 96-well imaging plate.

  • Compound Treatment: Treat the cells with a serial dilution of the Vps34 inhibitor for a specified time (e.g., 1-2 hours).

  • Cell Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain the nuclei with a fluorescent dye like Hoechst 33342.

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to identify and quantify the number and intensity of GFP-FYVE puncta per cell.

  • Data Analysis: Plot the reduction in GFP-FYVE puncta against the inhibitor concentration to determine the cellular IC50.[14][15]

Downstream Pathway Modulation: LC3-II Conversion Assay

This assay measures the accumulation of LC3-II, a marker for autophagosomes, via Western blotting. During autophagy, the cytosolic form of LC3 (LC3-I) is lipidated to form LC3-II, which is recruited to the autophagosomal membrane. Inhibition of Vps34 blocks the formation of autophagosomes, leading to a decrease in the conversion of LC3-I to LC3-II.

LC3_Assay_Workflow LC3-II Conversion Assay Workflow cluster_0 Cell Treatment cluster_1 Western Blot cluster_2 Data Analysis Culture Cells Culture Cells Induce Autophagy (e.g., starvation) Induce Autophagy (e.g., starvation) Culture Cells->Induce Autophagy (e.g., starvation) Treat with Inhibitor (e.g., this compound) Treat with Inhibitor (e.g., this compound) Induce Autophagy (e.g., starvation)->Treat with Inhibitor (e.g., this compound) Cell Lysis Cell Lysis Treat with Inhibitor (e.g., this compound)->Cell Lysis SDS-PAGE SDS-PAGE Cell Lysis->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting (anti-LC3) Immunoblotting (anti-LC3) Protein Transfer->Immunoblotting (anti-LC3) Densitometry of LC3-II band Densitometry of LC3-II band Immunoblotting (anti-LC3)->Densitometry of LC3-II band Normalize to Loading Control Normalize to Loading Control Densitometry of LC3-II band->Normalize to Loading Control

Caption: Workflow for the LC3-II conversion Western blot assay.

Experimental Protocol:

  • Cell Culture and Treatment: Plate cells and, when they reach the desired confluency, induce autophagy by starvation (e.g., incubating in Earle's Balanced Salt Solution - EBSS) or treatment with an mTOR inhibitor. Concurrently, treat the cells with different concentrations of the Vps34 inhibitor.

  • Cell Lysis: After the treatment period, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunodetection: Block the membrane and probe with a primary antibody against LC3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Perform densitometric analysis of the LC3-II band and normalize to a loading control (e.g., β-actin or GAPDH).[16][17]

Conclusion

This compound is a highly potent and selective inhibitor of Vps34, demonstrating significant promise in the context of cancer therapy, particularly in combination with other agents. The target engagement assays detailed in this guide provide a robust framework for quantifying the biochemical and cellular activity of this compound and for comparing its efficacy against other Vps34 inhibitors. The selection of an appropriate assay will depend on the specific research question, with biochemical assays offering a direct measure of enzyme inhibition and cell-based assays providing insights into target engagement and downstream pathway modulation in a more physiologically relevant context.

References

SAR405 vs. Other PI3K Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases crucial for regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the PI3K pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[2][3] PI3K inhibitors have been developed and are broadly classified based on their isoform selectivity. SAR405 represents a distinct class of PI3K inhibitor due to its high potency and selectivity for the Class III isoform, Vps34 (vacuolar protein sorting 34), which plays a central role in autophagy and vesicle trafficking.[4][5] This guide provides a detailed comparison of this compound with other classes of PI3K inhibitors, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Comparative Analysis of PI3K Inhibitor Selectivity

A primary differentiator among PI3K inhibitors is their selectivity across the various isoforms. This compound is distinguished by its exquisite selectivity for Vps34 (PIK3C3), with negligible activity against Class I, Class II PI3Ks, or the related mTOR kinase at concentrations up to 10 μM.[6][7] This contrasts sharply with pan-PI3K inhibitors, which target all four Class I isoforms, and isoform-specific inhibitors that target one or more Class I isoforms.

Table 1: Inhibitor Potency (IC50/Kd) Across PI3K Isoforms

InhibitorClassTarget(s)Vps34 (Class III)p110α (Class I)p110β (Class I)p110δ (Class I)p110γ (Class I)mTOR
This compound Class III SpecificVps341 nM (IC50) [4][6] 1.5 nM (Kd) [8]>10,000 nM[9]>10,000 nM[9]>10,000 nM[9]>10,000 nM[9]>10,000 nM[9]
3-Methyladenine (3-MA) Broad SpectrumClass I & IIIInhibitoryInhibitoryInhibitoryInhibitoryInhibitoryInhibitory
Wortmannin Broad SpectrumPan-PI3K, mTORInhibitoryInhibitoryInhibitoryInhibitoryInhibitoryInhibitory
Buparlisib (BKM120) Pan-Class Ip110α/β/δ/γWeakly active52 nM166 nM116 nM262 nMWeakly active
Idelalisib Isoform Specificp110δNot active8,600 nM4,000 nM2.5 nM 89 nMNot active
Alpelisib (BYL719) Isoform Specificp110αNot active5 nM 1,200 nM290 nM250 nMNot active
Gedatolisib (PKI-587) Dual PI3K/mTORPan-Class I, mTORNot active0.4 nM 1.9 nM 5.4 nM 5.6 nM 1.6 nM

Note: Data compiled from multiple sources.[4][6][8][9][10] IC50 and Kd values can vary based on assay conditions. 3-MA and Wortmannin are included as classical, non-selective inhibitors for comparison; they affect multiple PI3K isoforms and are generally used as research tools due to broad off-target effects.[11]

Divergent Signaling Pathways and Cellular Functions

The profound difference in isoform selectivity between this compound and other PI3K inhibitors translates to distinct mechanisms of action and cellular consequences. Class I PI3K inhibitors primarily block the canonical PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth and survival. In contrast, this compound targets the Vps34-mediated pathway, a key node in the initiation of autophagy and regulation of endosomal trafficking.[7]

PI3K_Pathways

Key Functional Differences:
  • This compound : As a potent Vps34 inhibitor, this compound blocks the production of phosphatidylinositol 3-phosphate (PI3P), which is essential for the initiation of autophagy and for the maturation of endosomes.[4] This leads to a complete halt of autophagosome formation and disrupts the trafficking of vesicles from late endosomes to lysosomes.[6][7]

  • Class I Inhibitors : These agents reduce levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby inhibiting the activation of AKT and downstream effectors like mTOR. This action suppresses cell growth, proliferation, and survival signals, making them effective in cancers with a hyperactivated PI3K/AKT pathway.[2]

  • Therapeutic Synergy : The distinct mechanisms of action suggest a strong rationale for combination therapy. For instance, many mTOR inhibitors induce autophagy as a resistance mechanism. This compound can prevent this induced autophagy, leading to a synergistic anti-proliferative effect when combined with mTOR inhibitors like everolimus in cancer cells.[5][7][12]

Key Experimental Methodologies

The characterization of this compound and its comparison to other PI3K inhibitors rely on specific biochemical and cellular assays.

In Vitro Vps34 Kinase Assay
  • Objective : To determine the direct inhibitory effect of a compound on the enzymatic activity of recombinant Vps34.

  • Protocol :

    • Recombinant human Vps34 enzyme is incubated with a phosphatidylinositol (PtdIns) substrate.

    • The reaction is initiated by adding ATP (often radiolabeled [γ-³²P]ATP).

    • The inhibitor (e.g., this compound) is added at varying concentrations.

    • The reaction is allowed to proceed for a set time at 37°C and then stopped.

    • The phosphorylated lipid product (PI3P) is separated from the substrate and quantified using thin-layer chromatography (TLC) and autoradiography or by luminescence-based assays.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve. This compound exhibits an IC50 of approximately 1 nM in this assay.[4][6]

Cellular Autophagy Assay (GFP-LC3 Puncta Formation)
  • Objective : To measure the inhibition of autophagosome formation within cells.

  • Protocol :

    • A stable cell line expressing a GFP-LC3 fusion protein (e.g., HeLa or H1299 cells) is used. In the cytosol, GFP-LC3 is diffuse, but upon autophagy induction, it is lipidated and recruited to the autophagosome membrane, appearing as distinct green puncta.

    • Cells are cultured under autophagy-inducing conditions, such as starvation (in Earle's Balanced Salt Solution - EBSS) or treatment with an mTOR inhibitor (e.g., 1 µM AZD8055).[6][13]

    • Cells are co-treated with various concentrations of the test inhibitor (e.g., this compound) or a DMSO vehicle control.

    • After a defined period (e.g., 2-4 hours), cells are fixed with 4% paraformaldehyde (PFA).[6]

    • Nuclei are counterstained with a dye like Hoechst 33342.

    • Fluorescence is analyzed using high-content imaging or an imaging cytometer. Cells are scored as positive for autophagy if they contain a threshold number of green spots (e.g., more than four per cell).[6]

    • The IC50 for autophagy inhibition is calculated. This compound prevents autophagosome formation with an IC50 of 42 nM when induced by an mTOR inhibitor and 419 nM when induced by starvation.[7][8]

Workflow start 1. Seed GFP-LC3 expressing cells induce induce start->induce treat treat start->treat control control start->control incubate 3. Incubate (2-4 hours) fix 4. Fix (4% PFA) & Stain Nuclei (Hoechst) incubate->fix acquire acquire fix->acquire result 6. Calculate IC50 for Autophagy Inhibition treat->incubate control->incubate analyze analyze acquire->analyze analyze->result

Vps34 Cellular Target Engagement Assay (GFP-FYVE)
  • Objective : To confirm that the inhibitor engages and blocks Vps34 activity inside the cell by monitoring the localization of its product, PI3P.

  • Protocol :

    • A cell line (e.g., HeLa) is transfected to express a GFP-FYVE probe. The FYVE domain specifically binds to PI3P.

    • Under normal conditions, Vps34 produces PI3P on endosomal membranes, so the GFP-FYVE probe appears as distinct spots.

    • Cells are treated with the Vps34 inhibitor (this compound).

    • Inhibition of Vps34 depletes PI3P from endosomes, causing the GFP-FYVE probe to relocalize from puncta to a diffuse pattern throughout the cytoplasm.[14]

    • This change in localization is quantified by imaging to determine an on-target IC50 value, which for this compound is 27 nM.[7]

Conclusion

This compound stands apart from other PI3K inhibitors due to its unparalleled selectivity for the Class III isoform, Vps34. While most PI3K inhibitors in development and clinical use target the Class I PI3K/AKT/mTOR growth pathway, this compound provides a specific tool to inhibit autophagy and modulate endo-lysosomal vesicle trafficking.[4][7] This specificity minimizes the off-target effects associated with pan-PI3K inhibitors, such as hyperglycemia and rash, which are linked to Class I inhibition.[15] The unique mechanism of this compound not only makes it an invaluable pharmacological tool for dissecting the roles of Vps34 and autophagy but also opens new therapeutic avenues, particularly in combination with agents that induce autophagy as a survival mechanism.

References

SAR405: A Comparative Guide to Its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of SAR405, a potent and highly selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. The information presented herein is intended to offer an objective comparison of this compound's performance against other kinases, supported by available experimental data.

Executive Summary

This compound is a first-in-class, ATP-competitive inhibitor of Vps34 with a reported IC50 of approximately 1 nM and a Kd of 1.5 nM.[1][2] Its primary mechanism of action involves the inhibition of autophagy and the disruption of endosomal trafficking.[2][3][4] A key attribute of this compound is its exquisite selectivity for Vps34 over other lipid and protein kinases, particularly the closely related class I and class II PI3K isoforms, as well as the mTOR kinase. This high degree of selectivity makes this compound a valuable tool for elucidating the specific roles of Vps34 in cellular processes and a promising candidate for therapeutic development.

Data Presentation

Table 1: In Vitro Potency of this compound against Vps34
ParameterValueReference
IC501.0 - 1.2 nM[1]
Kd1.5 nM[2]
Table 2: Selectivity of this compound against Other PI3K Isoforms and mTOR

The following table summarizes the inhibitory activity of this compound against class I and class II PI3K isoforms and mTOR. The data demonstrates the remarkable selectivity of this compound for the class III PI3K, Vps34.

Kinase TargetIC50 (nM)Reference
Class III PI3K
Vps341.2[5]
Class I PI3K
PI3Kα (p110α)>10,000[1]
PI3Kβ (p110β)>10,000[1]
PI3Kδ (p110δ)>10,000[1]
PI3Kγ (p110γ)>10,000[1]
Class II PI3K
PI3K-C2α>10,000[1]
PI3K-C2β>10,000[1]
PI3K-C2γ>10,000[1]
PIKK Family
mTOR>10,000[1]
Table 3: Broader Kinase Selectivity Profile of this compound (KiNativ Assay)

A broader assessment of this compound's selectivity was conducted using the KiNativ™ chemoproteomic platform, which measures the binding of the inhibitor to a large panel of native kinases in a cellular context. The following table highlights the most significant off-target interactions observed at a concentration of 1 µM.

Kinase Target% Inhibition at 1 µMReference
Vps34>95%
PI3Kα (p110α)39%
PI3Kβ (p110β)68%
PI3Kδ (p110δ)63%
SMG152%
Other kinases in panel<50%

Note: The KiNativ assay measures target engagement in a competitive binding format, and the percentage of inhibition reflects the displacement of an ATP-biotin probe. This data suggests that while this compound has a very high affinity for Vps34, some interaction with class I PI3K isoforms can be observed at higher concentrations.

Experimental Protocols

Vps34 In Vitro Kinase Assay (HTRF)

The in vitro potency of this compound against Vps34 was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This assay measures the production of phosphatidylinositol-3-phosphate (PI(3)P) by recombinant Vps34.

Materials:

  • Recombinant human Vps34 enzyme

  • Phosphatidylinositol (PI) substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • This compound compound dilutions

  • HTRF Detection Reagents:

    • Europium cryptate-labeled anti-PI(3)P antibody

    • XL665-labeled PI(3)P tracer

Procedure:

  • A solution of recombinant Vps34 enzyme is prepared in the assay buffer.

  • The PI substrate is prepared in the assay buffer.

  • Serial dilutions of this compound are prepared in DMSO and then diluted in the assay buffer.

  • The Vps34 enzyme, PI substrate, and this compound (or DMSO for control) are combined in a 384-well assay plate.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

  • The reaction is stopped by the addition of EDTA.

  • The HTRF detection reagents (anti-PI(3)P-Eu(K) and PI(3)P-XL665) are added to the wells.

  • The plate is incubated to allow for the binding of the detection reagents to the product and tracer.

  • The HTRF signal is read on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • The ratio of the emission signals (665/620) is calculated, which is inversely proportional to the amount of PI(3)P produced.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Vps34 Activity Assay (GFP-FYVE Redistribution)

The cellular activity of this compound was assessed by monitoring the redistribution of a green fluorescent protein (GFP) tagged with the FYVE domain. The FYVE domain specifically binds to PI(3)P, the product of Vps34, and thus localizes to endosomal membranes where PI(3)P is present. Inhibition of Vps34 leads to a decrease in cellular PI(3)P levels and a subsequent translocation of the GFP-FYVE probe from punctate endosomal structures to a diffuse cytosolic localization.[6]

Materials:

  • HeLa cells stably expressing a GFP-FYVE fusion protein.[6]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • This compound compound dilutions.

  • Hoechst 33342 for nuclear staining.

  • Phosphate-buffered saline (PBS).

  • Fixation solution (e.g., 4% paraformaldehyde in PBS).

  • High-content imaging system.

Procedure:

  • GFP-FYVE expressing HeLa cells are seeded in 96-well imaging plates and allowed to adhere overnight.

  • The cell culture medium is replaced with fresh medium containing serial dilutions of this compound (or DMSO for control).

  • The cells are incubated with the compound for a specified time (e.g., 2 hours).

  • The cells are washed with PBS and then fixed with 4% paraformaldehyde.

  • The cell nuclei are counterstained with Hoechst 33342.

  • The plates are imaged using a high-content imaging system, acquiring images in both the GFP and DAPI channels.

  • Image analysis is performed to quantify the localization of the GFP-FYVE probe. An algorithm is used to identify cells and to measure the intensity and distribution of the GFP signal within each cell.

  • The percentage of cells showing a diffuse GFP signal (indicative of Vps34 inhibition) is determined for each compound concentration.

  • IC50 values are calculated by plotting the percentage of responding cells against the logarithm of the this compound concentration.

Mandatory Visualization

SAR405_Signaling_Pathway cluster_1 Vps34 Complex cluster_2 Autophagosome Formation cluster_3 Endosomal Trafficking Nutrient Deprivation Nutrient Deprivation Vps34 Vps34 Nutrient Deprivation->Vps34 mTORC1 Inhibition mTORC1 Inhibition mTORC1 Inhibition->Vps34 PI(3)P Production PI(3)P Production Vps34->PI(3)P Production Late Endosome Late Endosome Vps34->Late Endosome PI(3)P Beclin1 Beclin1 Vps15 Vps15 Atg14L Atg14L Recruitment of Effectors Recruitment of Effectors PI(3)P Production->Recruitment of Effectors Phagophore Phagophore Recruitment of Effectors->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Early Endosome Early Endosome Early Endosome->Late Endosome Lysosome Lysosome Late Endosome->Lysosome This compound This compound This compound->Vps34

Caption: this compound inhibits Vps34, blocking autophagy and endosomal trafficking.

Experimental_Workflow_GFP_FYVE cluster_0 Cell Culture & Treatment cluster_1 Cell Processing cluster_2 Data Acquisition & Analysis cluster_3 Expected Outcome Seed GFP-FYVE HeLa Cells Seed GFP-FYVE HeLa Cells Treat with this compound Treat with this compound Seed GFP-FYVE HeLa Cells->Treat with this compound Fix Cells Fix Cells Treat with this compound->Fix Cells Stain Nuclei (Hoechst) Stain Nuclei (Hoechst) Fix Cells->Stain Nuclei (Hoechst) High-Content Imaging High-Content Imaging Stain Nuclei (Hoechst)->High-Content Imaging Image Analysis Image Analysis High-Content Imaging->Image Analysis IC50 Determination IC50 Determination Image Analysis->IC50 Determination Punctate GFP (Control) Punctate GFP (Control) Image Analysis->Punctate GFP (Control) No Inhibition Diffuse GFP (Inhibited) Diffuse GFP (Inhibited) Image Analysis->Diffuse GFP (Inhibited) Vps34 Inhibition

Caption: Workflow for the GFP-FYVE cellular assay to measure Vps34 inhibition.

References

Confirming Autophagy Blockade: A Comparative Guide to SAR405 Utilizing the LC3 Turnover Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SAR405, a potent and selective VPS34 inhibitor, with other common autophagy inhibitors. We will delve into the experimental confirmation of its autophagy-blocking effects using the microtubule-associated protein 1A/1B-light chain 3 (LC3) turnover assay, a cornerstone technique for monitoring autophagic flux.

Introduction to this compound and Autophagy Inhibition

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. A key regulator of the initiation of autophagy is the class III phosphoinositide 3-kinase (PI3K), VPS34. This compound is a first-in-class, highly selective, and ATP-competitive inhibitor of VPS34, with a reported IC50 of 1.2 nM and a Kd of 1.5 nM.[1] By inhibiting VPS34, this compound effectively blocks the formation of autophagosomes, a critical step in the autophagy cascade.[2][3] This mechanism makes this compound a valuable tool for studying the roles of autophagy in various physiological and pathological processes, including cancer.[3][4]

The LC3 turnover assay is a widely accepted method to measure the rate of autophagy, or autophagic flux.[5] This assay monitors the conversion of the cytosolic form of LC3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). An increase in LC3-II can indicate either an induction of autophagy or a blockage in the degradation of autophagosomes. To distinguish between these two possibilities, the assay is performed in the presence and absence of lysosomal inhibitors, such as bafilomycin A1 or chloroquine. These agents block the fusion of autophagosomes with lysosomes or inhibit lysosomal acidification, leading to the accumulation of LC3-II if autophagy is active. An autophagy inhibitor like this compound is expected to prevent the accumulation of LC3-II even in the presence of a lysosomal blocker.

Comparative Analysis of Autophagy Inhibitors

The efficacy of this compound in blocking autophagy can be compared to other well-known inhibitors that target different stages of the autophagy pathway. The following table summarizes the quantitative data on the effects of these inhibitors on LC3-II levels, a key indicator of autophagic activity.

InhibitorTargetTypical Working ConcentrationObserved Effect on LC3-II LevelsReference
This compound VPS34 (PI3K Class III)1 µMPrevents starvation-induced and mTOR inhibition-induced conversion of LC3-I to LC3-II. Reverses bafilomycin A1-mediated increase in LC3-II.[3][6]
3-Methyladenine (3-MA) PI3K (Class I and III)5-10 mMInhibits autophagosome formation, leading to decreased LC3-II levels.[7]
Wortmannin Pan-PI3K100 nMInhibits autophagosome formation, leading to decreased LC3-II levels.[8]
Bafilomycin A1 V-ATPase100-400 nMBlocks autophagosome-lysosome fusion, leading to the accumulation of LC3-II.[9]
Chloroquine Lysosomal pH50 µMInhibits lysosomal acidification and autophagosome-lysosome fusion, leading to the accumulation of LC3-II.

Experimental Protocols

Detailed Methodology for LC3 Turnover Assay Using Western Blot

This protocol outlines the steps to confirm the autophagy-blocking activity of this compound by monitoring LC3-I to LC3-II conversion.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa, H1299) in 6-well plates and grow to 70-80% confluency.

  • Induce autophagy by either nutrient starvation (e.g., incubating in Earle's Balanced Salt Solution - EBSS) or treatment with an mTOR inhibitor (e.g., 1 µM AZD8055) for a predetermined time (e.g., 2-4 hours).[3][4]

  • Treat cells with this compound at a desired concentration (e.g., 1 µM) for the final 2-4 hours of the autophagy induction period.

  • For the assessment of autophagic flux, treat a parallel set of wells with a lysosomal inhibitor, such as Bafilomycin A1 (100 nM), for the final 2 hours of the experiment.[5]

  • Include the following control groups:

    • Untreated cells (basal autophagy)

    • Autophagy induction alone

    • Autophagy induction + Bafilomycin A1

    • Autophagy induction + this compound + Bafilomycin A1

2. Protein Extraction:

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE using a high-percentage polyacrylamide gel (e.g., 12-15%) to resolve LC3-I and LC3-II bands.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against LC3 (e.g., rabbit anti-LC3) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

5. Data Analysis:

  • Quantify the band intensities for LC3-II and the loading control using densitometry software.

  • Normalize the LC3-II band intensity to the loading control.

  • Autophagic flux is determined by the difference in normalized LC3-II levels between samples with and without the lysosomal inhibitor.

Visualizing the Mechanism and Workflow

To further clarify the role of this compound and the experimental process, the following diagrams are provided.

SAR405_Mechanism cluster_autophagy Autophagy Pathway cluster_inhibition Inhibition ULK1 ULK1 Complex VPS34_Complex VPS34 Complex (PI3K Class III) ULK1->VPS34_Complex activates PI3P PI(3)P VPS34_Complex->PI3P produces Autophagosome_Formation Autophagosome Formation PI3P->Autophagosome_Formation Autophagosome Autophagosome Autophagosome_Formation->Autophagosome LC3_I LC3-I LC3_II LC3-II LC3_I->LC3_II lipidation LC3_II->Autophagosome incorporation Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation This compound This compound This compound->VPS34_Complex LC3_Turnover_Workflow cluster_workflow LC3 Turnover Assay Workflow A 1. Cell Seeding & Culture B 2. Autophagy Induction (e.g., Starvation) A->B C 3. Treatment Groups: - Control - this compound - Bafilomycin A1 - this compound + Bafilomycin A1 B->C D 4. Protein Extraction C->D E 5. Western Blot for LC3-I/II & Loading Control D->E F 6. Densitometry Analysis E->F G 7. Compare LC3-II Levels to Determine Autophagic Flux F->G

References

Dual Blockade of Autophagy and mTOR Signaling: A Synergistic Strategy for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the synergistic anti-proliferative effects of SAR405, a selective Vps34 inhibitor, in combination with mTOR inhibitors.

This guide provides an in-depth comparison of the anti-cancer efficacy of this compound, a first-in-class inhibitor of the class III phosphoinositide 3-kinase (PI3K) Vps34, when used in combination with mTOR inhibitors. Experimental data supporting the synergistic interaction, detailed protocols of key assays, and visualizations of the underlying molecular pathways and experimental workflows are presented to offer researchers and drug development professionals a clear understanding of this promising therapeutic strategy.

Introduction

The mammalian target of rapamycin (mTOR) is a critical regulator of cell growth and proliferation, and its inhibitors are utilized in cancer therapy.[1][2] However, a key cellular response to mTOR inhibition is the induction of autophagy, a survival mechanism that allows cancer cells to endure metabolic stress and resist treatment.[3][4] This has led to the exploration of combination therapies that can counteract this pro-survival autophagy.

This compound is a potent and highly selective ATP-competitive inhibitor of Vps34, a lipid kinase essential for the initiation of autophagy.[5][6] By inhibiting Vps34, this compound effectively blocks the formation of autophagosomes, thereby preventing autophagy.[5][7] This guide examines the experimental evidence demonstrating that the concurrent inhibition of Vps34 by this compound and mTOR by inhibitors like everolimus or AZD8055 leads to a synergistic anti-proliferative effect in cancer cells.[6][8]

Synergistic Anti-proliferative Activity

The combination of this compound with the FDA-approved mTOR inhibitor everolimus has been shown to result in a significant synergistic reduction of cell proliferation in various cancer cell lines.[6][8] This synergy allows for lower concentrations of both drugs to achieve a significant therapeutic effect, potentially reducing off-target effects and toxicity.

Quantitative Analysis of Synergy

The synergistic effect of combining this compound and everolimus was quantified by determining the concentration of each drug required to inhibit cell proliferation by 40% (IC40), both as single agents and in combination. The data clearly demonstrates that significantly lower concentrations of both drugs are needed to achieve the same level of inhibition when used together.

Cell LineDrugIC40 (Single Agent)IC40 (In Combination)Fold Reduction in IC40
H1299 This compound6,039 nM380 nM18-fold
Everolimus30 nM1.8 nM19-fold
ACHN This compound20,816 nMNot specifiedNot specified
Everolimus46 nM2.1 nM30-fold
786-O This compound8,091 nMNot specifiedNot specified
Everolimus1.8 nM0.4 nM4-fold

Data sourced from Ronan et al. (2014).[9]

Signaling Pathway and Mechanism of Synergy

mTORC1 is a negative regulator of autophagy.[6] Inhibition of mTORC1 by drugs like everolimus or AZD8055 relieves this inhibition, leading to the activation of the Vps34 complex and subsequent induction of autophagy as a survival mechanism.[4][10] this compound, by directly inhibiting the kinase activity of Vps34, blocks this induced autophagy at a crucial early step.[5][11] The dual blockade of a key proliferation pathway (mTOR) and a critical survival pathway (autophagy) results in a potent synergistic anti-cancer effect.

cluster_0 mTOR Inhibition cluster_1 Autophagy Pathway cluster_2 Cellular Outcome mTOR_Inhibitor mTOR Inhibitor (e.g., Everolimus) mTORC1 mTORC1 mTOR_Inhibitor->mTORC1 Inhibits Cell_Death Synergistic Cell Death mTOR_Inhibitor->Cell_Death Vps34_Complex Vps34 Complex mTORC1->Vps34_Complex Inhibits Autophagy Autophagy Vps34_Complex->Autophagy Promotes Cell_Survival Cell Survival Autophagy->Cell_Survival Promotes This compound This compound This compound->Vps34_Complex Inhibits This compound->Cell_Death

Fig. 1: Mechanism of Synergy

Experimental Protocols

Detailed methodologies for the key experiments that validate the synergistic effect of this compound and mTOR inhibitors are provided below.

Cell Viability and Proliferation Assay

This assay is used to determine the effect of the compounds on cell growth and to calculate the IC40 values.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., H1299, ACHN, 786-O) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dilution series of this compound, an mTOR inhibitor (e.g., everolimus), or a combination of both. Include a DMSO-treated control group.

  • Incubation: Incubate the plates for a period of 3 to 6 days, depending on the cell line's doubling time.

  • Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: Normalize the data to the DMSO-treated control and plot the dose-response curves. Calculate the IC40 values for each compound and the combination using appropriate software (e.g., GraphPad Prism). Synergy is determined using a ray design methodology where the combination shows a greater effect than the additive effect of the individual drugs.[6]

Autophagy Induction and Inhibition Assay (Immunofluorescence)

This assay visualizes the formation of autophagosomes, typically by monitoring the localization of a fluorescently tagged LC3 protein.

Protocol:

  • Cell Line: Use a cell line stably expressing GFP-LC3 (e.g., GFP-LC3 H1299 cells).[9]

  • Treatment: Treat the cells with an mTOR inhibitor (e.g., 1 µM AZD8055) to induce autophagy, in the presence or absence of varying concentrations of this compound.[9]

  • Fixation and Staining: After the treatment period (e.g., 4 hours), fix the cells with 4% paraformaldehyde. Stain the nuclei with Hoechst 33342.[12]

  • Imaging: Acquire images using a high-content imaging cytometer.

  • Analysis: Quantify the number of GFP-LC3 puncta (representing autophagosomes) per cell. A significant decrease in the number of puncta in the presence of this compound indicates autophagy inhibition. The IC50 for autophagy inhibition can be calculated from the dose-response curve.[6]

Western Blot Analysis for LC3 Conversion

This biochemical assay confirms the inhibition of autophagy by detecting the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II).

Protocol:

  • Cell Lysis: Treat cells as described for the immunofluorescence assay. After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody against LC3. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: A decrease in the LC3-II to LC3-I ratio in this compound-treated cells, compared to cells treated with the mTOR inhibitor alone, indicates the inhibition of autophagy.[6]

cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis start Seed Cancer Cells treat Treat with This compound &/or mTOR Inhibitor start->treat via Cell Viability Assay (e.g., CellTiter-Glo) treat->via if Immunofluorescence (GFP-LC3 puncta) treat->if wb Western Blot (LC3-I/II) treat->wb calc_ic40 Calculate IC40 & Assess Synergy via->calc_ic40 quant_puncta Quantify Puncta (Autophagy Inhibition) if->quant_puncta ratio Analyze LC3-II/I Ratio wb->ratio

Fig. 2: Experimental Workflow

Conclusion

The combination of this compound with mTOR inhibitors represents a rational and effective therapeutic strategy. By simultaneously targeting a key driver of cell proliferation and a critical cell survival mechanism, this dual-pronged approach demonstrates significant synergistic anti-proliferative activity in preclinical cancer models. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising combination therapy for the treatment of various cancers, particularly those that exhibit resistance to mTOR inhibitor monotherapy.

References

SAR405: A Promising Strategy to Counteract Cisplatin Resistance in Urothelial Carcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and overcoming chemotherapy resistance is a paramount challenge. This guide provides a comparative analysis of the efficacy of SAR405, a selective VPS34 inhibitor, in cisplatin-sensitive and cisplatin-resistant urothelial carcinoma cells, supported by experimental data and detailed protocols.

Cisplatin-based chemotherapy is a cornerstone in the treatment of urothelial carcinoma. However, the development of resistance significantly hampers its therapeutic success. Emerging evidence points to the crucial role of autophagy, a cellular self-degradation process, in promoting cancer cell survival and chemoresistance. This compound, by inhibiting the class III PI3K VPS34, a key component in the initiation of autophagy, presents a promising avenue to re-sensitize resistant tumors to cisplatin.

Enhanced Efficacy of this compound in Cisplatin-Resistant Cells

Intriguingly, studies reveal that cisplatin-resistant urothelial carcinoma cells exhibit a heightened sensitivity to this compound. In the RT-112 cisplatin-resistant (CisPt-R) cell line, the half-maximal inhibitory concentration (IC50) of this compound was found to be 5 to 7 times lower than in the parental cisplatin-sensitive RT-112 cells.[1] This suggests that the dependency on autophagy for survival is more pronounced in cells that have developed resistance to cisplatin, making them more vulnerable to autophagy inhibition.

The combination of this compound with cisplatin has demonstrated significant cytotoxic effects in both sensitive and resistant urothelial carcinoma cell lines. In most tested cell lines, the combination treatment resulted in a greater reduction in cell viability compared to either agent alone.[1]

Quantitative Analysis of this compound and Cisplatin Efficacy

The following tables summarize the IC50 values for this compound and cisplatin, both individually and in combination, across a panel of human urothelial carcinoma cell lines and their cisplatin-resistant counterparts. The Combination Index (CI) is used to quantify the nature of the drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: IC50 Values of Cisplatin and this compound in Urothelial Carcinoma Cell Lines [1]

Cell LineCisplatin IC50 (µg/ml)This compound IC50 (µM)
RT-112 (Sensitive)385
RT-112 CisPt-R (Resistant)6510
J82 (Sensitive)Not explicitly statedNot explicitly stated
J82 CisPt-R (Resistant)Not explicitly statedNot explicitly stated
253J (Sensitive)Not explicitly statedNot explicitly stated
253J CisPt-R (Resistant)Not explicitly statedNot explicitly stated
T24 (Sensitive)Not explicitly statedNot explicitly stated
T24 CisPt-R (Resistant)Not explicitly statedNot explicitly stated

Table 2: Combination Index (CI) for Cisplatin and this compound Co-treatment [1]

Cell LineCombination Effect
RT-112 (Sensitive)Synergistic
RT-112 CisPt-R (Resistant)Additive
J82 CisPt-R (Resistant)Synergistic/Additive
253J CisPt-R (Resistant)Synergistic/Additive

Unraveling the Mechanism: The PI3K/Akt/mTOR Pathway and Autophagy

Cisplatin resistance is often associated with the aberrant activation of pro-survival signaling pathways, most notably the PI3K/Akt/mTOR pathway.[2][3] Activation of this pathway can inhibit apoptosis and promote cell proliferation, thus counteracting the cytotoxic effects of cisplatin.

Interestingly, while mTOR is a negative regulator of autophagy, the inhibition of mTOR can paradoxically lead to the induction of autophagy as a survival mechanism.[4][5] This is where this compound's mechanism becomes critical. By inhibiting VPS34, this compound blocks the initiation of autophagy, thereby preventing this escape route for cancer cells. The combination of cisplatin and this compound thus delivers a two-pronged attack: cisplatin induces DNA damage and apoptosis, while this compound prevents the cells from using autophagy to survive the stress.

Caption: Signaling pathway of cisplatin action, resistance, and this compound intervention.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed protocols for the key experimental assays are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of cisplatin, this compound, or a combination of both for 72 hours. Include a vehicle control (DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Western Blot for Autophagy Marker LC3
  • Protein Extraction: After drug treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3B (1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The conversion of LC3-I to the lower molecular weight LC3-II is indicative of autophagy induction.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Harvesting: Following drug treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Experimental_Workflow cluster_assays Cellular Assays start Start: Cisplatin-Sensitive & Resistant Urothelial Carcinoma Cells treatment Treatment: - Cisplatin - this compound - Combination start->treatment viability Cell Viability Assay (MTT) treatment->viability autophagy Autophagy Assay (Western Blot for LC3-II) treatment->autophagy apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis analysis Data Analysis: - IC50 Determination - Combination Index Calculation - Quantification of Apoptosis & Autophagy viability->analysis autophagy->analysis apoptosis->analysis conclusion Conclusion: Efficacy Comparison analysis->conclusion

Caption: General experimental workflow for assessing this compound efficacy.

Conclusion

The available data strongly suggest that this compound, by inhibiting the pro-survival mechanism of autophagy, can effectively enhance the cytotoxicity of cisplatin, particularly in resistant urothelial carcinoma cells. The increased sensitivity of cisplatin-resistant cells to this compound monotherapy further underscores the therapeutic potential of targeting autophagy in this context. These findings provide a solid rationale for further preclinical and clinical investigation of this compound as a chemosensitizing agent in the treatment of urothelial carcinoma.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SAR405
Reactant of Route 2
Reactant of Route 2
SAR405

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.